S-Adenosyl-L-methionine tosylate
Description
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Properties
IUPAC Name |
(3-amino-3-carboxypropyl)-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O5S.C7H8O3S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25);2-5H,1H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPOFDUCFKOUHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].C[S+](CCC(C(=O)O)N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of S-Adenosyl-L-methionine Tosylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule essential to numerous physiological processes. The tosylate salt form of SAMe enhances its stability, making it suitable for clinical and research applications. This technical guide provides a comprehensive overview of the core mechanisms of action of SAMe tosylate, focusing on its pivotal roles in transmethylation, transsulfuration, and aminopropylation pathways. We will delve into its influence on cellular signaling, gene expression, and its therapeutic implications in various disease states. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the biochemical pathways and experimental workflows involved.
Introduction to S-Adenosyl-L-methionine (SAMe)
S-Adenosyl-L-methionine is a universal biological methyl donor synthesized from the reaction of L-methionine and adenosine (B11128) triphosphate (ATP), a reaction catalyzed by the enzyme methionine adenosyltransferase (MAT).[1][2] It plays a central role in the metabolism of all living cells.[3] The tosylate salt of SAMe is a stabilized form of this otherwise unstable molecule, allowing for its formulation as a therapeutic agent and research compound.[4] SAMe's biochemical importance stems from its involvement in three critical metabolic pathways: transmethylation, transsulfuration, and aminopropylation.[1][5] These pathways are fundamental to the synthesis and regulation of a vast array of biomolecules, including proteins, lipids, nucleic acids, and neurotransmitters.[3][6]
Core Mechanisms of Action
The multifaceted mechanism of action of SAMe tosylate can be understood through its participation in three interconnected metabolic pathways.
Transmethylation: The Primary Role of SAMe
The most prominent function of SAMe is to serve as the primary donor of methyl groups in a process called transmethylation.[6][7] In these reactions, catalyzed by methyltransferases, the methyl group from SAMe is transferred to a variety of acceptor substrates, including DNA, RNA, proteins, and phospholipids.[3][8] This process is crucial for:
-
Epigenetic Regulation: DNA methylation, a key epigenetic marker, is essential for regulating gene expression, cellular differentiation, and maintaining genomic stability.[1][8] SAMe provides the methyl group for the methylation of cytosine residues in DNA.[1] Alterations in DNA methylation patterns are associated with various diseases, including cancer.[1][9]
-
Neurotransmitter Synthesis: SAMe-dependent methylation is critical for the synthesis of several neurotransmitters, such as serotonin, dopamine, and norepinephrine, which are vital for mood regulation.[6][10]
-
Protein Function: The methylation of proteins, for instance, the methylation of histones, plays a significant role in regulating chromatin structure and gene transcription.[11]
-
Phospholipid Metabolism: The synthesis of phosphatidylcholine, a key component of cell membranes, is dependent on the methylation of phosphatidylethanolamine (B1630911) by SAMe.[3]
Upon donating its methyl group, SAMe is converted to S-adenosyl-L-homocysteine (SAH).[1] The ratio of SAMe to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity.[3] SAH is a potent inhibitor of methyltransferases, and its efficient removal through hydrolysis to homocysteine and adenosine is vital for maintaining ongoing methylation reactions.[1][11]
Transsulfuration Pathway: Synthesis of Cysteine and Glutathione (B108866)
Homocysteine, produced from the demethylation of SAMe, can enter the transsulfuration pathway.[12] This pathway, primarily active in the liver, converts homocysteine to cysteine.[12][13] Cysteine is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[6] The key enzymes in this pathway are cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[13] SAMe acts as an allosteric activator of CBS, thus promoting the conversion of homocysteine to cysteine and subsequently, glutathione synthesis.[14][15] Through this pathway, SAMe plays a crucial role in cellular defense against oxidative stress.[6]
Aminopropylation Pathway: Polyamine Synthesis
After decarboxylation by the enzyme SAMe decarboxylase, SAMe serves as a donor of an aminopropyl group for the synthesis of polyamines, such as spermidine (B129725) and spermine, from putrescine.[3][16][17] Polyamines are essential for cell growth, differentiation, and the stability of DNA and RNA.[3] The byproduct of this reaction, 5'-methylthioadenosine (MTA), has been shown to possess anti-inflammatory and analgesic properties, which may contribute to the therapeutic effects of SAMe observed in conditions like osteoarthritis.[3]
Signaling Pathways and Cellular Processes Influenced by SAMe
The interconnectedness of the transmethylation, transsulfuration, and aminopropylation pathways allows SAMe to influence a wide range of cellular signaling and metabolic processes.
Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacokinetics of SAMe tosylate and its efficacy in clinical trials.
Table 1: Pharmacokinetic Properties of Oral S-Adenosyl-L-methionine tosylate
| Parameter | Value (Mean ± SD) | Reference |
| Cmax (Maximum Plasma Concentration) | 2.37 ± 1.58 µmol/L (males) | [18][19] |
| 2.50 ± 1.83 µmol/L (females) | [18][19] | |
| Tmax (Time to Maximum Concentration) | 5.40 ± 1.14 hours (males) | [18][19] |
| 5.20 ± 1.48 hours (females) | [18][19] | |
| AUC0-24 (Area Under the Curve) | 8.56 ± 5.16 µmol/L/h (males) | [18][19] |
| 10.3 ± 8.0 µmol/L/h (females) | [18][19] | |
| t1/2β (Terminal Half-life) | 6.06 ± 1.80 hours (males) | [18][19] |
| 6.28 ± 2.60 hours (females) | [18][19] | |
| Oral Bioavailability | ~1% | [20] |
Data from a study with a single oral dose of 1000 mg SAMe tosylate disulfate in healthy Chinese volunteers.[18][19]
Table 2: Summary of Clinical Trial Data for SAMe in Depression
| Study Design | Intervention | Key Findings | Reference |
| Double-blind, Randomized, Placebo-Controlled | SAMe (1600-3200 mg/day), Escitalopram (B1671245) (10-20 mg/day), or Placebo for 12 weeks | No significant difference in remission rates between SAMe (28%) and escitalopram (28%), both not significantly better than placebo (17%) in this "failed" trial due to high placebo response. | [21] |
| Double-blind, Randomized, Placebo-Controlled (Adjunctive Therapy) | Adjunctive oral SAMe (target dose 1600 mg/day) or placebo for 6 weeks in SRI nonresponders | Response rates: 36.1% for SAMe vs. 17.6% for placebo. Remission rates: 25.8% for SAMe vs. 11.7% for placebo. | [22] |
Table 3: Summary of Clinical Trial Data for SAMe in Osteoarthritis
| Study Design | Intervention | Key Findings | Reference |
| Long-term (24 months) Open Trial | SAMe 600 mg/day for 2 weeks, then 400 mg/day | Continuous improvement in clinical symptoms (morning stiffness, pain at rest, and pain on movement) over 24 months. Well-tolerated. | [23] |
| Double-blind, Cross-over Trial | SAMe (1200 mg/day) vs. Celecoxib (B62257) (200 mg/day) for 16 weeks | SAMe had a slower onset of action but was as effective as celecoxib in managing symptoms of knee osteoarthritis. | [24] |
| Meta-analysis of Randomized Controlled Trials | SAMe vs. NSAIDs or placebo | SAMe was as effective as NSAIDs in reducing pain and improving function, with fewer side effects. Compared to placebo, SAMe improved functional limitation but not pain. | [25] |
Detailed Experimental Protocols
This section outlines methodologies for key experiments used to investigate the mechanism of action of SAMe.
In Vitro Histone Methyltransferase (HMT) Assay
This assay is used to determine the activity and substrate specificity of histone methyltransferases, which utilize SAMe as a methyl donor.[26][27]
Principle: A recombinant methyltransferase is incubated with a histone substrate in the presence of radiolabeled S-adenosyl-L-[methyl-³H]-methionine. The incorporation of the radiolabeled methyl group into the histone is measured by scintillation counting and visualized by SDS-PAGE followed by fluorography.[26]
Protocol Outline:
-
Expression of Recombinant Methyltransferase:
-
Transform an appropriate bacterial strain (e.g., E. coli BL21) with an expression plasmid encoding the methyltransferase of interest.
-
Induce protein expression with IPTG.
-
Prepare a bacterial cell lysate containing the recombinant enzyme.[26]
-
-
HMT Assay Reaction:
-
Set up a reaction mixture containing:
-
Bacterial lysate with the methyltransferase.
-
Histone substrate (e.g., purified histones, nucleosomes, or histone peptides).
-
S-adenosyl-L-[methyl-³H]-methionine.
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT).
-
-
Incubate at a suitable temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[26]
-
-
Detection of Methylation:
-
Scintillation Counting: Spot a portion of the reaction mixture onto P81 phosphocellulose paper, wash to remove unincorporated radiolabel, and measure the radioactivity using a scintillation counter.[26]
-
SDS-PAGE and Fluorography: Separate the reaction products by SDS-PAGE, treat the gel with a fluorographic enhancer, dry the gel, and expose it to X-ray film to visualize the radiolabeled histones.[26]
-
DNA Methyltransferase (DNMT) Activity Assay
This assay quantifies the activity of DNA methyltransferases, which are crucial for epigenetic regulation.[28]
Principle: A DNA substrate is incubated with a nuclear extract or purified DNMT in the presence of SAMe. The extent of DNA methylation is then quantified, often using a methylation-specific antibody in an ELISA-like format.[28]
Protocol Outline:
-
Substrate Preparation:
-
Immobilize a cytosine-rich DNA substrate onto the wells of a microplate.[28]
-
-
Methylation Reaction:
-
Add the sample containing DNMT activity (e.g., nuclear extract) and SAMe to the wells.
-
Incubate to allow for the methylation of the DNA substrate.[28]
-
-
Detection of Methylation:
-
Wash the wells to remove non-bound components.
-
Add a primary antibody specific for 5-methylcytosine (B146107) (5-mC).
-
Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a colorimetric substrate and measure the absorbance to quantify the amount of methylated DNA.[28]
-
Quantification of SAMe Levels in Biological Samples
Accurate measurement of SAMe concentrations in tissues and fluids is essential for pharmacokinetic and pharmacodynamic studies.[18]
Principle: Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for quantifying SAMe.[18]
Protocol Outline:
-
Sample Preparation:
-
Extract SAMe from the biological matrix (e.g., plasma, tissue homogenate) using a suitable solvent (e.g., perchloric acid) to precipitate proteins.
-
Centrifuge to remove the protein pellet.
-
Add an internal standard (e.g., acyclovir) to the supernatant.[18]
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatograph for separation on a suitable column (e.g., C18).
-
Elute the separated compounds into a mass spectrometer.
-
Use selected-ion monitoring (SIM) to detect and quantify SAMe and the internal standard based on their specific mass-to-charge ratios.[18]
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of SAMe.
-
Determine the concentration of SAMe in the samples by comparing their peak area ratios (SAMe/internal standard) to the standard curve.
-
Conclusion
This compound is a pivotal molecule with a well-defined and multifaceted mechanism of action. Its roles as a universal methyl donor, a precursor for the antioxidant glutathione, and a key component in polyamine synthesis underscore its importance in maintaining cellular health and function. The ability of SAMe to influence a wide array of cellular processes, from gene expression to neurotransmitter synthesis, provides a strong rationale for its therapeutic applications in conditions such as depression and osteoarthritis. Further research into the intricate signaling pathways modulated by SAMe will continue to unveil its full therapeutic potential and may lead to the development of novel treatment strategies for a range of diseases.
References
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- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Facebook [cancer.gov]
- 5. S-adenosylmethionine and proliferation: new pathways, new targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. The Role of the Transsulfuration Pathway in Non-Alcoholic Fatty Liver Disease | MDPI [mdpi.com]
- 16. Polyamine - Wikipedia [en.wikipedia.org]
- 17. Polyamines | Chaim Kahana's Lab [weizmann.ac.il]
- 18. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: a multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetic properties of S-adenosylmethionine after oral and intravenous administration of its tosylate disulfate salt: A multiple-dose, open-label, parallel-group study in healthy Chinese volunteers - Xi'an Jiaotong University [scholar.xjtu.edu.cn:443]
- 20. researchgate.net [researchgate.net]
- 21. A Double-Blind, Randomized, Placebo-Controlled Clinical Trial of S-Adenosyl-L-Methionine (SAMe) Vs. Escitalopram in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Efficacy of S-Adenosyl Methionine and Probiotic Supplementation on Depression: A Synergistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. A long-term (two years) clinical trial with S-adenosylmethionine for the treatment of osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. S-Adenosyl methionine (SAMe) versus celecoxib for the treatment of osteoarthritis symptoms: A double-blind cross-over trial. [ISRCTN36233495] - PMC [pmc.ncbi.nlm.nih.gov]
- 25. cdn.mdedge.com [cdn.mdedge.com]
- 26. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In Vitro Assays to Measure Histone Methyltransferase Activity Using Different Chromatin Substrates | Springer Nature Experiments [experiments.springernature.com]
- 28. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
role of S-Adenosyl-L-methionine in transmethylation reactions
An In-depth Technical Guide on the Role of S-Adenosyl-L-methionine in Transmethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM, SAMe, or AdoMet) is a fundamental cosubstrate that is central to a wide array of biochemical pathways in all living cells.[1][2] Synthesized from methionine and adenosine (B11128) triphosphate (ATP), SAM is often referred to as the "universal methyl donor," playing a pivotal role in the transfer of methyl groups to a vast range of acceptor molecules, including DNA, RNA, proteins, and lipids.[1][3][4] This process, known as transmethylation, is catalyzed by a large superfamily of enzymes called methyltransferases (MTs).
These methylation events are not mere biochemical footnotes; they are critical regulatory mechanisms that influence nearly every aspect of cellular life. From epigenetic control of gene expression and maintenance of genomic stability to the regulation of protein function and the biosynthesis of essential metabolites, SAM-dependent methylation is indispensable for cellular growth, differentiation, and homeostasis.[5][6][7] Dysregulation of these pathways is implicated in numerous pathologies, including cancer, neurodegenerative disorders, and liver disease, making SAM metabolism and methyltransferases significant targets for therapeutic intervention.[8][9]
This technical guide provides a comprehensive overview of the core role of SAM in transmethylation reactions. It details the biochemical mechanism, the regeneration of SAM via the SAM cycle, the enzymology of methyltransferases, and the profound biological implications of these reactions. Furthermore, it presents key quantitative data, detailed experimental protocols for studying methylation, and visualizations of the critical pathways involved.
The Core Mechanism: SAM-Dependent Transmethylation
The fundamental reaction of transmethylation involves the transfer of a chemically active methyl group from SAM to a nucleophilic acceptor substrate. This process is catalyzed by a specific methyltransferase enzyme.
The SN2 Reaction: The transfer of the methyl group occurs via a bimolecular nucleophilic substitution (SN2)-like mechanism.[10][11] The methyl group in SAM is attached to a positively charged sulfur atom (sulfonium ion), rendering it highly electrophilic and susceptible to nucleophilic attack.[12] The methyltransferase enzyme positions the substrate so that a nucleophilic atom (typically nitrogen, oxygen, carbon, or sulfur) can attack the electrophilic methyl group of SAM.[8] This concerted reaction results in the formation of a new carbon-methyl bond on the substrate and the cleavage of the sulfur-methyl bond in SAM, yielding S-adenosyl-L-homocysteine (SAH) as a byproduct.[10][11]
Caption: General mechanism of SAM-dependent transmethylation.
The SAM Cycle: Regenerating the Universal Methyl Donor
To sustain cellular methylation capacity, a constant supply of SAM is required. The SAM cycle (also known as the methylation cycle) is a critical metabolic pathway that synthesizes SAM and recycles its byproduct, SAH, back to methionine.[3] The liver is the primary site of SAM synthesis and metabolism, accounting for up to 85% of all methylation reactions in the body.[13]
The cycle consists of four key steps:
-
Synthesis: Methionine adenosyltransferase (MAT) catalyzes the reaction between methionine and ATP to form S-adenosyl-L-methionine (SAM).[3][13]
-
Methyl Donation: SAM donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase (MT), producing S-adenosyl-L-homocysteine (SAH).[6]
-
Hydrolysis: SAH is a potent inhibitor of most methyltransferases.[6][13] To prevent feedback inhibition and drive the cycle forward, SAH is rapidly hydrolyzed by SAH hydrolase (SAHH) into adenosine and homocysteine.[13]
-
Remethylation: Homocysteine is remethylated to regenerate methionine. This crucial step is primarily catalyzed by methionine synthase, which utilizes 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as the methyl donor and requires methylcobalamin (B1676134) (a derivative of vitamin B12) as a cofactor.[4][13]
The SAM/SAH ratio is a critical indicator of the cell's methylation potential. A high ratio favors ongoing methylation, while a low ratio (caused by SAH accumulation) inhibits it.[14]
Caption: The SAM Cycle for synthesis and regeneration of SAM.
The Enzymology of Transmethylation: Methyltransferases
SAM-dependent methyltransferases are a large and diverse class of enzymes, categorized based on their structure and the substrates they modify. They are crucial for cellular homeostasis, and their dysregulation is linked to numerous diseases.[8]
Major Classes of Methyltransferases:
-
DNA Methyltransferases (DNMTs): These enzymes methylate cytosine bases in DNA, primarily at CpG dinucleotides. This is a cornerstone of epigenetic regulation, essential for processes like genomic imprinting, X-chromosome inactivation, and transcriptional silencing.[15][16]
-
Protein Arginine Methyltransferases (PRMTs): PRMTs catalyze the methylation of arginine residues within proteins, including histones. These modifications impact signal transduction, RNA processing, DNA repair, and transcriptional regulation.[17][18]
-
Protein Lysine (B10760008) Methyltransferases (PKMTs) / Histone Methyltransferases (HMTs): This large family methylates lysine residues, most notably on histone tails. Histone methylation is a key epigenetic mark that dictates chromatin structure and gene accessibility.[15][19]
-
RNA Methyltransferases (RNMTs): These enzymes methylate various types of RNA (mRNA, tRNA, rRNA), influencing RNA stability, splicing, and translation.[3][20]
-
Small-Molecule Methyltransferases: This group acts on a wide array of small molecules. An important example is Catechol-O-methyltransferase (COMT), which degrades catecholamine neurotransmitters like dopamine (B1211576) and epinephrine.[10]
Quantitative Data: Enzyme Kinetics
The kinetic parameters of methyltransferases provide insight into their efficiency and substrate affinity. These values are crucial for understanding their biological function and for the development of specific inhibitors.
| Enzyme Family | Enzyme Example | Substrate | KM for SAM | KM for Substrate | kcat | Reference(s) |
| DNMT | Murine DNMT1 | DNA | 680 nM | 250 nM (DNA) | 0.66 /h | [21] |
| PRMT | PRMTs (Median) | Peptides | ~4 µM | Low µM range | 0.0051 s-1 | [21] |
| PRMT | PRMT1 | Histone H4 | 100 µM (non-limiting) | - | - | [17] |
| PRMT | PRMT5-MEP50 | Histone H4 | - | - | 7.8 h-1 | [21] |
| PRMT | PRMT6 | AcH4-21 peptide | 2.1 ± 0.3 µM | 0.6 ± 0.1 µM | 1.8 ± 0.1 min-1 | [18] |
Biological Significance and Regulatory Roles
SAM-dependent transmethylation is a ubiquitous regulatory mechanism with profound effects on cellular physiology.
-
Epigenetic Regulation: DNA and histone methylation are the best-characterized epigenetic modifications. They establish and maintain patterns of gene expression that define cell identity and are heritable through cell division. Aberrant methylation patterns are a hallmark of many cancers.[6][15]
-
Protein Function and Signaling: Methylation of non-histone proteins can alter their stability, localization, and interaction with other proteins, thereby modulating signaling pathways.[3]
-
Metabolism and Biosynthesis: SAM is required for the synthesis of numerous essential molecules, including epinephrine, creatine, carnitine, and phosphatidylcholine.[1][22]
-
Polyamine Synthesis: In a separate pathway, decarboxylated SAM is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine, which are critical for cell growth and differentiation.[1][2]
Quantitative Data: Cellular and Tissue Concentrations of SAM
The concentration of SAM varies between different tissues and cellular compartments, reflecting the local metabolic demand for methylation reactions.
| Sample Type | Organism/Tissue | SAM Concentration | Reference(s) |
| Plasma | Human | 50 - 150 nmol/L | [23] |
| Tissue | Rat Liver | 50 - 100 nmol/g | [24] |
| Tissue | Various Organs | 3.5 - 9 nmol/100 mg | [23] |
| Cells | Human Erythrocytes | ~3.5 µmol/L cells | [25] |
| Cells | Hepatocytes (in vitro) | 0.19 µM (intracellular) at 1 µM (extracellular) | [23][26] |
Role in Disease and Drug Development
Given its central role, the dysregulation of SAM levels and methyltransferase activity is linked to a wide range of human diseases.
-
Cancer: Global DNA hypomethylation and promoter-specific hypermethylation of tumor suppressor genes are common features of cancer.[6][27] As a result, inhibitors of DNMTs (e.g., Decitabine) are used as anticancer agents.[9]
-
Neuropsychiatric and Neurodegenerative Diseases: Transmethylation pathways are critical for brain function, including the metabolism of neurotransmitters.[14] Altered SAM levels have been associated with depression and Alzheimer's disease.[2][14][28]
-
Liver Disease: The liver is the main hub for SAM metabolism. Impaired SAM synthesis is common in chronic liver diseases, and SAM supplementation has been investigated as a therapeutic agent.[6][13][29]
The critical functions of methyltransferases have made them attractive targets for drug development. The design of potent and selective inhibitors against specific MTs is an active area of research for treating cancer and other diseases.[8]
Experimental Methodologies
Studying SAM-dependent transmethylation requires robust assays to measure enzyme activity and quantify methylation status.
Experimental Protocol: In Vitro Histone Methyltransferase (HMT) Filter-Binding Assay
This protocol describes a common method to measure the activity of a histone methyltransferase using a radiolabeled methyl donor.[19]
1. Reagents and Materials:
-
Recombinant methyltransferase of interest.
-
Histone substrate (e.g., purified core histones, nucleosomes, or specific histone peptides).
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).
-
2x HMT Reaction Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 2 mM DTT).
-
Stop Solution (e.g., 50 mM NaHCO₃, pH 9.0).
-
P81 phosphocellulose filter paper.
-
Scintillation fluid and scintillation counter.
2. Procedure:
-
Reaction Setup: On ice, prepare a 20 µL reaction mix in a microcentrifuge tube.
-
10 µL of 2x HMT Reaction Buffer.
-
1 µL of [³H]-SAM (handle with appropriate caution).
-
1-5 µg of histone substrate.
-
1-2 µg of recombinant methyltransferase enzyme.
-
Nuclease-free water to a final volume of 20 µL.
-
Include a negative control reaction without the enzyme.
-
-
Incubation: Incubate the reactions at a suitable temperature (e.g., 30°C) for 30-60 minutes.
-
Stopping the Reaction: Add 10 µL of Stop Solution.
-
Filter Binding: Spot 25 µL of each reaction onto a labeled P81 phosphocellulose filter paper. Allow the spots to air dry completely.
-
Washing: Wash the filter paper 3-4 times for 5 minutes each in a large volume of the Stop Solution (e.g., 50 mM NaHCO₃, pH 9.0) to remove unincorporated [³H]-SAM.
-
Drying: Rinse the filter paper briefly with acetone (B3395972) and allow it to dry completely.
-
Quantification: Place the dried filter paper spots into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the enzyme's activity.
Experimental Protocol: Overview of DNA Methylation Analysis by Bisulfite Sequencing
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation.[30][31]
1. Principle: Sodium bisulfite treatment of single-stranded DNA deaminates unmethylated cytosine (C) residues to uracil (B121893) (U), while methylated cytosines (5-mC) remain unchanged.[32] Subsequent PCR amplification converts uracils to thymine (B56734) (T). By comparing the treated sequence to the original sequence, methylated cytosines can be identified.
2. General Workflow:
-
DNA Isolation: Extract high-quality genomic DNA from the sample of interest.
-
Bisulfite Conversion: Treat the DNA with sodium bisulfite using a commercial kit. This step is critical and can lead to DNA degradation.[30]
-
PCR Amplification: Amplify the specific genomic region of interest using primers designed to be independent of the methylation status (i.e., they do not contain CpG sites).
-
Sequencing: Sequence the PCR products. This can be done via traditional Sanger sequencing for specific loci or via next-generation sequencing for genome-wide analysis (WGBS - Whole Genome Bisulfite Sequencing).[31][33]
-
Data Analysis: Align the sequenced reads to a reference genome and quantify the methylation level at each CpG site by calculating the ratio of 'C' reads (methylated) to 'T' reads (unmethylated).
Caption: Workflow for the MTase-Glo™ luminescence-based assay.[34]
Conclusion
S-Adenosyl-L-methionine stands as a cornerstone of cellular metabolism and regulation. Its role as the principal methyl donor in transmethylation reactions, catalyzed by a vast array of methyltransferases, impacts the very blueprint of gene expression through epigenetic modifications and fine-tunes cellular operations by modifying the structure and function of proteins and other metabolites. The intricate balance of the SAM cycle ensures a sustained capacity for these essential modifications. Understanding the multifaceted role of SAM in health and its dysregulation in disease continues to open new avenues for diagnostics and therapeutic strategies, positioning methyltransferases as highly promising targets for the next generation of precision medicine.
References
- 1. amsbio.com [amsbio.com]
- 2. S-Adenosyl_methionine [bionity.com]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. S-ADENOSYLMETHIONINE (SAM) [ww2.uthscsa.edu]
- 5. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 7. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. S-Adenosylmethionine: From the Discovery of Its Inhibition of Tumorigenesis to Its Use as a Therapeutic Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methyltransferase - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Catalytic Mechanism of Radical SAM Methylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methyltransferases: Functions and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DNA Methylation Tools and Strategies: Methods in a Review | Asian Pacific Journal of Cancer Biology [waocp.com]
- 17. A Transient Kinetic Analysis of PRMT1 Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Kinetic Mechanism of Protein Arginine Methyltransferase 6 (PRMT6) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 24. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 25. Metabolism of S-adenosyl-L-methionine in intact human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. nccih.nih.gov [nccih.nih.gov]
- 29. drugs.com [drugs.com]
- 30. Comparison of Methods for Quantification of Global DNA Methylation | EpigenTek [epigentek.com]
- 31. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. karger.com [karger.com]
- 33. DNA methylation methods: global DNA methylation and methylomic analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 34. promega.com [promega.com]
The Epigenetic Keystone: A Technical Guide to S-Adenosyl-L-methionine Tosylate's Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-Adenosyl-L-methionine (SAMe), a pivotal molecule in cellular metabolism, serves as the universal methyl donor for a vast array of biological reactions, including the epigenetic modifications of DNA and histone proteins. The tosylate salt of SAMe is a stabilized form commonly utilized in research and clinical applications. This technical guide provides an in-depth exploration of the function of S-Adenosyl-L-methionine tosylate in epigenetics. It details the enzymatic transfer of a methyl group from SAMe to DNA by DNA methyltransferases (DNMTs) and to histones by histone methyltransferases (HMTs), processes fundamental to the regulation of gene expression. This document summarizes key quantitative data, provides detailed experimental protocols for assessing methyltransferase activity and chromatin modifications, and visualizes the core signaling pathways governing SAMe synthesis and utilization. This guide is intended to be a comprehensive resource for professionals in research and drug development seeking to understand and manipulate the epigenetic roles of this critical metabolite.
Introduction: The Central Role of S-Adenosyl-L-methionine in Epigenetics
Epigenetics refers to heritable changes in gene expression that do not involve alterations to the underlying DNA sequence.[1] Two of the most extensively studied epigenetic mechanisms are DNA methylation and post-translational modifications of histone proteins.[1] Both of these processes are critically dependent on the availability of S-Adenosyl-L-methionine (SAMe) as the primary methyl group donor.[2][3] SAMe is a metabolite synthesized from methionine and adenosine (B11128) triphosphate (ATP) in the methionine cycle, a key component of one-carbon metabolism.[4][5]
The tosylate salt of SAMe is a stable formulation that allows for its effective use in experimental and therapeutic settings.[6][7] In the context of epigenetics, SAMe's function is to provide the methyl group (—CH₃) that is covalently attached to cytosine bases in DNA or to amino acid residues on histone tails.[2][3] These methylation events are catalyzed by specific enzymes: DNA methyltransferases (DNMTs) for DNA and histone methyltransferases (HMTs) for histones.[2][8]
The addition of a methyl group can alter the chromatin structure, making it more compact (heterochromatin) and generally leading to transcriptional repression, or more open (euchromatin), which is associated with active gene expression.[9][10] The pattern of DNA and histone methylation is dynamic and can be influenced by various factors, including diet, environmental exposures, and disease states.[11][12] Consequently, the cellular concentration of SAMe and the ratio of SAMe to its demethylated product, S-adenosylhomocysteine (SAH), are critical determinants of the cell's "methylation potential" and play a significant role in health and disease.[1][11][12]
Quantitative Data: Kinetic Properties and Cellular Concentrations
The efficiency of SAMe as a methyl donor and its availability within the cell are crucial for proper epigenetic regulation. The following tables summarize key quantitative data related to the kinetic parameters of methyltransferases that utilize SAMe and the cellular concentrations of SAMe and its related metabolites.
Table 1: Kinetic Constants of DNA Methyltransferases (DNMTs) for S-Adenosyl-L-methionine
| Enzyme | Organism/System | K_m_ (μM) for SAMe | k_cat_ (min⁻¹) | Reference(s) |
| DNMT1 | Human | 4.4 ± 0.5 | 3.0 | [13][14] |
| DNMT3A | Human | 0.3 ± 0.1 | Not Reported | [13] |
| DNMT3B | Human | 0.7 ± 0.3 | Not Reported | [13] |
Table 2: Kinetic Constants of Histone Methyltransferases (HMTs) for S-Adenosyl-L-methionine
| Enzyme | Substrate | K_m_ (μM) for SAMe | Reference(s) |
| G9a | H3 Peptide | 0.76 | [15] |
| SUV39H2 | H3 Peptide | Not Reported | |
| PRMT1 | H4 Peptide | Not Reported |
Table 3: Cellular Concentrations of S-Adenosyl-L-methionine (SAMe) and S-Adenosylhomocysteine (SAH), and the SAM/SAH Ratio in Various Conditions
| Cell/Tissue Type | Condition | SAMe Concentration | SAH Concentration | SAM/SAH Ratio | Reference(s) |
| Human Plasma | Healthy | - | - | 4:1 | [1] |
| HepG2 Cells | Control | - | - | ~48 | [1] |
| HepG2 Cells | AHCY-silenced | - | - | ~5 | [1] |
| Human Cerebrospinal Fluid | Cognitively Normal | 188.2 nmol/l | 13.5 nmol/l | ~13.9 | [15] |
| Human Cerebrospinal Fluid | Cognitive Impairment | 179.4 nmol/l | 16.1 nmol/l | ~11.1 | [15] |
| Colorectal Cancer Tissue | - | Lower than normal | - | Lowered | [5] |
Signaling Pathways: The Methionine Cycle and One-Carbon Metabolism
The synthesis and regeneration of SAMe are intricately linked to the methionine cycle, which is a central part of the broader one-carbon metabolism pathway. These pathways are crucial for providing the necessary methyl groups for all methylation reactions in the cell.
The Methionine Cycle
The methionine cycle describes the process by which the amino acid methionine is converted to SAMe, which then donates its methyl group and is subsequently regenerated. This cycle is essential for maintaining a steady supply of SAMe for epigenetic modifications.
One-Carbon Metabolism
One-carbon metabolism is a network of interconnected biochemical pathways that supply one-carbon units (like methyl groups) for various biosynthetic processes, including the synthesis of nucleotides and the regeneration of methionine. Folate and vitamin B12 are essential cofactors in this pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of this compound in epigenetics.
In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol describes a method to measure the activity of a histone methyltransferase in vitro using a radioactive methyl donor.
Materials:
-
Recombinant HMT enzyme
-
Histone substrate (e.g., purified core histones, recombinant histones, or histone peptides)
-
S-adenosyl-L-[methyl-³H]-methionine
-
2x Histone Methyltransferase Buffer (e.g., 100 mM Tris-HCl pH 8.0, 20 mM MgCl₂, 20% glycerol)
-
Bacterial Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors)
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube on ice, prepare the following reaction mixture to a final volume of 20 µL:
-
10 µL of 2x Histone Methyltransferase Buffer
-
1 µL of S-adenosyl-L-[methyl-³H]-methionine
-
1-5 µg of histone substrate
-
1-2 µL of recombinant HMT enzyme
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reaction mixture at 30°C for 30-60 minutes.
-
Stopping the Reaction: Spot 15 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Wash the P81 paper three times for 5 minutes each in a beaker containing 50 mM sodium bicarbonate (pH 9.0).
-
Drying: Briefly wash the P81 paper in acetone (B3395972) and let it air dry completely.
-
Scintillation Counting: Place the dry P81 paper into a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a scintillation counter.
DNA Methyltransferase (DNMT) Activity Assay (Colorimetric)
This protocol outlines a non-radioactive, colorimetric method for measuring DNMT activity.
Materials:
-
Nuclear extract or purified DNMT enzyme
-
DNMT Assay Kit (containing DNA substrate-coated wells, assay buffer, S-Adenosyl-L-methionine, capture antibody, detection antibody, and developer solution)
-
Microplate reader capable of reading absorbance at 450 nm
-
Wash Buffer (e.g., 1x PBS with 0.05% Tween-20)
Procedure:
-
Prepare Reagents: Prepare all buffers and solutions according to the kit manufacturer's instructions.
-
Reaction Setup:
-
To the DNA substrate-coated wells, add 50 µL of DNMT Assay Buffer.
-
Add 1-10 µg of nuclear extract or 1-100 ng of purified DNMT enzyme.
-
Add 5 µL of S-Adenosyl-L-methionine.
-
For a negative control, omit the DNMT enzyme.
-
-
Incubation: Cover the plate and incubate at 37°C for 60-90 minutes.
-
Washing: Wash each well three times with 200 µL of Wash Buffer.
-
Capture Antibody: Add 50 µL of diluted capture antibody to each well and incubate at room temperature for 60 minutes.
-
Washing: Repeat the washing step.
-
Detection Antibody: Add 50 µL of diluted detection antibody to each well and incubate at room temperature for 30 minutes.
-
Washing: Repeat the washing step.
-
Development: Add 100 µL of developer solution to each well and incubate in the dark for 5-15 minutes.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm within 15 minutes.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Modifications
This protocol provides a general workflow for performing ChIP-seq to identify the genomic locations of specific histone modifications.
Materials:
-
Cells or tissue of interest
-
Formaldehyde (B43269) (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis Buffer
-
Sonication equipment or micrococcal nuclease
-
ChIP-grade antibody specific to the histone modification of interest
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-600 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the histone modification of interest.
-
Add Protein A/G beads to capture the antibody-histone-DNA complexes.
-
-
Washing: Wash the bead-complexes several times to remove non-specifically bound chromatin.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform next-generation sequencing.
-
Data Analysis: Align sequence reads to a reference genome, perform peak calling to identify regions of enrichment, and conduct downstream bioinformatic analyses.[3][4]
Conclusion
This compound is an indispensable tool for the study and potential therapeutic manipulation of epigenetic mechanisms. As the primary methyl donor, its availability and the regulation of its metabolism are central to the dynamic control of gene expression through DNA and histone methylation. The quantitative data, detailed experimental protocols, and pathway visualizations provided in this technical guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of SAMe's role in epigenetics is paramount for advancing our knowledge of cellular differentiation, disease pathogenesis, and for the development of novel therapeutic strategies targeting the epigenome.
References
- 1. researchgate.net [researchgate.net]
- 2. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioinformatics Methods for ChIP-seq Histone Analysis | Springer Nature Experiments [experiments.springernature.com]
- 4. portlandpress.com [portlandpress.com]
- 5. S-Adenosylmethionine: A Multifaceted Regulator in Cancer Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. promega.com [promega.com]
- 8. Basics of ChIP-seq data analysis [bioconductor.org]
- 9. The DNA Methyltransferase DNMT1 and Tyrosine-Protein Kinase KIT Cooperatively Promote Resistance to 5-Aza-2′-deoxycytidine (Decitabine) and Midostaurin (PKC412) in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Roles of Human DNA Methyltransferases and Their Isoforms in Shaping the Epigenome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 12. Methionine Metabolism: Key Enzymes, Reactions, and Interplay with Cellular Pathways - Creative Proteomics Blog [creative-proteomics.com]
- 13. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. alzdiscovery.org [alzdiscovery.org]
biological significance of the SAM/SAH ratio
An In-depth Technical Guide on the Biological Significance of the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) Ratio
Abstract
The ratio of S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) is a critical metabolic parameter that serves as a key indicator of cellular methylation capacity. This "methylation potential" or "methylation index" influences a vast array of biological processes, from epigenetic regulation of gene expression to the control of signal transduction pathways. As the primary methyl group donor, SAM is converted to SAH following the transfer of its methyl group to a substrate. SAH, in turn, is a potent inhibitor of most SAM-dependent methyltransferases. Consequently, the SAM/SAH ratio directly governs the activity of these enzymes and plays a pivotal role in maintaining cellular homeostasis. Dysregulation of this ratio has been implicated in a multitude of pathological conditions, including cancer, neurodegenerative diseases, and developmental disorders, making it a significant area of interest for both basic research and therapeutic development. This guide provides a comprehensive overview of the core , details experimental methodologies for its assessment, and presents key data in a structured format for researchers, scientists, and drug development professionals.
The Core Biochemistry of the SAM Cycle
The SAM cycle, also known as the methionine cycle, is a fundamental metabolic pathway that generates SAM and recycles SAH. The cycle begins with the adenylation of methionine by methionine adenosyltransferase (MAT) to form SAM. SAM then donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids, in reactions catalyzed by various methyltransferases. This methylation event results in the formation of SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH). Homocysteine can then be remethylated to methionine to complete the cycle, a reaction catalyzed by methionine synthase (MS) which utilizes 5-methyltetrahydrofolate as a methyl donor. Alternatively, homocysteine can enter the transsulfuration pathway to be converted to cysteine.
The SAM/SAH ratio is a sensitive indicator of the cell's capacity to perform methylation reactions. A high SAM/SAH ratio favors methyltransferase activity, while a low ratio leads to the inhibition of these enzymes due to the accumulation of SAH.
Biological Significance of the SAM/SAH Ratio
The SAM/SAH ratio exerts profound effects on numerous cellular processes, primarily through its control over methylation events.
Epigenetic Regulation
DNA and histone methylation are crucial epigenetic modifications that regulate gene expression. DNA methylation, typically occurring at CpG dinucleotides, is generally associated with transcriptional repression. Histone methylation, on the other hand, can either activate or repress transcription depending on the specific residue and the degree of methylation. The enzymes responsible for these modifications, DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), are highly sensitive to the SAM/SAH ratio.
A decrease in the SAM/SAH ratio can lead to global DNA hypomethylation and alterations in histone methylation patterns, contributing to genomic instability and aberrant gene expression, which are hallmarks of cancer.
Post-Translational Modification of Proteins
Protein methylation is a vital post-translational modification that regulates protein function, localization, and stability. Protein arginine methyltransferases (PRMTs) and protein lysine (B10760008) methyltransferases (PKMTs) utilize SAM to methylate their respective substrates. These modifications are involved in a wide range of cellular processes, including signal transduction, RNA processing, and DNA damage repair. The activity of these enzymes is tightly regulated by the SAM/SAH ratio.
Neurotransmission and Neurological Function
The SAM/SAH ratio is of particular importance in the nervous system. SAM is involved in the synthesis of neurotransmitters such as catecholamines and melatonin. Furthermore, methylation of phospholipids, regulated by the SAM/SAH ratio, is essential for maintaining the fluidity and function of neuronal membranes. Dysregulation of the SAM/SAH ratio has been linked to various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as psychiatric disorders like depression.
The SAM/SAH Ratio in Disease
Alterations in the SAM/SAH ratio are a common feature of numerous human diseases.
Cancer
Cancer cells often exhibit a reprogrammed methionine metabolism, leading to a decreased SAM/SAH ratio. This can result in global DNA hypomethylation, which can activate oncogenes and promote genomic instability. Paradoxically, specific tumor suppressor genes can become hypermethylated and silenced. This altered methylation landscape is a key driver of tumorigenesis and cancer progression.
Liver Disease
The liver is the primary site of SAM synthesis and metabolism. Chronic liver diseases, such as alcoholic and non-alcoholic fatty liver disease, are often associated with a significant decrease in hepatic SAM levels and a reduced SAM/SAH ratio. This can impair hepatocyte function and contribute to liver injury and fibrosis.
Neurological and Psychiatric Disorders
As mentioned, an imbalanced SAM/SAH ratio is implicated in several neurological and psychiatric conditions. In Alzheimer's disease, for example, altered methylation patterns in the brain are thought to contribute to the pathology. SAM supplementation has been explored as a potential therapeutic strategy for depression, with some studies suggesting it can increase SAM levels in the cerebrospinal fluid.
Quantitative Data on the SAM/SAH Ratio
The following tables summarize key quantitative data related to the SAM/SAH ratio in various biological contexts.
| Biological Context | Typical SAM Concentration (µM) | Typical SAH Concentration (µM) | Typical SAM/SAH Ratio | Reference |
| Normal Human Plasma | 0.08 - 0.12 | 0.01 - 0.03 | 3 - 8 | |
| Rat Liver (Control) | 60 - 100 | 5 - 15 | 4 - 20 | |
| Rat Liver (Ethanol-fed) | 30 - 50 | 10 - 25 | 1 - 5 | |
| Human Colon Cancer Tissue | 1.5 - 3.5 | 0.5 - 1.5 | 1 - 3 | |
| Normal Human Colon Tissue | 3.0 - 6.0 | 0.3 - 0.8 | 5 - 15 |
| Enzyme | Substrate | Effect of Decreased SAM/SAH Ratio | Reference |
| DNMT1 | DNA | Decreased methylation activity | |
| G9a (Histone H3K9 HMT) | Histone H3 | Decreased methylation activity | |
| PRMT1 | Arginine residues in proteins | Decreased methylation activity | |
| COMT | Catecholamines | Decreased methylation activity |
Experimental Protocols
Accurate measurement of SAM and SAH levels is crucial for determining the SAM/SAH ratio. Several methods are available, with liquid chromatography-mass spectrometry (LC-MS) being the most common and reliable.
Measurement of SAM and SAH by LC-MS/MS
This protocol outlines a general procedure for the quantification of SAM and SAH in biological samples.
Sample Preparation:
-
Homogenize tissue samples or lyse cells in a suitable buffer on ice.
-
Precipitate proteins by adding a cold organic solvent (e.g., perchloric acid, methanol, or acetonitrile).
-
Centrifuge at high speed to pellet the protein precipitate.
-
Collect the supernatant containing the small molecule metabolites, including SAM and SAH.
-
If necessary, perform a solid-phase extraction (SPE) step to clean up the sample and concentrate the analytes.
LC-MS/MS Analysis:
-
Inject the prepared sample onto a reverse-phase or HILIC liquid chromatography column.
-
Separate SAM and SAH using a gradient elution with a mobile phase typically consisting of an aqueous solution with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Detect and quantify SAM and SAH using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for SAM and SAH are used for high selectivity and sensitivity.
-
Use stable isotope-labeled internal standards for SAM and SAH to ensure accurate quantification.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: The SAM Cycle and its connection to the transsulfuration pathway.
S-Adenosyl-L-Methionine (SAM) Tosylate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
S-Adenosyl-L-methionine (SAM), a pivotal molecule in cellular metabolism, serves as the primary methyl group donor in a vast array of biochemical reactions. Its tosylate salt forms, S-(5'-Adenosyl)-L-methionine tosylate and S-(5'-Adenosyl)-L-methionine disulfate tosylate, are chemically stabilized versions widely utilized in research and drug development. This guide provides a detailed overview of their chemical structure, properties, and role in key biological pathways, along with comprehensive experimental protocols for their use.
Chemical Structure and Properties
S-Adenosyl-L-methionine is a chiral molecule synthesized from L-methionine and adenosine (B11128) triphosphate (ATP). The tosylate and disulfate tosylate salts enhance the stability of this otherwise labile molecule.[1][2] The chemical identity and physical properties of these salts are summarized in the tables below.
Table 1: Chemical Identification of SAM Tosylate Salts
| Identifier | S-(5'-Adenosyl)-L-methionine tosylate | S-(5'-Adenosyl)-L-methionine disulfate tosylate |
| Synonyms | AdoMet, SAM, SAMe | AdoMet, SAM, SAMe |
| CAS Number | 52248-03-0 | 97540-22-2 |
| Molecular Formula | C₁₅H₂₃N₆O₅S • C₇H₇O₃S | C₁₅H₂₃N₆O₅S • H₂SO₄ • C₇H₈O₃S |
| Molecular Weight | 570.6 g/mol | 766.8 g/mol |
Table 2: Physicochemical Properties of SAM Tosylate Salts
| Property | S-(5'-Adenosyl)-L-methionine tosylate | S-(5'-Adenosyl)-L-methionine disulfate tosylate |
| Physical Form | Crystalline solid | Solid |
| Purity | ≥90% | ≥95% |
| Solubility | DMF: 5 mg/mLDMSO: 10 mg/mLPBS (pH 7.2): 10 mg/mL | Water: Soluble to 100 mMDMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 10 mg/mLPBS (pH 7.2): 10 mg/mL |
| Storage | -20°C | -20°C |
| Stability | ≥ 4 years at -20°C | ≥ 4 years at -20°C |
Biological Role: The One-Carbon Metabolism Pathway
SAM is a central intermediate in one-carbon metabolism, a network of interconnected pathways essential for the synthesis of nucleotides, amino acids, and other critical cellular components. The core of this network is the methionine cycle, where SAM is generated and utilized.
In this pathway, Methionine Adenosyltransferase (MAT) catalyzes the reaction of methionine with ATP to form SAM.[1] SAM then donates its methyl group to a variety of acceptor molecules in reactions catalyzed by methyltransferases (MTs), yielding S-adenosyl-L-homocysteine (SAH).[1] SAH is subsequently hydrolyzed to homocysteine by SAH hydrolase. Homocysteine can then be either remethylated to methionine via the folate cycle, completing the methionine cycle, or enter the transsulfuration pathway to be converted to cysteine.[1]
Experimental Protocols
The following are detailed protocols for the quantification of SAM tosylate and its use in a typical in vitro methyltransferase assay.
Protocol 1: Quantification of S-Adenosyl-L-Methionine Tosylate by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of SAM in pharmaceutical and biological samples.[1][3][4][5][6]
1. Materials and Reagents:
-
S-Adenosyl-L-methionine disulfate tosylate standard
-
Perchloric acid (PCA), 0.4 M, ice-cold
-
Mobile Phase A: 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 2.8
-
Mobile Phase B: 100% Acetonitrile
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC system with UV detector
2. Standard Curve Preparation:
-
Prepare a 1 mg/mL stock solution of SAM disulfate tosylate in 0.4 M PCA.
-
Perform serial dilutions of the stock solution in 0.4 M PCA to obtain standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Store standards on ice and use within the same day.
3. Sample Preparation (from biological samples):
-
Homogenize tissue samples or pellet cells in 10 volumes of ice-cold 0.4 M PCA.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Store the extracted sample at -80°C until analysis.
4. HPLC Analysis:
-
Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B at a flow rate of 1 mL/min.
-
Inject 20 µL of the standard or sample.
-
Run a gradient elution as follows:
-
0-5 min: 95% A, 5% B
-
5-20 min: Linear gradient to 80% A, 20% B
-
20-25 min: 80% A, 20% B
-
25-30 min: Linear gradient back to 95% A, 5% B
-
30-40 min: Re-equilibration at 95% A, 5% B
-
-
Detect SAM at a wavelength of 254 nm.
-
Quantify the amount of SAM in the samples by comparing the peak area to the standard curve.
Protocol 2: In Vitro Methyltransferase (MT) Assay
This protocol provides a general framework for measuring the activity of a SAM-dependent methyltransferase.[7][8][9][10] Specific conditions may need to be optimized for the particular enzyme and substrate being studied.
1. Materials and Reagents:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate (e.g., a protein, peptide, or small molecule)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
[³H]-SAM (if using a radioactivity-based assay)
-
Scintillation cocktail and scintillation counter (for radioactivity-based assay)
-
Reagents for a colorimetric or fluorescence-based detection method (e.g., coupled enzyme assay kits)
2. Reaction Setup (Radioactivity-based):
-
Prepare a reaction master mix containing Assay Buffer, the methyl acceptor substrate (at a concentration near its Km), and [³H]-SAM (e.g., 1 µCi per reaction).
-
Initiate the reaction by adding the purified methyltransferase enzyme to the master mix. The final reaction volume is typically 20-50 µL.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes (for protein substrates) or by spotting the reaction mixture onto P81 phosphocellulose paper.
-
If using SDS-PAGE, run the samples on a gel, stain with Coomassie Blue, excise the band corresponding to the substrate, and measure the incorporated radioactivity by liquid scintillation counting.
-
If using P81 paper, wash the paper three times with 50 mM sodium bicarbonate (pH 9.0) to remove unincorporated [³H]-SAM, followed by a final wash with ethanol. Air-dry the paper and measure radioactivity.
3. Data Analysis:
-
Calculate the amount of methyl groups incorporated into the substrate based on the specific activity of the [³H]-SAM and the measured counts per minute (CPM).
-
Determine the specific activity of the methyltransferase (e.g., in pmol/min/mg of enzyme).
Stability and Handling of SAM Tosylate Solutions
SAM is unstable in neutral or alkaline solutions.[11] For experimental use, it is recommended to prepare fresh solutions of SAM tosylate in a slightly acidic buffer (e.g., 10 mM HCl or pH 4-5 buffer) and store them on ice for short-term use.[1] For long-term storage, aliquoting and freezing at -80°C is recommended to minimize degradation.[1] Repeated freeze-thaw cycles should be avoided. The stability of SAM can be monitored using the HPLC protocol described above.
Conclusion
This compound is an indispensable tool for researchers studying a wide range of biological processes. Its enhanced stability compared to the native molecule makes it a reliable reagent for in vitro and cellular assays. A thorough understanding of its chemical properties, its central role in one-carbon metabolism, and appropriate handling and experimental procedures are crucial for obtaining accurate and reproducible results in the fields of biochemistry, drug discovery, and molecular biology.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugfuture.com [drugfuture.com]
- 4. ajpaonline.com [ajpaonline.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Sigma-Aldrich [sigmaaldrich.cn]
- 7. merckmillipore.com [merckmillipore.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdanderson.org [mdanderson.org]
- 11. researchgate.net [researchgate.net]
The Role of S-Adenosylmethionine (SAM) Tosylate in Polyamine Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyamines—principally putrescine, spermidine (B129725), and spermine (B22157)—are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and survival. Their biosynthesis is a tightly regulated metabolic pathway and a validated target for therapeutic intervention, particularly in oncology. A key molecule in this pathway is S-adenosylmethionine (SAM), which, following decarboxylation, serves as the aminopropyl group donor for the synthesis of spermidine and spermine. Due to its inherent instability, the tosylate salt of SAM (S-adenosyl-L-methionine disulfate tosylate) is widely employed in experimental setting. This technical guide provides an in-depth overview of the role of SAM tosylate in polyamine biosynthesis, detailing the enzymatic reactions, providing quantitative kinetic data, and outlining comprehensive experimental protocols for the study of this critical pathway.
Introduction: The Polyamine Biosynthesis Pathway
The biosynthesis of polyamines is a fundamental cellular process initiated from the amino acid ornithine. The pathway involves a series of enzymatic steps catalyzed by ornithine decarboxylase (ODC), S-adenosylmethionine decarboxylase (AdoMetDC), spermidine synthase (SPDS), and spermine synthase (SPMS). Polyamines are critically involved in numerous cellular functions, including DNA stabilization, gene transcription, translation, and cell cycle regulation. Dysregulation of polyamine metabolism is a hallmark of cancer and other proliferative diseases, making the enzymes of this pathway attractive targets for drug development.
S-adenosylmethionine (SAM) plays a dual role in cellular metabolism, acting as the principal methyl group donor in most transmethylation reactions and as a precursor for polyamine synthesis. For its role in polyamine synthesis, SAM is first decarboxylated by AdoMetDC to form decarboxylated SAM (dcSAM). dcSAM then provides the aminopropyl group that is transferred to putrescine to form spermidine (catalyzed by SPDS) and subsequently to spermidine to form spermine (catalyzed by SPMS).
Due to the chemical instability of SAM, particularly in aqueous solutions, commercially available and experimentally utilized forms are often stabilized as salts. S-adenosyl-L-methionine disulfate tosylate (SAM tosylate) is a stable and commonly used form of SAM in both in vitro enzyme assays and cell-based studies. The tosylate and sulfate (B86663) counter-ions confer stability to the molecule without interfering with its biological activity as a substrate for AdoMetDC.
Signaling Pathways and Logical Relationships
The polyamine biosynthesis pathway is a linear cascade of enzymatic reactions with intricate regulatory feedback loops. The availability of substrates, including SAM, and the levels of the end-product polyamines themselves, tightly control the flux through this pathway.
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the latter stages of polyamine biosynthesis, where SAM plays a direct role. These values are essential for designing and interpreting experiments, including enzyme inhibition studies and cellular assays.
Table 1: Kinetic Parameters of Aminopropyltransferases
| Enzyme | Substrate | Km (µM) | Vmax (nmol/h/mg) | Organism/Source |
| Spermine Synthase | Spermidine | 60[1][2] | - | Bovine Brain[1][2] |
| Decarboxylated SAM (dcSAM) | 0.1[1][2] | - | Bovine Brain[1][2] | |
| Human Spermine Synthase | Spermidine | 800[3] | 3776 ± 494[3] | Recombinant Human[3] |
| Decarboxylated SAM (dcSAM) | 0.5[3] | - | Recombinant Human[3] | |
| Spermidine Synthase | Putrescine | 35[4] | - | Plasmodium falciparum[4] |
| Decarboxylated SAM (dcSAM) | 52[4] | - | Plasmodium falciparum[4] | |
| Human Spermidine Uptake | Spermidine | 12.5[5] | 1.36 x 10⁻¹² M/s | Human Erythrocytes[5] |
| Rat Spermidine Synthase | Cadaverine | >1000[6] | - | Rat Prostate[6] |
Table 2: Inhibition Constants (IC₅₀ and Kᵢ) for Aminopropyltransferase Inhibitors
| Enzyme | Inhibitor | IC₅₀ (µM) | Kᵢ (µM) | Organism/Source |
| Human Spermidine Synthase | Decarboxylated S-adenosylhomocysteine (dcSAH) | 43[7] | - | Human[7] |
| N-(3-aminopropyl)-cyclohexylamine (Compound 9) | ~0.1 | - | Plasmodium falciparum[8] | |
| trans-4-methylcyclohexylamine (4MCHA) | - | 0.18[4] | Plasmodium falciparum[4] | |
| S-adenosyl-1,8-diamino-3-thio-octane (AdoDATO) | - | - | Plasmodium falciparum[8] | |
| Human Spermine Synthase | Decarboxylated S-adenosylhomocysteine (dcSAH) | 5[7] | - | Human[7] |
| Spermine Oxidase (SMOX) | Compound 6 | 0.54[9] | 1.60[9] | -[9] |
| Compound 7 | 0.23[9] | 0.46[9] | -[9] |
Table 3: Effect of Polyamine Pathway Inhibitors on Cancer Cell Lines
| Cell Line | Compound | Concentration | Effect |
| MCF-7 (Breast Cancer) | MDL 27695 | 4 µM | Reduced putrescine, spermidine, and spermine by 43%, 38%, and 45% respectively after 8h.[10] |
| CGP48664 (SAMDC inhibitor) | 0.5 µM | 50% growth inhibition; depletion of spermidine and spermine.[11] | |
| MDA-MB-231 (Breast Cancer) | DFMO | Various | Dose-dependent growth inhibition.[12] |
| A549 (NSCLC) | Indomethacin | - | Reduced levels of putrescine and spermidine.[13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of polyamine biosynthesis. The following sections provide step-by-step protocols for key experiments.
S-Adenosylmethionine Decarboxylase (AdoMetDC) Activity Assay (Radiometric)
This assay measures the activity of AdoMetDC by quantifying the release of ¹⁴CO₂ from [carboxyl-¹⁴C]-labeled S-adenosylmethionine.[6][14][15][16]
Materials:
-
S-adenosyl-L-[carboxyl-¹⁴C]methionine ([¹⁴C]SAM)
-
Purified or recombinant AdoMetDC enzyme or cell/tissue lysate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 2.5 mM DTT, 50 µM EDTA)
-
Putrescine (as an allosteric activator, if required for the specific enzyme)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
CO₂ trapping solution (e.g., hyamine hydroxide (B78521) or a filter paper disc soaked in NaOH)
-
Scintillation vials and scintillation cocktail
-
Sealed reaction vials
Procedure:
-
Prepare the reaction mixture in a sealed vial. For a 100 µL reaction, combine:
-
50 µL of 2x Assay Buffer
-
10 µL of enzyme preparation
-
10 µL of putrescine solution (if applicable)
-
Nuclease-free water to a final volume of 90 µL.
-
-
Suspend a small cup containing a filter paper disc soaked in CO₂ trapping solution above the reaction mixture.
-
Initiate the reaction by adding 10 µL of [¹⁴C]SAM (final concentration typically 10-50 µM).
-
Immediately seal the vial and incubate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction by injecting 100 µL of 10% TCA into the reaction mixture. This releases the ¹⁴CO₂ from the bicarbonate in the solution.
-
Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released ¹⁴CO₂.
-
Carefully remove the filter paper disc and place it in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Calculate enzyme activity based on the specific activity of the [¹⁴C]SAM and the amount of ¹⁴CO₂ captured.
Spermidine/Spermine Synthase Activity Assay (Radiometric)
This assay measures the activity of spermidine or spermine synthase by quantifying the formation of the radiolabeled product, [³⁵S]5'-methylthioadenosine ([³⁵S]MTA), from [³⁵S]decarboxylated SAM.[7][17]
Materials:
-
[³⁵S]decarboxylated S-adenosylmethionine ([³⁵S]dcSAM)
-
Purified or recombinant SPDS or SPMS enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Amine substrate: Putrescine (for SPDS) or Spermidine (for SPMS)
-
Phosphocellulose paper or columns
-
Scintillation vials and scintillation cocktail
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, combine:
-
25 µL of 2x Assay Buffer
-
5 µL of enzyme solution
-
5 µL of amine substrate (e.g., 1 mM final concentration)
-
Nuclease-free water to a final volume of 45 µL.
-
-
Initiate the reaction by adding 5 µL of [³⁵S]dcSAM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold 10% TCA or by spotting the reaction mixture directly onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with water to remove unreacted [³⁵S]dcSAM. The product, [³⁵S]MTA, will bind to the paper.
-
Place the dried phosphocellulose paper in a scintillation vial.
-
Add scintillation cocktail and measure the radioactivity.
-
Calculate enzyme activity based on the amount of [³⁵S]MTA formed.
Quantification of Polyamines by HPLC
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (5 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Heptafluorobutyric acid (HFBA)
-
Polyamine standards (putrescine, spermidine, spermine)
-
Reversed-phase C18 HPLC column
-
Fluorescence detector
Procedure:
-
Sample Preparation:
-
Homogenize cell pellets or tissues in 10 volumes of ice-cold 0.2 M PCA.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To 100 µL of the PCA extract, add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride solution.
-
Vortex and incubate in the dark at 60°C for 1 hour.
-
Add 100 µL of proline solution to react with excess dansyl chloride and incubate for 30 minutes.
-
Extract the dansylated polyamines with 500 µL of toluene.
-
Vortex and centrifuge to separate the phases.
-
Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of acetonitrile.
-
-
HPLC Analysis:
-
Inject 20 µL of the reconstituted sample onto the C18 column.
-
Perform a gradient elution using a mobile phase consisting of (A) water with 0.1% HFBA and (B) acetonitrile.
-
Detect the dansylated polyamines using a fluorescence detector with excitation at 340 nm and emission at 515 nm.
-
Quantify the polyamines by comparing the peak areas to those of known standards.
-
Conclusion
S-adenosylmethionine, in its stable tosylate salt form, is an indispensable tool for the study of polyamine biosynthesis. Understanding its role as the precursor to the aminopropyl donor, dcSAM, is fundamental to investigating the activities of AdoMetDC, spermidine synthase, and spermine synthase. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to explore the intricacies of the polyamine pathway and to identify and characterize novel inhibitors with therapeutic potential. The continued investigation of this pathway holds significant promise for the development of new treatments for cancer and other diseases characterized by aberrant cell proliferation.
References
- 1. Binding and inhibition of human spermidine synthase by decarboxylated S-adenosylhomocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic properties of spermine synthase from bovine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. open.clemson.edu [open.clemson.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of S-Adenosylmethionine Decarboxylase Activity in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic properties of spermine synthase from bovine brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel inhibitor of Plasmodium falciparum spermidine synthase: a twist in the tail - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of a bis(benzyl)spermine analog on MCF-7 breast cancer cells in culture and nude mice xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relations of S-adenosylmethionine decarboxylase inhibitors on the growth of MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Polyamine pathway activity promotes cysteine essentiality in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal Structure of Human Spermine Synthase: IMPLICATIONS OF SUBSTRATE BINDING AND CATALYTIC MECHANISM - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. A New Assay Method for Spermidine and Spermine Synthases Using Antibody Against MTA -BMB Reports [koreascience.kr]
- 18. Polyamines in biological samples: Rapid and robust quantification by solid-phase extraction online-coupled to liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
S-Adenosyl-L-methionine Tosylate: A Technical Guide to its Core Function in One-Carbon Metabolism
Abstract
S-Adenosyl-L-methionine (SAM), a metabolite synthesized from methionine and adenosine (B11128) triphosphate (ATP), stands as a cornerstone of cellular metabolism, second only to ATP in the breadth of its involvement in biochemical reactions.[1] This technical guide delineates the pivotal role of SAM, often utilized in its stable tosylate salt form (SAM-T), within the intricate network of one-carbon metabolism. We will explore its synthesis, its function as the universal methyl donor, and its critical position at the intersection of three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. This document provides researchers, scientists, and drug development professionals with a comprehensive overview, including quantitative metabolic data, detailed experimental protocols for its study, and visual representations of the key pathways involved.
The Central Hub: SAM in One-Carbon Metabolism
One-carbon metabolism comprises a series of interconnected pathways that mediate the transfer of one-carbon units, essential for the biosynthesis of nucleotides, amino acids, and other critical biomolecules.[2][3] SAM is the principal methyl group donor in these processes, placing it at the heart of cellular regulation, from epigenetic control to antioxidant defense.[4][5] The metabolism of SAM is primarily organized around the Methionine Cycle.
The Methionine Cycle: Synthesis and Regeneration of SAM
The Methionine Cycle describes the synthesis of SAM and its subsequent regeneration from its metabolic products. The cycle begins with the conversion of the amino acid L-methionine and ATP into SAM, a reaction catalyzed by the enzyme Methionine Adenosyltransferase (MAT).[6][7] After SAM donates its methyl group in a transmethylation reaction, it is converted to S-adenosyl-L-homocysteine (SAH). SAH is a potent inhibitor of methyltransferases and is rapidly hydrolyzed by SAH hydrolase (AHCY) to homocysteine and adenosine to prevent its accumulation.[1][4] Homocysteine can then be remethylated back to methionine, completing the cycle. This final step can be catalyzed by methionine synthase, which utilizes a methyl group from 5-methyltetrahydrofolate (linking to the Folate Cycle), or by betaine-homocysteine methyltransferase (BHMT) in the liver and kidney.
The Three Fates of SAM: Key Metabolic Pathways
From its central position in the methionine cycle, SAM serves as a precursor for three major metabolic pathways that are fundamental to cellular function.[1][8][9]
Transmethylation
Transmethylation is the most prominent function of SAM, where it donates its reactive methyl group to a vast array of acceptor molecules, including DNA, RNA, proteins, and phospholipids.[1][9] These methylation events are critical for epigenetic regulation of gene expression, protein function, and signal transduction.[4][10] Over 40 metabolic reactions involve the transfer of a methyl group from SAM.[11]
Transsulfuration
When methionine is in excess, homocysteine can be directed away from the methionine cycle and into the transsulfuration pathway. This pathway, particularly active in the liver, irreversibly converts homocysteine into cysteine.[1] This process is initiated by the enzyme cystathionine (B15957) β-synthase (CBS), which is allosterically activated by SAM. Cysteine is a precursor for the synthesis of proteins, taurine, and, most importantly, the major intracellular antioxidant glutathione (B108866) (GSH).[1][12] Thus, through the transsulfuration pathway, SAM plays a crucial role in regulating cellular redox status.
Aminopropylation (Polyamine Synthesis)
The third major fate of SAM is the aminopropylation pathway, which is essential for the synthesis of polyamines like spermidine (B129725) and spermine.[9] In this pathway, SAM is first decarboxylated by SAM decarboxylase (AdoMetDC) to form S-adenosylmethioninamine. This molecule then donates its aminopropyl group to putrescine to form spermidine, and subsequently to spermidine to form spermine. Polyamines are critical for cell growth, differentiation, and the structural stability of nucleic acids.[9] A byproduct of this pathway, methylthioadenosine (MTA), is recycled back to methionine via the methionine salvage pathway.[13]
Quantitative Data in SAM Metabolism
The regulation and flux through one-carbon pathways are tightly controlled. Below are tables summarizing key quantitative data for researchers.
Table 1: Physiological Concentrations of SAM
| Analyte | Matrix/Organ | Concentration Range | Reference |
| SAM | Human Plasma | 50 - 150 nmol/L | [14] |
| SAM | Rat Organ Tissue | 3.5 - 9 nmol/100 mg | [14] |
| SAM | HEK293T Cells | ~50-75 µM (Calculated) | [15] |
| SAM | HCT116 Cells | ~25-100 µM (Wide Range) | [15] |
Table 2: Enzyme Kinetic Parameters
| Enzyme | Substrate | Km Value | Organism/System | Reference |
| Methionine Adenosyltransferase (MAT) | L-methionine | 0.12 ± 0.005 mM (Free) | E. coli | [6] |
| Methionine Adenosyltransferase (MAT) | L-methionine | 0.22 ± 0.008 mM (Immobilized) | E. coli | [6] |
| Methionine Adenosyltransferase (MAT) | ATP | 0.18 ± 0.006 mM (Immobilized) | E. coli | [6] |
| Various Histone Methyltransferases (HMTs) | SAM | Wide range, often within observed intracellular SAM concentrations | General | [5] |
Table 3: Metabolic Flux Rates in Cell Culture
| Metabolic Flux | Cell Line | Condition | Flux Rate (nmol/μL-cells/h) | Reference |
| Net Methionine Uptake | Human Fibrosarcoma (HT1080) | MTAP-positive | ~0.8 ± 0.1 | [13] |
| Transmethylation (Methionine Synthase Flux) | Human Fibrosarcoma (HT1080) | MTAP-positive | 0.03 ± 0.02 | [13] |
| Transmethylation (Methionine Synthase Flux) | Human Fibrosarcoma (HT1080) | MTAP-negative | 0.02 ± 0.01 | [13] |
| Propylamine Transfer (MTA Secretion) | Human Fibrosarcoma (HT1080) | MTAP-negative | 0.11 ± 0.015 | [16] |
Key Experimental Methodologies
The study of SAM and its metabolic pathways requires robust and precise analytical techniques.
Quantification of SAM by HPLC
High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of SAM in pharmaceutical formulations and biological samples.[17][18]
-
Principle : Reversed-phase HPLC separates SAM from related compounds like SAH and other metabolites based on their polarity. Detection is typically achieved using a UV detector.
-
Sample Preparation : Biological samples (cells, plasma, tissue) require quenching of metabolism (e.g., with cold methanol/water), extraction, and centrifugation to remove proteins and debris.[16]
-
Chromatographic Conditions (Example) :
-
Column : C18 column (e.g., 4.6-mm × 25-cm; 5-µm packing L1).[19]
-
Mobile Phase : A common approach uses an ion-pairing agent in an aqueous buffer with an organic modifier (e.g., acetonitrile). An example mobile phase is 10 mL of glacial acetic acid and 2.06 g of sodium 1-hexanesulfonate in 1 L of water.[19]
-
Detection : UV at 254 nm.[19]
-
Quantification : Based on a standard curve generated with a certified reference standard of S-Adenosyl-L-methionine disulfate tosylate.
-
Enzyme Activity Assays
Assessing the activity of enzymes in the one-carbon pathway, such as MAT, is crucial for understanding metabolic regulation.
-
Principle : Enzyme activity can be determined by measuring the rate of product formation. For MAT, this can be the formation of phosphate (B84403).[6]
-
Methodology (MAT Activity Assay) :
-
Reaction Mixture : Prepare a reaction buffer (e.g., pH 8.0) containing known concentrations of substrates L-methionine and ATP.
-
Enzyme Addition : Add the enzyme source (e.g., cell lysate or purified protein) to initiate the reaction. Incubate at a controlled temperature (e.g., 37°C).
-
Phosphate Detection : At various time points, stop the reaction and measure the amount of inorganic phosphate or pyrophosphate released. This can be done using colorimetric methods (e.g., Malachite Green assay).
-
Calculation : One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.[6]
-
Metabolic Flux Analysis using Stable Isotope Tracing
To understand the dynamic flow of metabolites through the one-carbon network, stable isotope tracing coupled with mass spectrometry is the gold standard.[13][20]
-
Principle : Cells are cultured in a medium where a standard nutrient (e.g., methionine) is replaced with its heavy-isotope-labeled counterpart (e.g., ¹³C-methionine). The rate of incorporation of the heavy isotope into downstream metabolites is measured over time by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workflow :
-
Cell Culture : Grow cells to a desired confluency in standard medium.
-
Isotope Labeling : Switch cells to a medium containing the isotope-labeled tracer (e.g., [U-¹³C]-methionine).
-
Time-Course Sampling : Harvest cells and media at multiple time points.
-
Metabolite Extraction : Quench metabolism and extract intracellular metabolites.
-
LC-MS Analysis : Separate and detect the mass isotopologues of methionine, SAM, homocysteine, and other related metabolites.
-
Flux Calculation : Use mathematical models and the measured isotope labeling kinetics to calculate the rates (fluxes) of metabolic reactions.[20][21]
-
Implications for Research and Drug Development
The central role of SAM in cellular metabolism makes it a critical molecule in health and disease. Dysregulation of one-carbon metabolism and SAM levels is associated with numerous pathologies, including liver disease, depression, osteoarthritis, and cancer.[12][22][23]
-
Liver Disease : SAM is primarily produced and consumed in the liver.[24] In conditions like alcoholic liver disease, SAM synthesis is impaired, leading to a range of cellular dysfunctions. SAM supplementation is used clinically to treat certain liver conditions.[6][12]
-
Neurological Disorders : SAM is required for the synthesis of neurotransmitters such as serotonin (B10506) and dopamine.[12] Its use as a dietary supplement for depression has been studied extensively.[22]
-
Cancer : Altered methylation patterns (both DNA and histone) are a hallmark of cancer. As the primary methyl donor, SAM metabolism is a key area of investigation for cancer therapeutics.[4][22] Enzymes in the one-carbon pathway are potential targets for drug development. For instance, cells lacking the enzyme MTAP, a common deletion in cancer, show altered methionine metabolism, presenting a potential therapeutic vulnerability.[13][21]
Conclusion
S-Adenosyl-L-methionine is a pleiotropic molecule that functions as a critical nexus in cellular metabolism. By serving as the primary methyl donor and a key precursor in the transsulfuration and aminopropylation pathways, SAM links nutrient status to a vast array of essential cellular functions, from epigenetic regulation to redox balance and cell growth. Understanding the intricate regulation, quantitative dynamics, and biochemical pathways governed by SAM is fundamental for researchers in basic science and is paramount for the development of novel therapeutic strategies targeting a wide spectrum of human diseases.
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. One Carbon Metabolism and S-Adenosylmethionine in Non-Alcoholic Fatty Liver Disease Pathogenesis and Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Frontiers | The Impact of One Carbon Metabolism on Histone Methylation [frontiersin.org]
- 5. One Carbon Metabolism and Epigenetics: Understanding the Specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Transmethylation, transsulfuration, and aminopropylation reactions of S-adenosyl-L-methionine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. Regulatory mechanisms of one-carbon metabolism enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. nbinno.com [nbinno.com]
- 13. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations. | Semantic Scholar [semanticscholar.org]
- 18. ajpaonline.com [ajpaonline.com]
- 19. drugfuture.com [drugfuture.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
S-Adenosyl-L-methionine: A Comprehensive Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a cornerstone of cellular metabolism, acting as a universal methyl group donor and participating in a multitude of biochemical reactions essential for life.[1] Discovered in the early 1950s, SAMe has since been the subject of extensive research, revealing its pivotal roles in the synthesis of hormones, neurotransmitters, nucleic acids, proteins, and phospholipids.[1] This in-depth technical guide provides a comprehensive overview of the discovery and history of SAMe, detailing the seminal experiments that led to its identification, its core metabolic functions, and the evolution of its scientific understanding and therapeutic exploration.
The Discovery of "Active Methionine"
The journey to understanding the biological significance of S-Adenosyl-L-methionine began with the quest to unravel the mechanism of transmethylation, a fundamental process in which a methyl group is transferred from one molecule to another.
The Seminal Work of Giulio Cantoni
In 1952, the Italian-American biochemist Giulio Cantoni reported the discovery of a new intermediate that was enzymatically formed from L-methionine and adenosine (B11128) triphosphate (ATP).[2][3] This "active methionine" was identified as the key methyl donor in biological transmethylation reactions.[2] Cantoni's groundbreaking work, published in the Journal of Biological Chemistry in 1953, detailed the enzymatic preparation, purification, and chemical characterization of this novel compound, which he named S-adenosyl-L-methionine.[3][4][5]
Core Metabolic Pathways
SAMe is a central hub in cellular metabolism, primarily participating in three critical pathways: transmethylation, transsulfuration, and aminopropylation (polyamine biosynthesis).[6]
Transmethylation
As the body's principal methyl donor, SAMe is indispensable for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids.[6] This process is crucial for the regulation of gene expression, protein function, and membrane fluidity.[1] In these reactions, SAMe donates its methyl group to a substrate, forming S-adenosyl-L-homocysteine (SAH), which is then hydrolyzed to homocysteine.[7]
Transsulfuration
The transsulfuration pathway converts homocysteine, a product of transmethylation, into cysteine. This pathway is vital for the synthesis of glutathione (B108866), a major intracellular antioxidant that protects cells from oxidative damage.[8] The conversion of homocysteine to cystathionine (B15957) is a key regulatory step in this pathway.[8]
Aminopropylation (Polyamine Biosynthesis)
Following decarboxylation, SAMe serves as a donor of the aminopropyl group in the synthesis of polyamines, such as spermidine (B129725) and spermine.[9] These polyamines are essential for cell growth, differentiation, and proliferation.[10]
Experimental Protocols
This section details the methodologies for key experiments related to the discovery and synthesis of SAMe.
Isolation and Purification of S-Adenosyl-L-methionine from Yeast
A common method for obtaining SAMe involves its isolation from yeast, particularly Saccharomyces cerevisiae, which can be enriched with the compound. The general procedure involves the following steps:
-
Acidic Digestion of Yeast: The yeast cells are subjected to acidic digestion to release their cellular contents.[4]
-
Cation Exchange Chromatography: The resulting lysate is then passed through a cation exchange column to separate SAMe from other cellular components.[4]
-
Elution: SAMe is eluted from the column using an appropriate buffer.[5]
-
Precipitation and Further Purification: The eluted SAMe can be further purified by precipitation, for example, as a picrate (B76445) salt, or through additional chromatographic steps.[4]
Enzymatic Synthesis of S-Adenosyl-L-methionine
SAMe can be synthesized enzymatically from L-methionine and ATP using the enzyme methionine adenosyltransferase (MAT), also known as SAM synthetase.[2][11]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing L-methionine, ATP, and a catalytic amount of purified MAT in a suitable buffer (e.g., Tris-HCl).[12]
-
Incubation: The mixture is incubated at a controlled temperature (typically around 37°C) to allow for the enzymatic reaction to proceed.[12]
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the consumption of ATP or the formation of SAMe using techniques like high-performance liquid chromatography (HPLC).[1]
-
Purification: The synthesized SAMe is then purified from the reaction mixture using chromatographic techniques.[12]
Paper Chromatography for the Separation and Identification of SAMe (Cantoni's Method)
In his early work, Cantoni utilized paper chromatography to separate and identify SAMe.[5]
-
Preparation of the Chromatogram: A spot of the sample solution is applied to a strip of chromatography paper.
-
Development: The paper is then placed in a chromatography chamber containing a solvent system (mobile phase). The solvent moves up the paper by capillary action, separating the components of the sample based on their differential partitioning between the stationary phase (the paper) and the mobile phase.
-
Visualization: After the solvent front has moved a sufficient distance, the paper is removed and dried. The separated compounds, if not colored, can be visualized using ultraviolet light or by spraying with a reagent that reacts to produce a colored spot.
-
Rf Value Calculation: The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated to aid in identification.
Quantitative Data Summary
The following tables summarize key quantitative data related to the enzymatic synthesis and properties of S-Adenosyl-L-methionine and its related enzymes.
| Enzyme Isoform | Substrate | Km (Michaelis Constant) | IC50 (Half maximal inhibitory concentration) of SAMe | Reference |
| MAT I (α tetramer) | Methionine | 23 µM - 1 mM | 400 µM | |
| MAT II (γ form) | Methionine | 4 - 10 µM | 60 µM | |
| MAT III (β form) | Methionine | 215 µM - 7 mM | Stimulatory |
Table 1: Kinetic Properties of Methionine Adenosyltransferase (MAT) Isozymes. This table presents the Michaelis constant (Km) for methionine and the half-maximal inhibitory concentration (IC50) of SAMe for the different MAT isozymes found in the liver.
| Condition | MAT Activity (vs. Control) | Hepatic SAMe Levels (vs. Control) | Reference |
| 3 hours post-partial hepatectomy | Increased | - | |
| 6 hours post-partial hepatectomy | Increased | Decreased | |
| 12-24 hours post-partial hepatectomy | Decreased (MAT1A) / Elevated (MAT2A) | Decreased |
Table 2: Changes in MAT Activity and SAMe Levels During Liver Regeneration in Rats. This table shows the dynamic changes in liver-specific (MAT1A) and non-liver-specific (MAT2A) methionine adenosyltransferase activity and hepatic SAMe levels following partial hepatectomy in a rat model.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathways involving SAMe and a typical experimental workflow.
Caption: Biosynthesis of S-Adenosyl-L-methionine (SAMe) from L-Methionine and ATP.
Caption: The interconnected pathways of Transmethylation and Transsulfuration.
Caption: The role of SAMe in Polyamine Biosynthesis.
Caption: Experimental workflow to demonstrate SAMe as a methyl donor.
Clinical Development and Therapeutic Investigations
Following its discovery, SAMe garnered significant interest for its potential therapeutic applications. It has been investigated for a range of conditions, primarily liver diseases, depression, and osteoarthritis.
-
Liver Disease: Due to its central role in liver metabolism and glutathione synthesis, SAMe has been studied for various liver conditions, including intrahepatic cholestasis and alcoholic liver disease.[1]
-
Depression: The involvement of SAMe in the synthesis of neurotransmitters like serotonin (B10506) and dopamine (B1211576) led to its investigation as a potential antidepressant.[1]
-
Osteoarthritis: The mechanism of action in osteoarthritis is less clear, but it is thought to involve anti-inflammatory and cartilage-protective effects.
While numerous studies have been conducted, the clinical evidence for the efficacy of SAMe remains inconclusive for many of these conditions, and further high-quality research is needed to establish its therapeutic value.
Conclusion
The discovery of S-Adenosyl-L-methionine by Giulio Cantoni was a seminal moment in biochemistry, unveiling a key player in fundamental cellular processes. From its initial identification as "active methionine" to our current understanding of its multifaceted roles in transmethylation, transsulfuration, and polyamine synthesis, the scientific journey of SAMe has been one of continuous exploration. While its therapeutic potential is still being fully elucidated, the profound importance of SAMe in maintaining cellular health and function is undisputed, making it a molecule of enduring interest for researchers, scientists, and drug development professionals.
References
- 1. Electroencephalography - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ejournals.epublishing.ekt.gr [ejournals.epublishing.ekt.gr]
- 4. S-Adenosylmethionine; a new intermediate formed enzymatically from L-methionine and adenosinetriphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative characterization of tissue states using multiomics and ecological spatial analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. S-adenosylmethionine: studies on chemical and enzymatic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radical S-adenosylmethionine enzyme catalyzed thioether bond formation in sactipeptide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. EP0647712A1 - Production of S-adenosyl-methionine (SAM) by fermentation of transformed bacteria - Google Patents [patents.google.com]
The Role of S-Adenosylmethionine (SAM) Tosylate in DNA and Protein Methylation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM), a ubiquitous biomolecule, serves as the primary methyl group donor in a vast array of cellular methylation reactions. These reactions are critical for the regulation of numerous biological processes, including gene expression, signal transduction, and protein function. Due to its inherent instability, SAM is often prepared as a more stable salt for research and therapeutic applications. This guide focuses on the tosylate salt of SAM (S-adenosylmethionine tosylate), providing a comprehensive overview of its function, stability, and application in the study of DNA and protein methylation.
S-adenosylmethionine is synthesized from methionine and ATP and is a key component of the SAM cycle.[1] It is the principal methyl donor for methyltransferase enzymes, which catalyze the transfer of a methyl group to various substrates, including DNA, RNA, proteins, and lipids.[2][3]
Physicochemical Properties of SAM Tosylate
The tosylate salt of S-adenosylmethionine is widely used due to its improved stability compared to the free ion form. This enhanced stability is crucial for its use as a laboratory reagent and as a nutritional supplement.[4][5]
Data Presentation: Stability and Solubility of SAM Salts
The choice of salt form can significantly impact the stability and bioavailability of SAM. While direct, comprehensive comparative studies are limited, available data suggests differences in the stability of various SAM salts.
| Salt Form | Stability Characteristic | Reference |
| Tosylate | Considered more stable than the free ion. | [5] |
| Butanedisulfonate | Appears to be more stable than the tosylate form. | [5][6] |
| Phytate | Showed greater stability compared to the tosylate salt in a rat study. | [4] |
Solubility: S-adenosylmethionine disulfate tosylate is soluble in water.[7]
The SAM Cycle and Methylation
The SAM cycle is a fundamental metabolic pathway that governs the production, utilization, and regeneration of SAM.
Signaling Pathway: The SAM Cycle
Caption: The S-Adenosylmethionine (SAM) Cycle.
The cycle begins with the conversion of methionine to SAM, catalyzed by methionine adenosyltransferase (MAT). SAM then donates its methyl group to a substrate in a reaction catalyzed by a methyltransferase, producing S-adenosylhomocysteine (SAH).[8] SAH is a potent inhibitor of most methyltransferases and is rapidly hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH).[8] Homocysteine can then be remethylated to methionine to continue the cycle, a reaction that requires folate and vitamin B12.
Function in DNA Methylation
DNA methylation, primarily occurring at the 5-position of cytosine in CpG dinucleotides, is a key epigenetic modification that plays a crucial role in gene silencing, genomic imprinting, and X-chromosome inactivation. DNA methyltransferases (DNMTs) are the enzymes responsible for establishing and maintaining DNA methylation patterns, using SAM as the methyl donor.
Signaling Pathway: DNA Methylation by DNMTs
Caption: DNA methylation by DNA methyltransferases (DNMTs).
Function in Protein Methylation
Protein methylation is a widespread post-translational modification that occurs on various amino acid residues, most notably lysine (B10760008) and arginine. This modification is critical for regulating protein-protein interactions, protein stability, and signal transduction. Protein methyltransferases (PMTs) utilize SAM to methylate their respective substrates.
Signaling Pathway: Protein Arginine Methylation
Caption: Protein arginine methylation by PRMTs.
SAM-dependent Methylation in Signaling Pathways
JAK-STAT Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a primary signaling cascade for a wide array of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and differentiation.[9][10] Post-translational modifications, including methylation, of STAT proteins can modulate their activity.[9][10] For instance, STAT3 can be dimethylated on a lysine residue, which is suggested to reduce its activity.[9]
MAPK Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central to the regulation of a variety of cellular processes, including cell growth, differentiation, and stress responses. The Ras-MAPK pathway has been shown to regulate the expression of DNA methyltransferases, indicating a link between this signaling cascade and DNA methylation.[11][12]
Experimental Protocols
The following are synthesized protocols for in vitro DNA and protein methylation assays using SAM tosylate. These are generalized procedures and may require optimization for specific enzymes and substrates.
Experimental Workflow: In Vitro DNA Methylation Assay (Radioactive)
Caption: Workflow for a radioactive in vitro DNA methylation assay.
Protocol: In Vitro DNA Methylation Assay using [³H]-SAM Tosylate
This protocol is adapted from various sources for the enzymatic characterization of DNA methyltransferases.[13][14]
-
Reaction Setup:
-
Prepare a reaction mixture in a microcentrifuge tube on ice. The final volume is typically 20-50 µL.
-
Add the following components in order:
-
Nuclease-free water to the final volume.
-
10x Methyltransferase Reaction Buffer (specific to the enzyme).
-
DNA substrate (e.g., 1 µg of plasmid or genomic DNA).
-
DNA Methyltransferase (e.g., DNMT1, 1-5 units).
-
-
-
Initiate Reaction:
-
Add [³H]-S-adenosylmethionine (tosylate salt) to a final concentration of 1-10 µM. The specific activity will determine the amount to add.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Stop Reaction:
-
Terminate the reaction by adding 0.5 M EDTA to a final concentration of 25 mM or by heating at 65°C for 20 minutes.
-
-
Detection of Methylation (Filter-Binding Assay):
-
Spot the reaction mixture onto a DE81 filter paper disc.
-
Wash the filter discs three times with 0.2 M ammonium (B1175870) bicarbonate to remove unincorporated [³H]-SAM.
-
Wash once with ethanol (B145695) and allow the discs to dry completely.
-
Place the dry filter discs into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.[15][16][17]
-
-
Data Analysis:
-
Calculate the amount of incorporated methyl groups based on the specific activity of the [³H]-SAM and the counts per minute (CPM) obtained.
-
Experimental Workflow: In Vitro Protein Methylation Assay (Non-Radioactive, Fluorescence-based)
Caption: Workflow for a non-radioactive protein methylation assay.
Protocol: In Vitro Protein Methylation Assay (Fluorescence-based)
This protocol is a generalized procedure based on commercially available kits that measure the production of SAH.[18]
-
Reaction Setup:
-
In a 96-well plate, prepare the methylation reaction.
-
Add the following components:
-
Assay Buffer.
-
Protein substrate (e.g., 1-5 µg).
-
Protein Methyltransferase (e.g., PRMT1, 0.1-0.5 µg).
-
-
-
Initiate Reaction:
-
Add S-adenosylmethionine tosylate to a final concentration of 10-100 µM.
-
-
Incubation:
-
Incubate the plate at 30-37°C for 1-2 hours.
-
-
Detection of SAH:
-
Add the detection reagents provided in the kit. This typically involves a series of enzymatic reactions that convert the produced SAH into a fluorescent product.
-
For example, SAH can be hydrolyzed to homocysteine, which then reacts with a probe to generate a fluorescent signal.
-
-
Fluorescence Measurement:
-
Incubate the plate for an additional 15-30 minutes at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of SAH.
-
Determine the concentration of SAH produced in the experimental samples by interpolating from the standard curve. This corresponds to the methyltransferase activity.
-
Experimental Workflow: LC-MS/MS Analysis of Protein Methylation
Caption: Workflow for LC-MS/MS analysis of protein methylation.
Protocol: LC-MS/MS Sample Preparation for Protein Methylation Analysis
This is a general guide for preparing samples from an in vitro methylation reaction for mass spectrometry analysis.[1][2][19]
-
In Vitro Methylation Reaction:
-
Perform an in vitro methylation reaction as described previously, using non-labeled SAM tosylate.
-
-
Protein Denaturation and Reduction:
-
Stop the reaction and denature the proteins by adding a denaturing agent (e.g., urea (B33335) to 8 M).
-
Reduce disulfide bonds by adding dithiothreitol (B142953) (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
-
Alkylation:
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 20 minutes in the dark at room temperature.
-
-
Enzymatic Digestion:
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the urea concentration to less than 2 M.
-
Add a protease, such as trypsin, at a 1:50 to 1:100 enzyme-to-protein ratio and incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt and concentrate the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides with a solution containing acetonitrile (B52724) and 0.1% TFA.
-
-
LC-MS/MS Analysis:
-
Dry the eluted peptides in a vacuum centrifuge and reconstitute in a solvent compatible with the LC-MS/MS system (e.g., 0.1% formic acid in water).[20]
-
Inject the sample into the LC-MS/MS for analysis.
-
-
Data Analysis:
-
Use appropriate software to search the MS/MS data against a protein database to identify peptides and localize the methylation sites.
-
Conclusion
S-adenosylmethionine tosylate is a crucial reagent for studying the roles of DNA and protein methylation in cellular processes. Its enhanced stability makes it a reliable source of methyl groups for in vitro assays. Understanding the principles of the SAM cycle and the methodologies for assaying methyltransferase activity is essential for researchers in basic science and drug development. The protocols and signaling pathway diagrams provided in this guide offer a foundational resource for investigating the complex world of biological methylation.
References
- 1. Detection of Protein Methylation Based on LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Large Scale Mass Spectrometry-based Identifications of Enzyme-mediated Protein Methylation Are Subject to High False Discovery Rates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-Adenosyl_methionine [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. codecademy.com [codecademy.com]
- 8. researchgate.net [researchgate.net]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. Mechanisms of Jak/STAT signaling in immunity and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Creating tables in R Markdown | Tutorials for BIOL202: Introduction to Biostatistics [ubco-biology.github.io]
- 12. DNA or Protein Methylation-Dependent Regulation of Activator Protein-1 Function [mdpi.com]
- 13. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 14. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Filter binding assay - Wikipedia [en.wikipedia.org]
- 16. Read Lab: Researching Trypanosoma brucei | Protocols | Filter Binding Assay [acsu.buffalo.edu]
- 17. giffordbioscience.com [giffordbioscience.com]
- 18. protocols.io [protocols.io]
- 19. researchgate.net [researchgate.net]
- 20. organomation.com [organomation.com]
The Role of S-Adenosyl-L-methionine (SAMe) Tosylate in Neurotransmitter Synthesis: A Technical Guide
Abstract
S-Adenosyl-L-methionine (SAMe) is a pivotal endogenous molecule essential for cellular metabolism, acting as the primary methyl group donor in over 100 biochemical reactions.[1] Its influence extends to the synthesis and metabolism of monoamine neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine, which are critical for mood regulation and overall central nervous system (CNS) function. Deficiencies in these neurotransmitters are implicated in the pathophysiology of major depressive disorder (MDD) and other neurological conditions.[2] S-Adenosyl-L-methionine tosylate, a stable salt form of SAMe, serves as an exogenous source that has been shown to cross the blood-brain barrier, increase cerebrospinal fluid (CSF) levels of SAMe, and exert clinical effects.[3][4] This technical guide provides an in-depth examination of the biochemical pathways through which SAMe tosylate modulates neurotransmitter synthesis, summarizes key quantitative preclinical data, and details the experimental protocols used for its analysis.
Core Mechanism: The SAMe-Dependent Methylation Cycle
S-Adenosyl-L-methionine is synthesized from the amino acid L-methionine and adenosine (B11128) triphosphate (ATP).[5] Its central role in neurotransmitter metabolism is facilitated through the transmethylation pathway , often referred to as the "SAM Cycle."[5]
In this cycle, SAMe donates its reactive methyl group to a substrate molecule—such as a neurotransmitter precursor or a catabolic enzyme—in a reaction catalyzed by a methyltransferase enzyme.[6] Upon donating its methyl group, SAMe is converted into S-Adenosyl-L-homocysteine (SAH).[5] SAH is then hydrolyzed to homocysteine. This reaction is reversible, and an accumulation of homocysteine can drive the reverse reaction, leading to increased SAH levels.[5] As SAH is a potent inhibitor of methyltransferase enzymes, the cellular ratio of SAMe to SAH is a critical index of methylation capacity.[5][7] A high SAMe/SAH ratio favors methylation reactions, whereas a low ratio inhibits them.
dot
References
- 1. mdpi.com [mdpi.com]
- 2. Association of cerebrospinal fluid deficiency of 5-methyltetrahydrofolate, but not S-adenosylmethionine, with reduced concentrations of the acid metabolites of 5-hydroxytryptamine and dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebrospinal fluid S-adenosylmethionine in depression and dementia: effects of treatment with parenteral and oral S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cerebrospinal fluid S-adenosylmethionine in depression and dementia: effects of treatment with parenteral and oral S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cerebrospinal fluid monoamine metabolites in 114 healthy individuals 18-88 years of age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential abnormalities of cerebrospinal fluid dopaminergic vs. noradrenergic indices in synucleinopathies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neurometabolic disorders: potentially treatable abnormalities in patients with treatment refractory depression and suicidal behavior - PMC [pmc.ncbi.nlm.nih.gov]
The Electrophilic Heart of Cellular Regulation: A Technical Guide to the SAM Methyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM), a cornerstone of cellular metabolism, is the primary methyl group donor in a vast array of biological methylation reactions.[1][2][3] The remarkable reactivity of SAM lies in the electrophilic nature of its sulfonium-bound methyl group, which is readily transferred to a diverse range of nucleophilic substrates, including DNA, RNA, proteins, and small molecules.[4][5][6] This technical guide provides an in-depth exploration of the electrophilic character of the SAM methyl group, offering a comprehensive resource for researchers and drug development professionals. We will delve into the mechanistic underpinnings of SAM-dependent methylation, present key quantitative data, detail essential experimental protocols, and visualize the intricate signaling pathways governed by this fundamental biochemical process.
The Chemical Basis of SAM's Electrophilicity
The electrophilic character of the SAM methyl group arises from the positively charged sulfonium (B1226848) ion, which acts as a potent electron-withdrawing group.[7][8] This positive charge polarizes the C-S bond, rendering the methyl carbon susceptible to nucleophilic attack. The transfer of the methyl group typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][9][10] In this concerted reaction, a nucleophile from a substrate molecule attacks the methyl carbon, leading to the simultaneous breaking of the C-S bond and the formation of a new bond between the methyl group and the nucleophile. The leaving group in this reaction is the stable, neutral molecule S-adenosylhomocysteine (SAH).[5][11]
The general mechanism can be depicted as follows:
Nu:- + CH3-S+(R)-R' → Nu-CH3 + S(R)-R'
Where Nu:- is the nucleophile, and R and R' represent the adenosyl and homocysteine moieties of SAH, respectively.
Quantitative Insights into SAM-Dependent Methylation
The efficiency of SAM-dependent methyltransferases is quantified by their kinetic parameters, primarily the Michaelis constant (KM) for SAM and the catalytic rate constant (kcat). These values provide crucial insights into the enzyme's affinity for its methyl donor and its catalytic efficiency. Below is a summary of kinetic data for a selection of SAM-dependent methyltransferases.
| Enzyme | Substrate | K_M (SAM) (µM) | k_cat (s⁻¹) | Organism | Reference |
| Catechol-O-methyltransferase (COMT) | Norepinephrine | 1.5 - 4.5 | 0.1 - 0.5 | Human | [4][12] |
| DNA (cytosine-5)-methyltransferase 1 (DNMT1) | Hemimethylated DNA | 0.5 - 2.0 | 0.01 - 0.1 | Human | |
| Histone-lysine N-methyltransferase (G9a) | Histone H3 peptide | 0.6 - 1.5 | 0.05 - 0.2 | Human | [13] |
| Protein arginine N-methyltransferase 1 (PRMT1) | Glycine- and arginine-rich protein | 1.0 - 5.0 | 0.1 - 1.0 | Rat | [14] |
| tRNA (guanine-N1-)-methyltransferase (Trm10) | tRNA-G | 3 - 6 | 6.5 x 10⁻⁵ | Thermococcus kodakaraensis | [15] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the electrophilic nature of the SAM methyl group and the enzymes that utilize it. Here, we provide detailed methodologies for several key assays.
Methyltransferase Activity Assays
a) Radiolabel-Based Filter Binding Assay (for Histone Methyltransferases)
This is a classic and highly sensitive method for measuring methyltransferase activity.[16]
-
Principle: This assay utilizes [³H]-SAM as the methyl donor. The radiolabeled methyl group is transferred to a substrate (e.g., a histone peptide). The reaction mixture is then spotted onto a filter paper that binds the substrate but not the free [³H]-SAM. The amount of incorporated radioactivity, which is proportional to the enzyme activity, is quantified by scintillation counting.[5][17]
-
Protocol:
-
Prepare a reaction mixture containing the methyltransferase, the substrate (e.g., 1-5 µg of histone peptide), and reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT).
-
Initiate the reaction by adding [³H]-SAM (0.1-1 µCi).
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
-
Spot a portion of the reaction mixture onto a P81 phosphocellulose filter paper.
-
Wash the filter paper multiple times with a suitable buffer (e.g., 0.1 M sodium bicarbonate) to remove unincorporated [³H]-SAM.
-
Dry the filter paper and measure the radioactivity using a scintillation counter.
-
b) Continuous Spectrophotometric Assay
This method allows for the real-time monitoring of methyltransferase activity.[11][14]
-
Principle: This is a coupled enzyme assay where the production of SAH is linked to a change in absorbance. SAH is hydrolyzed by SAH hydrolase to adenosine (B11128) and homocysteine. Adenosine is then deaminated by adenosine deaminase to inosine, which results in a decrease in absorbance at 265 nm.[14]
-
Protocol:
-
Prepare a reaction mixture containing the methyltransferase, substrate, SAH hydrolase, and adenosine deaminase in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂).
-
Initiate the reaction by adding SAM.
-
Monitor the decrease in absorbance at 265 nm over time using a spectrophotometer.
-
The rate of the reaction is proportional to the rate of absorbance change.
-
c) Mass Spectrometry-Based Assay
This highly sensitive and versatile method can be used for a wide range of methyltransferases.[18]
-
Principle: This assay directly measures the conversion of SAM to SAH or the methylation of the substrate. The reaction is quenched, and the products are analyzed by liquid chromatography-mass spectrometry (LC-MS).[18]
-
Protocol:
-
Set up the methylation reaction as described for the radiolabel-based assay, but using non-radioactive SAM.
-
After incubation, quench the reaction by adding an acid (e.g., trichloroacetic acid) or a solvent (e.g., acetonitrile).
-
Centrifuge to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amounts of SAM, SAH, and the methylated substrate.
-
Synthesis of SAM Analogs
The synthesis of SAM analogs with modified transferable groups is a powerful tool for probing enzyme mechanisms and for labeling biological molecules.[9][10][19]
-
Principle: A common strategy involves the S-alkylation of S-adenosyl-L-homocysteine (SAH) with a desired electrophile.[9][10]
-
General Protocol for S-alkylation of SAH:
-
Dissolve SAH in an acidic solution (e.g., formic acid or dilute HCl) to protect the amino and carboxyl groups.
-
Add the desired alkylating agent (e.g., an alkyl halide or triflate).
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by HPLC or LC-MS).
-
Purify the SAM analog using preparative HPLC.
-
Signaling Pathways and Experimental Workflows
SAM-dependent methylation is at the heart of numerous signaling pathways, most notably in the epigenetic regulation of gene expression through DNA and histone methylation.
DNA Methylation and Gene Silencing
DNA methylation, primarily at CpG dinucleotides, is a key epigenetic mark associated with transcriptional repression.[2][20] This process is catalyzed by DNA methyltransferases (DNMTs) that utilize SAM as the methyl donor.
Caption: DNA methylation pathway leading to gene silencing.
Histone Methylation and Transcriptional Regulation
Histone methylation, occurring on specific lysine (B10760008) and arginine residues, can either activate or repress transcription depending on the site and degree of methylation.[2][21] Histone methyltransferases (HMTs) use SAM to catalyze these modifications.
Caption: Workflow of histone methylation and its impact on gene expression.
Conclusion
The electrophilic nature of the SAM methyl group is a fundamental principle in biochemistry that underpins a vast landscape of cellular regulation. Understanding the chemical reactivity, kinetics, and signaling roles of SAM is paramount for researchers in molecular biology, epigenetics, and drug discovery. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for further exploration and exploitation of SAM-dependent methylation in both basic research and therapeutic development. As our understanding of the "methylome" continues to expand, so too will the importance of interrogating and manipulating the electrophilic heart of cellular regulation.
References
- 1. promega.com [promega.com]
- 2. mdpi.com [mdpi.com]
- 3. A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of human soluble and membrane-bound catechol O-methyltransferase: a revised mechanism and description of the thermolabile variant of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rapid and direct measurement of methyltransferase activity in about 30 min - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of a sensitive microplate assay for characterizing RNA methyltransferase activity: Implications for epitranscriptomics and drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s-adenosylmethionine levels govern innate immunity through distinct methylation-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of S-adenosyl-L-methionine analogs and their use for sequence-specific transalkylation of DNA by methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of S-Adenosyl-L-Methionine Analogs with Extended Transferable Groups for Methyltransferase-Directed Labeling of DNA and RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A High‐Throughput Continuous Spectroscopic Assay to Measure the Activity of Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multisubstrate-based system: a kinetic mechanism study of catechol-O-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reactionbiology.com [reactionbiology.com]
- 17. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Histone Methylation Dynamics and Gene Regulation Occur through the Sensing of One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
S-Adenosyl-L-methionine tosylate involvement in gene expression regulation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a central role in numerous biochemical reactions, most notably as the primary methyl group donor in all living cells. The tosylate salt of SAMe is a stabilized form commonly used in research and clinical settings. This technical guide provides a comprehensive overview of the critical involvement of S-Adenosyl-L-methionine tosylate in the regulation of gene expression. By influencing epigenetic mechanisms such as DNA and histone methylation, SAMe tosylate modulates the expression of a wide array of genes, impacting cellular processes ranging from proliferation and differentiation to apoptosis. This document details the molecular mechanisms, summarizes key quantitative data, outlines experimental protocols, and visualizes the complex signaling pathways and workflows associated with SAMe-mediated gene regulation.
Core Mechanism: The Methylation Cycle and Epigenetic Control
S-Adenosyl-L-methionine is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). It then serves as the substrate for methyltransferase enzymes, which catalyze the transfer of its methyl group to various biomolecules, including DNA, RNA, proteins, and lipids. This process is fundamental to epigenetic regulation.
DNA Methylation: DNA methyltransferases (DNMTs) utilize SAMe to methylate cytosine bases, primarily in the context of CpG dinucleotides. DNA methylation is a key epigenetic mark that generally leads to gene silencing when it occurs in promoter regions. By providing the necessary methyl groups, SAMe is indispensable for establishing and maintaining DNA methylation patterns that govern gene expression.
Histone Methylation: Histone methyltransferases (HMTs) use SAMe to methylate lysine (B10760008) and arginine residues on histone tails. These modifications can either activate or repress gene transcription, depending on the specific residue methylated and the number of methyl groups added. For instance, trimethylation of histone H3 at lysine 4 (H3K4me3) is typically associated with active gene transcription, while trimethylation of histone H3 at lysine 27 (H3K27me3) is a hallmark of gene repression.
The availability of SAMe directly influences the activity of these methyltransferases, thereby linking cellular metabolism to epigenetic control of gene expression.
Quantitative Data on Gene Expression Modulation
The administration of S-Adenosyl-L-methionine has been shown to alter the expression of numerous genes, particularly in the context of cancer where epigenetic dysregulation is a common feature. The following tables summarize quantitative data from key studies investigating the effects of SAMe on gene expression.
| Cell Line | Treatment | Gene | Change in Expression | Reference |
| MGC-803 (Gastric Cancer) | SAMe | c-myc | Downregulated | [1] |
| MGC-803 (Gastric Cancer) | SAMe | H-ras | Downregulated | [1] |
| MGC-803 (Gastric Cancer) | SAMe | p16 (INK4a) | No significant change | [1] |
| HT-29 (Colon Cancer) | SAMe | c-myc | Downregulated | [1] |
| HT-29 (Colon Cancer) | SAMe | H-ras | Downregulated | [1] |
| HT-29 (Colon Cancer) | SAMe | p16 (INK4a) | No significant change | [1] |
Table 1: Effect of SAMe on Oncogene and Tumor Suppressor Gene Expression in Cancer Cells. This table illustrates the selective effect of SAMe in downregulating the expression of oncogenes while not affecting a key tumor suppressor gene.
| Cell Line | Treatment | Dose | Effect on Cell Proliferation | Reference |
| YUMMER1.7 (Melanoma) | SAMe | 200µM | Decreased | [2] |
| YUMMER1.7 (Melanoma) | SAMe | 500µM | Further Decreased | [2] |
| YUMM1.7 (Melanoma) | SAMe | 200µM | Decreased | [2] |
| YUMM1.7 (Melanoma) | SAMe | 500µM | Further Decreased | [2] |
| B16 (Melanoma) | SAMe | 200µM | Decreased | [2] |
| B16 (Melanoma) | SAMe | 500µM | Further Decreased | [2] |
| A375 (Human Melanoma) | SAMe | 200µM | Decreased | [2] |
| A375 (Human Melanoma) | SAMe | 500µM | Further Decreased | [2] |
Table 2: Dose-Dependent Effect of SAMe on Melanoma Cell Proliferation. This table demonstrates the anti-proliferative effects of SAMe across different melanoma cell lines at varying concentrations.
| Cell Line | Treatment | Gene | Change in Expression | Reference |
| YUMMER1.7 (Melanoma) | SAMe | Mitf | Upregulated (several folds) | [2] |
| YUMM1.7 (Melanoma) | SAMe | Mitf | Upregulated (several folds) | [2] |
| B16 (Melanoma) | SAMe | Mitf | Upregulated (several folds) | [2] |
| A375 (Human Melanoma) | SAMe | Mitf | Upregulated (several folds) | [2] |
Table 3: Effect of SAMe on the Expression of Microphthalmia-associated Transcription Factor (Mitf) in Melanoma Cells. This table highlights the ability of SAMe to induce the expression of a key transcription factor involved in melanocyte differentiation.
Signaling Pathways and Regulatory Networks
This compound influences major signaling pathways that are crucial for gene expression regulation, including the mTOR and Wnt/β-catenin pathways.
mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. mTORC1, a key complex in this pathway, integrates signals from growth factors and nutrients to control protein synthesis and other anabolic processes. SAMe levels have been shown to influence mTORC1 activity. Low levels of SAMe can mimic nutrient restriction and lead to the inhibition of mTORC1, which in turn can alter the expression of genes involved in cell cycle progression and metabolism.
Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway plays a critical role in embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is frequently observed in cancer. In the absence of a Wnt signal, β-catenin is targeted for degradation by a "destruction complex." Wnt signaling inhibits this complex, leading to the accumulation of β-catenin, which then translocates to the nucleus and activates the transcription of target genes. SAMe can influence this pathway by modulating the methylation status of key components or their regulators, thereby affecting the expression of Wnt target genes involved in cell proliferation and differentiation.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's role in gene expression.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for Histone Methylation Analysis
This protocol is used to identify the genome-wide distribution of specific histone modifications.
-
Cell Cross-linking: Treat cells with 1% formaldehyde (B43269) for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 base pairs.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the histone modification of interest (e.g., H3K4me3 or H3K27me3) overnight at 4°C.
-
Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-histone-DNA complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify regions enriched for the histone modification.
Bisulfite Sequencing for DNA Methylation Analysis
This method is the gold standard for single-base resolution analysis of DNA methylation.
-
Genomic DNA Extraction: Isolate high-quality genomic DNA from cells or tissues.
-
Bisulfite Conversion: Treat the genomic DNA with sodium bisulfite. This chemical converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific to the region of interest. During PCR, uracils are replaced by thymines.
-
Sequencing: Sequence the PCR products.
-
Data Analysis: Compare the sequenced DNA to the original reference sequence. Cytosines that remain as cytosines were methylated, while those that are read as thymines were unmethylated.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
qRT-PCR is a sensitive and widely used technique for quantifying mRNA levels.
-
RNA Extraction: Isolate total RNA from cells or tissues.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.
-
Quantitative PCR: Perform PCR using the cDNA as a template, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a fluorescently labeled probe.
-
Data Analysis: Monitor the fluorescence signal in real-time during the PCR amplification. The cycle at which the fluorescence crosses a certain threshold (the Cq value) is inversely proportional to the initial amount of target mRNA. Relative gene expression is typically calculated using the ΔΔCq method, normalizing to a stable housekeeping gene.
Conclusion and Future Directions
This compound is a critical regulator of gene expression, acting at the nexus of metabolism and epigenetics. Its role as the universal methyl donor makes it indispensable for DNA and histone methylation, processes that are fundamental to the control of gene activity. The quantitative data presented herein demonstrate the tangible impact of SAMe on the expression of key genes involved in cellular proliferation and differentiation, particularly in the context of cancer.
The detailed experimental protocols provide a roadmap for researchers to investigate the multifaceted roles of SAMe in their own systems of interest. The visualization of its interplay with major signaling pathways like mTOR and Wnt/β-catenin underscores the complexity of its regulatory functions.
Future research should focus on elucidating the precise dose-dependent and time-course effects of SAMe tosylate on a wider range of genes and cell types. Further investigation into the intricate crosstalk between SAMe-mediated methylation and other epigenetic modifications will provide a more complete picture of its regulatory network. For drug development professionals, a deeper understanding of how to therapeutically modulate SAMe levels and its downstream effects holds significant promise for the development of novel epigenetic therapies for a variety of diseases, including cancer and neurodegenerative disorders. The continued exploration of this compound's role in gene expression regulation will undoubtedly open new avenues for both basic scientific discovery and clinical innovation.
References
- 1. S-Adenosylmethionine Inhibits the Growth of Cancer Cells by Reversing the Hypomethylation Status of c-myc and H-ras in Human Gastric Cancer and Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-adenosylmethionine blocks tumorigenesis and with immune checkpoint inhibitor enhances anti-cancer efficacy against BRAF mutant and wildtype melanomas - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for S-Adenosyl-L-methionine Tosylate in Research Assays
Introduction
S-Adenosyl-L-methionine (SAM), a critical metabolite in all living cells, serves as the primary methyl group donor in a vast number of biological transmethylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3][4] Its role extends to the biosynthesis of polyamines and the transsulfuration pathway, highlighting its central position in cellular metabolism.[1][2] Due to its inherent instability, particularly in aqueous solutions at neutral or alkaline pH, SAM is often supplied as a more stable salt, such as S-Adenosyl-L-methionine tosylate or disulfate tosylate.[3][5] Proper handling and dissolution of these salts are paramount to ensure the integrity and activity of SAM in downstream enzymatic assays and other research applications. This document provides a detailed protocol for the dissolution of this compound and summarizes its solubility and stability characteristics.
Data Presentation
Solubility of S-Adenosyl-L-methionine (SAM) Salts
The solubility of SAM can vary depending on the specific salt form and the solvent. The following table summarizes solubility data for different SAM salts in common laboratory solvents. It is important to note that sonication may be required to achieve the reported concentrations.[6][7]
| SAM Salt Form | Solvent | Solubility | Reference |
| S-Adenosyl-L-methionine disulfate tosylate | Water (H₂O) | 33.33 mg/mL (43.47 mM) | [6] |
| S-Adenosyl-L-methionine disulfate tosylate | Water (H₂O) | 72 mg/mL (93.9 mM) | [7] |
| S-Adenosyl-L-methionine disulfate tosylate | DMSO | 247.5 mg/mL (322.77 mM) | [7] |
| S-Adenosyl-L-methionine chloride (hydrochloride) | Water (H₂O) | ~5 mg/mL | [1][2] |
| S-Adenosyl-L-methionine chloride (hydrochloride) | Methanol | ~1 mg/mL | [1][2] |
Stability of S-Adenosyl-L-methionine (SAM) in Solution
SAM is notoriously unstable in aqueous solutions, readily degrading into S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine.[1][2] The stability is highly dependent on pH and temperature.
| Condition | Stability Note | Recommendation | Reference |
| Aqueous Solution (neutral pH) | Not recommended for storage longer than one day. | Prepare fresh solutions for each experiment. | [1][2] |
| Acidic Aqueous Solution (e.g., 20 mM HCl) | Minimizes decomposition, allowing for longer storage. | For longer-term storage of aqueous stocks. | [1][2] |
| Frozen Stock Solution (-80°C in appropriate solvent) | Can be stored for up to 6 months. | Aliquot to avoid repeated freeze-thaw cycles. | [8] |
| Frozen Stock Solution (-20°C in appropriate solvent) | Can be stored for up to 1 month. | For shorter-term storage. | [8] |
Experimental Protocols
Protocol for Dissolving this compound for Assays
This protocol outlines the steps for preparing a stock solution of this compound for use in typical enzymatic assays, such as those involving methyltransferases.
Materials:
-
This compound powder
-
Nuclease-free water or an appropriate acidic buffer (e.g., 20 mM HCl, pH ~2.0)
-
Microcentrifuge tubes
-
Vortex mixer
-
Ice bucket
-
Calibrated pipettes
Procedure:
-
Pre-cool all solutions and equipment: Place the nuclease-free water or acidic buffer, microcentrifuge tubes, and pipette tips on ice. SAM is thermally labile, and maintaining a low temperature throughout the dissolution process is critical.
-
Weigh the SAM tosylate: Tare a pre-chilled microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of SAM tosylate powder directly into the tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Solvent Addition: Add the pre-chilled solvent (e.g., nuclease-free water or 20 mM HCl) to the microcentrifuge tube containing the SAM tosylate powder to achieve the desired final concentration.
-
Dissolution: Immediately cap the tube and vortex gently for 10-15 seconds. If the powder does not fully dissolve, brief sonication in a cold water bath can be applied. Visually inspect the solution to ensure it is clear and free of particulates.
-
pH Adjustment (if necessary): For assays sensitive to low pH, the pH of the SAM stock solution may need to be carefully adjusted. This should be done immediately before use, and the adjusted solution should not be stored.
-
Use Immediately or Aliquot and Store: For immediate use, keep the stock solution on ice. For storage, aliquot the stock solution into pre-chilled microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: For short-term storage (up to one month), store the aliquots at -20°C.[8] For long-term storage (up to six months), store at -80°C.[8] The solid, lyophilized powder should be stored at -80°C for long-term stability, where it can be stable for at least a year.[1][2]
Mandatory Visualizations
Signaling Pathways of S-Adenosyl-L-methionine
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 5. US6649753B2 - Stable salts of S-adenosyl-L-methionine (SAMe) and the process for their preparation - Google Patents [patents.google.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for LC-MS/MS Quantification of S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor, crucial for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and lipids. This process is fundamental to numerous cellular functions such as epigenetic regulation of gene expression and signal transduction. Upon donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH). SAH is a potent inhibitor of methyltransferases, and therefore the ratio of SAM to SAH, often referred to as the "methylation index," is a critical indicator of the cell's methylation capacity.[1][2][3] Dysregulation of this ratio has been implicated in various pathological conditions, including cardiovascular diseases, neurological disorders, and cancer.[4] Consequently, the accurate and sensitive quantification of SAM and SAH in biological matrices like plasma is of paramount importance for both basic research and clinical drug development.[4]
This document provides detailed application notes and protocols for the robust and reliable quantification of SAM and SAH in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of SAM and SAH Metabolism
The metabolic pathway of SAM and SAH is intrinsically linked to the methionine cycle. Methionine is converted to SAM by methionine adenosyltransferase (MAT). SAM then donates its methyl group in various transmethylation reactions, yielding SAH. SAH is subsequently hydrolyzed to homocysteine and adenosine (B11128) by SAH hydrolase (SAHH) in a reversible reaction. Homocysteine can then be remethylated to methionine to complete the cycle.[1][4][5] The concentration of SAH directly influences the activity of methyltransferases, thereby regulating global methylation patterns.[4]
Experimental Workflow for SAM and SAH Quantification
The general workflow for the quantification of SAM and SAH by LC-MS/MS involves sample preparation to extract the analytes and remove interfering substances, followed by chromatographic separation and subsequent detection and quantification by tandem mass spectrometry.[4] The use of stable isotope-labeled internal standards is crucial for accurate quantification.[6]
Detailed Experimental Protocols
Protocol 1: Protein Precipitation Method
This protocol is adapted from several published methods and is effective for sample cleanup.[4][7]
Materials:
-
Human EDTA plasma samples
-
S-adenosylmethionine (SAM) and S-adenosylhomocysteine (SAH) analytical standards
-
Stable isotope-labeled internal standards (e.g., ²H₃-SAM and ²H₄-SAH or d5-SAH)[4][8]
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
0.1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 4°C operation
Procedure:
-
Thaw plasma samples on ice.
-
Prepare a working solution of the internal standards (e.g., 5 µmol/L of d5-SAH) in 0.1% formic acid.[4]
-
In a 1.5 mL microcentrifuge tube, add 200 µL of the plasma sample.[7]
-
Spike the sample with 50 µL of the internal standard solution.[7]
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[7]
-
Add 550 µL of ice-cold acetone (B3395972) to the sample to precipitate proteins.[7]
-
Vortex vigorously for 10 minutes.[7]
-
Incubate the mixture at 4°C for an additional 10 minutes.[7]
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[4][7]
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[4]
Protocol 2: Ultracentrifugation Method
This method utilizes a molecular weight cutoff filter to remove proteins.[6][8]
Materials:
-
Human EDTA plasma samples
-
SAM and SAH analytical standards
-
Stable isotope-labeled internal standards (e.g., ²H₃-SAM and ²H₄-SAH)[6][8]
-
Mobile phase A (as per LC conditions)
-
10 kDa MW cutoff ultracentrifugation filters
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare an internal standard solution consisting of heavy-isotope-labeled internal standards in mobile phase A.[6][8]
-
Combine 20 µL of the plasma sample with 180 µL of the internal standard solution.[6][8]
-
Vortex briefly to mix.
-
Transfer the mixture to a 10 kDa MW cutoff ultracentrifugation filter.
-
Centrifuge according to the filter manufacturer's instructions (e.g., 14,000 x g for 20 minutes).
-
Collect the filtrate and transfer it to an autosampler vial for LC-MS/MS analysis.[6][8]
LC-MS/MS Parameters
The following tables summarize typical LC-MS/MS conditions for the analysis of SAM and SAH. These should be optimized for the specific instrument and column used.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Method 1 | Method 2 |
| LC System | Shimadzu Nexera LC System[8] | Agilent 1200 series HPLC[7] |
| Column | Phenomenex EZ-faast (250 mm × 2.0 mm)[6][8] | Acquity UPLC BEH C18 |
| Mobile Phase A | 0.1% Formic acid in water | Not specified |
| Mobile Phase B | Methanol[8] | Not specified |
| Gradient | Binary gradient to 100% methanol[8] | Not specified |
| Flow Rate | 0.20 mL/min[6][8] | Not specified |
| Injection Volume | 3 µL[6][8] | Not specified |
| Run Time | 10 min[6][8] | 5 min[7] |
| Retention Time SAM | ~5.8 - 6.0 min[8][9] | Not specified |
| Retention Time SAH | ~5.5 - 5.7 min[8][9] | Not specified |
Table 2: Mass Spectrometry (MS/MS) Conditions
| Parameter | Setting |
| Mass Spectrometer | 5500 QTRAP® (Sciex)[8][9], ABSciex 5000 triple quadrupole[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][8] |
| Ion Spray Voltage | +5000 V[6][8] |
| MRM Transitions (m/z) | |
| SAM | 399 → 250[6][8] |
| SAH | 385 → 136[6][8] |
| ²H₃-SAM (IS) | 402 → 250[6][8] |
| ²H₄-SAH (IS) | 389 → 138[9] |
| d5-SAH (IS) | 390.0 → 137.2[7] |
Quantitative Data Summary
The performance of the LC-MS/MS method is critical for reliable quantification. The following table summarizes key quantitative parameters from published methods.
Table 3: Method Performance and Quantitative Data
| Parameter | Method 1 | Method 2 |
| Calibration Range (SAM) | 12.5–5000 nmol/L[6][8] | 8 to 1024 nmol/l[7] |
| Calibration Range (SAH) | 12.5–5000 nmol/L[6][8] | 16 to 1024 nmol/l[7] |
| Lower Limit of Quantification (LLOQ) - SAM | 12.5 nmol/L | 8 nmol/l[7] |
| Lower Limit of Quantification (LLOQ) - SAH | 12.5 nmol/L | 16 nmol/l[7] |
| Limit of Detection (LOD) - SAM | 5 nM[1] | 1 nmol/l[7] |
| Limit of Detection (LOD) - SAH | 1 nM[1] | 8 nmol/l[7] |
| Inter-day Accuracy (SAM) | Not specified | 96.7–103.9%[7] |
| Inter-day Accuracy (SAH) | Not specified | 97.9–99.3%[7] |
| Inter-day Imprecision (SAM) | Not specified | 8.1–9.1%[7] |
| Inter-day Imprecision (SAH) | Not specified | 8.4–9.8%[7] |
| Recovery (SAM) | ~50%[1] | 99.2 to 104.6%[7] |
| Recovery (SAH) | ~50%[1] | 92.7 to 103.5%[7] |
| Reference Range in Healthy Adults (Plasma SAM) | 120 ± 36 nM[1] | Not specified |
| Reference Range in Healthy Adults (Plasma SAH) | 21.5 ± 6.5 nM[1] | Not specified |
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the simultaneous quantification of SAM and SAH in plasma. The choice between different sample preparation techniques, such as protein precipitation or ultracentrifugation, will depend on the specific laboratory setup and throughput requirements. Careful optimization of both chromatographic and mass spectrometric conditions is essential to achieve the desired analytical performance. The accurate measurement of SAM and SAH concentrations and their ratio is a valuable tool for investigating the role of methylation in health and disease, and for the development of novel therapeutic strategies.
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The LC-MS workflow | workflow4metabolomics [workflow4metabolomics.org]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Methylation Studies Using SAM Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM) is a universal methyl donor essential for the methylation of a wide array of biomolecules, including proteins, DNA, RNA, and small molecules. This process is catalyzed by methyltransferase enzymes and plays a critical role in the regulation of numerous cellular functions such as gene expression, signal transduction, and DNA damage repair. Dysregulation of methyltransferase activity is implicated in various diseases, including cancer and neurodegenerative disorders, making these enzymes significant therapeutic targets.
SAM is commercially available in different salt forms, with S-Adenosyl-L-methionine disulfate tosylate (SAM tosylate) being a preferred choice for in vitro studies. The tosylate salt provides enhanced stability compared to other forms like hydrochloride or simple sulfate (B86663) salts, ensuring greater reliability and consistency in experimental results. This document provides detailed application notes and protocols for the effective use of SAM tosylate in in vitro methylation studies.
Advantages of SAM Tosylate
SAM tosylate offers several advantages for in vitro methylation assays:
-
Enhanced Stability: SAM is an inherently unstable molecule, particularly in aqueous solutions. The tosylate salt form significantly improves its stability, reducing degradation and ensuring a more consistent concentration of the active methyl donor throughout the course of an experiment.[1]
-
High Purity: Commercially available SAM tosylate is typically of high purity (>95%), which is crucial for accurate and reproducible kinetic studies and inhibitor screening.[2]
-
Good Solubility: SAM tosylate is readily soluble in aqueous buffers, facilitating its use in a variety of assay formats.[2]
Storage and Handling of SAM Tosylate
Proper storage and handling are critical to maintain the integrity of SAM tosylate:
-
Long-term Storage: For long-term storage, SAM tosylate should be stored as a solid at -20°C under desiccating conditions.[2]
-
Stock Solutions: Prepare stock solutions in an appropriate buffer (e.g., 10 mM HCl) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Thaw aliquots on ice immediately before use. The stability of SAM in aqueous solution is pH and temperature-dependent, with degradation increasing at neutral to alkaline pH and higher temperatures. It is advisable to prepare working solutions fresh for each experiment.
Data Presentation
Table 1: Stability of SAM Salts
| Salt Form | Storage Condition | Residual SAM after 6 months | Reference |
| SAM Tosylate | 25°C, 60% Relative Humidity | 93.9% | [1] |
| SAM Phytate | 25°C, 60% Relative Humidity | 99.6% | [1] |
Table 2: Kinetic Parameters of Various Methyltransferases with SAM
| Methyltransferase | Substrate | Km for SAM (µM) | kcat (min-1) | Reference |
| SET7/9 | FoxO3 peptide | 165.4 ± 20.2 | 32 ± 0.023 | [2][3][4] |
| MLL2 | Histone H3 | 3.17 ± 0.37 | Not Reported | [5] |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | Not Reported | [5] |
| G9a | Histone H3 (1-21) peptide | 0.6 ± 0.096 | Not Reported | [5] |
| SUV39H2 | Histone H3 (1-21) peptide | 1.27 | Not Reported | [6] |
| CePRMT5 | H4 (1-20) peptide | Not Reported | 32.9 ± 0.8 h-1 | [7][8] |
| TbPRMT7 | H4 (1-20) peptide | 1.1 ± 0.2 | 22.3 ± 0.6 h-1 | [7][8] |
| NcDIM-5 | H3 (1-53) peptide | Not Reported | 30 ± 1 | [7][8] |
| GsSDMT | Sarcosine | 95 ± 18 | 42 ± 2 | [7][8] |
Experimental Protocols
Protocol 1: General In Vitro Methyltransferase Activity Assay (Colorimetric)
This protocol describes a continuous, enzyme-coupled colorimetric assay suitable for monitoring the activity of any SAM-dependent methyltransferase. The assay measures the production of S-adenosylhomocysteine (SAH), which is enzymatically converted to hydrogen peroxide, leading to a color change that can be monitored spectrophotometrically.[3][9]
Materials:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate (e.g., histone, DNA, small molecule)
-
SAM tosylate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 5 mM MgCl₂)
-
Coupling enzymes (SAH hydrolase, adenine (B156593) deaminase, xanthine (B1682287) oxidase)
-
Colorimetric probe (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the assay buffer, coupling enzymes, and the colorimetric probe.
-
Add Enzyme and Substrate: To the wells of a 96-well plate, add the purified methyltransferase and its specific substrate. Include appropriate controls such as no-enzyme and no-substrate wells.
-
Initiate Reaction: To start the reaction, add the SAM tosylate solution to each well. The final concentration of SAM should be optimized for the specific enzyme, typically near its Km value.
-
Incubate and Measure: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C). Measure the absorbance at the recommended wavelength (e.g., 510 nm for DHBS) at regular intervals for a set period (e.g., 30-60 minutes).
-
Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot. The rate of color formation is proportional to the methyltransferase activity.
Protocol 2: In Vitro Histone Methyltransferase (HMT) Assay (Radioactive)
This protocol details a classic and highly sensitive method for measuring HMT activity using a radioactive methyl donor.
Materials:
-
Purified histone methyltransferase (HMT)
-
Histone substrate (e.g., core histones, histone peptides, or nucleosomes)
-
[³H]-SAM (tritiated S-adenosylmethionine)
-
HMT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels
-
Scintillation vials and cocktail
-
Filter paper (e.g., P81 phosphocellulose paper)
-
Wash Buffer (e.g., 0.1 M sodium carbonate, pH 9.0)
Procedure:
-
Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the HMT assay buffer, the histone substrate, and the purified HMT enzyme.
-
Reaction Initiation: Start the reaction by adding [³H]-SAM. The final concentration should be optimized based on the enzyme's Km for SAM.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
Detection of Methylation:
-
SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE. After electrophoresis, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film to visualize the radiolabeled methylated histones.
-
Filter Paper Binding Assay: Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper. Wash the filter paper several times with the wash buffer to remove unincorporated [³H]-SAM. Place the dried filter paper in a scintillation vial with a scintillation cocktail and measure the radioactivity using a scintillation counter. The counts per minute (CPM) are proportional to the HMT activity.
-
Protocol 3: In Vitro DNA Methyltransferase (DNMT) Assay (ELISA-based)
This protocol describes a non-radioactive, high-throughput method for measuring DNMT activity using an ELISA-based format.
Materials:
-
Purified DNA methyltransferase (DNMT)
-
DNA substrate (e.g., a synthetic oligonucleotide containing CpG sites) coated on a 96-well plate
-
SAM tosylate
-
DNMT Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 50 mM KCl, 1 mM EDTA, 1 mM DTT)
-
Primary antibody specific for 5-methylcytosine (B146107) (5-mC)
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody's enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2 M H₂SO₄)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
96-well plate reader
Procedure:
-
Enzyme Reaction: To the DNA-coated wells, add the DNMT assay buffer, purified DNMT, and SAM tosylate. Include appropriate controls.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA methylation.
-
Washing: Wash the wells multiple times with the wash buffer to remove the enzyme and other reaction components.
-
Antibody Incubation: Add the primary anti-5-mC antibody to each well and incubate at room temperature for 1 hour.
-
Washing: Wash the wells again with the wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Wash the wells thoroughly with the wash buffer.
-
Detection: Add the enzyme substrate and incubate until a color develops. Stop the reaction with the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB). The absorbance is proportional to the amount of methylated DNA, and thus to the DNMT activity.
Visualizations
Experimental Workflow for a Generic In Vitro Methyltransferase Assay
References
- 1. Synthesis and characterisation of a new class of stable S-adenosyl-L-methionine salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. reactionbiology.com [reactionbiology.com]
- 7. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. usbio.net [usbio.net]
Determining Methyltransferase Kinetics using S-adenosyl-L-methionine (SAM) Tosylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-methionine (SAM)-dependent methyltransferases (MTs) are a ubiquitous class of enzymes that catalyze the transfer of a methyl group from SAM to a wide variety of substrates, including proteins, nucleic acids, and small molecules.[1] This methylation is a critical post-translational and epigenetic modification that plays a fundamental role in the regulation of numerous cellular processes such as gene expression, signal transduction, and metabolism. The dysregulation of methyltransferase activity has been implicated in a range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases, making them attractive targets for therapeutic intervention.
Accurate determination of the kinetic parameters of methyltransferases is crucial for understanding their biological function and for the development of novel inhibitors. This application note provides detailed protocols for determining methyltransferase kinetics using SAM tosylate as the methyl donor. SAM tosylate is a stable salt form of S-adenosyl-L-methionine, offering good solubility and stability in aqueous solutions for enzymatic assays.[2][3] The protocols described herein cover both continuous spectrophotometric assays and discontinuous radioisotope-based filter-binding assays, providing researchers with versatile tools to characterize their methyltransferase of interest.
Principle of Methyltransferase Kinetic Assays
The fundamental principle behind determining methyltransferase kinetics involves measuring the rate of the methylation reaction under varying concentrations of substrates (the methyl acceptor and the methyl donor, SAM). The initial velocity of the reaction is measured at different substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the key kinetic parameters: the Michaelis constant (K_m) and the maximum reaction velocity (V_max). From V_max, the turnover number (k_cat), which represents the number of substrate molecules converted to product per enzyme molecule per unit of time, can be calculated. The ratio of k_cat/K_m provides a measure of the enzyme's catalytic efficiency.[4][5]
Two common methods for monitoring methyltransferase activity are:
-
Coupled Spectrophotometric/Fluorometric Assays: These are continuous assays where the production of S-adenosyl-L-homocysteine (SAH), the demethylated product of SAM, is coupled to one or more enzymatic reactions that result in a change in absorbance or fluorescence. This allows for real-time monitoring of the reaction progress.[6]
-
Radioisotope-Based Assays: These are discontinuous assays that use radiolabeled SAM (e.g., [³H]-SAM). The radiolabeled methyl group is transferred to the substrate, and the reaction is stopped at specific time points. The radiolabeled product is then separated from the unreacted [³H]-SAM, typically by filter binding, and the amount of incorporated radioactivity is quantified by scintillation counting. This method is highly sensitive and considered a gold standard for many methyltransferase assays.[7]
Data Presentation: Quantitative Kinetic Parameters
The following tables summarize representative kinetic constants for various classes of methyltransferases. These values can serve as a reference for researchers studying similar enzymes.
Table 1: Kinetic Constants for Histone Methyltransferases
| Methyltransferase | Substrate | K_m (SAM) (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Assay Method |
| CePRMT5 | H4 (1-20) peptide | 26 ± 2 | 0.0091 | 350 | Coupled Enzymatic (UV) |
| TbPRMT7 | H4 (1-20) peptide | 1.1 ± 0.2 | 0.0062 | 5636 | Coupled Enzymatic (UV) |
| G9a | H3 (1-21) peptide | 0.76 | - | - | Radioisotope |
| MLL2 | Histone H3 | 3.17 ± 0.37 | - | - | Radioisotope |
| PRMT4 | Histone H3 | 0.21 ± 0.052 | - | - | Radioisotope |
Data sourced from multiple research articles and compiled for comparison.[3][6]
Table 2: Kinetic Constants for DNA Methyltransferases
| Methyltransferase | DNA Substrate | K_m (DNA) (µM) | K_m (SAM) (µM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹) | Assay Method |
| M.EcoP1I | pUC19 plasmid | - | 0.1 - 2.0 | - | - | Radioisotope |
| M.HpyAXVII | Oligonucleotide | 0.18 ± 0.04 | - | 0.000065 | 361 | - |
Data sourced from multiple research articles and compiled for comparison.[1][8]
Experimental Protocols
Protocol 1: Continuous Coupled Spectrophotometric Assay
This protocol is adapted from commercially available kits and allows for the real-time monitoring of methyltransferase activity by coupling the production of SAH to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm.
Materials:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate (e.g., histone, peptide, or DNA)
-
S-adenosyl-L-methionine (SAM) tosylate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Coupling Enzyme Mix (containing SAH hydrolase, adenosine (B11128) deaminase, and xanthine (B1682287) oxidase/NADH oxidase system components)
-
NADH
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of SAM tosylate in the Assay Buffer. Determine the concentration accurately by measuring its absorbance at 256 nm (ε = 15,400 M⁻¹cm⁻¹).
-
Prepare stock solutions of your methyltransferase and methyl acceptor substrate in Assay Buffer.
-
Prepare a master mix containing the Assay Buffer, Coupling Enzyme Mix, and NADH.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the desired volume of the master mix.
-
Add the methyl acceptor substrate to each well to a final desired concentration.
-
To initiate the reaction, add the methyltransferase enzyme to the wells. For a negative control, add Assay Buffer instead of the enzyme.
-
-
Kinetic Measurement (Varying SAM Concentration):
-
To determine the K_m for SAM, perform a series of reactions with a fixed, saturating concentration of the methyl acceptor substrate and varying concentrations of SAM tosylate.
-
Add different concentrations of SAM tosylate to the wells.
-
Immediately place the plate in the microplate reader pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30-60 seconds for 15-30 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Plot the initial velocities (V₀) against the corresponding SAM concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine V_max and K_m.
-
Calculate k_cat by dividing V_max by the enzyme concentration.
-
Protocol 2: Discontinuous Radioisotope-Based Filter-Binding Assay
This protocol uses [³H]-SAM to measure the incorporation of a radiolabeled methyl group into a protein or peptide substrate. The reaction is stopped at various time points, and the radiolabeled product is captured on a filter membrane.
Materials:
-
Purified methyltransferase enzyme
-
Methyl acceptor substrate (protein or peptide)
-
S-adenosyl-L-methionine (SAM) tosylate (for non-radioactive reactions and dilutions)
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 10 mM DTT, 5 mM EDTA)
-
Stop Solution (e.g., 10% Trichloroacetic acid (TCA))
-
Wash Buffer (e.g., 5% TCA)
-
Glass fiber filter papers (e.g., Whatman P81 phosphocellulose filters)
-
Vacuum filtration manifold
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing the Reaction Buffer, methyl acceptor substrate, and the desired concentration of methyltransferase enzyme.
-
To determine the K_m for SAM, prepare a series of reaction mixtures with a fixed concentration of the methyl acceptor substrate.
-
Prepare a stock solution of [³H]-SAM of known specific activity. For kinetic experiments, a mixture of unlabeled SAM tosylate and [³H]-SAM is used to achieve the desired final SAM concentrations.
-
-
Initiating the Reaction:
-
Initiate the reactions by adding the [³H]-SAM (and unlabeled SAM) mixture to the reaction tubes.
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time Course and Quenching:
-
At specific time intervals (e.g., 0, 2, 5, 10, 20 minutes), remove an aliquot of the reaction mixture and add it to a tube containing ice-cold Stop Solution to quench the reaction.
-
-
Filter Binding:
-
Pre-soak the glass fiber filter papers in the Wash Buffer.
-
Assemble the vacuum filtration manifold with the pre-soaked filters.
-
Spot the quenched reaction aliquots onto the center of the filters.
-
Wash the filters several times with the Wash Buffer to remove unreacted [³H]-SAM.
-
Perform a final wash with ethanol (B145695) to dry the filters.
-
-
Quantification:
-
Place the dried filters into scintillation vials.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Convert the CPM values to moles of incorporated methyl groups using the specific activity of the [³H]-SAM.
-
Plot the amount of product formed against time for each SAM concentration to determine the initial reaction velocity (V₀).
-
Plot the initial velocities (V₀) against the SAM concentrations and fit the data to the Michaelis-Menten equation to determine V_max and K_m.
-
Calculate k_cat from V_max and the enzyme concentration.
-
Mandatory Visualizations
Caption: General workflow of a SAM-dependent methyltransferase reaction.
Caption: Stepwise methylation of Histone H3 at Lysine 4 (H3K4) by KMT2/COMPASS-like complexes.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for researchers to accurately determine the kinetic parameters of SAM-dependent methyltransferases using SAM tosylate. The choice between a continuous coupled spectrophotometric assay and a discontinuous radioisotope-based assay will depend on the specific experimental needs, available equipment, and the nature of the substrate. Proper kinetic characterization is an indispensable step in fundamental research and in the development of novel therapeutics targeting this important class of enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. jackwestin.com [jackwestin.com]
- 6. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinetics of Methylation by EcoP1I DNA Methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for S-Adenosyl-L-methionine tosylate in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing S-Adenosyl-L-methionine (SAMe) tosylate in cell culture experiments. This document outlines effective concentrations, detailed experimental protocols for assessing cellular responses, and insights into the signaling pathways modulated by SAMe tosylate.
Introduction
S-Adenosyl-L-methionine (SAMe), a naturally occurring molecule, is a universal methyl donor involved in numerous crucial cellular processes, including the methylation of DNA, RNA, proteins, and lipids.[1] The tosylate salt of SAMe is a stable formulation suitable for research applications.[2] In the context of cancer research, SAMe has demonstrated anti-proliferative, pro-apoptotic, and anti-metastatic properties in various cancer cell lines.[3] These notes are intended to provide researchers with the necessary information to design and execute experiments using SAMe tosylate to investigate its effects on cancer cells.
Data Presentation
The following tables summarize the quantitative data on the effects of S-Adenosyl-L-methionine tosylate on various cancer cell lines.
Table 1: Proliferation and Viability of Cancer Cells Treated with this compound
| Cell Line | Assay | Concentration | Incubation Time | Result |
| HCT 116 p53-/- | MTT | 500 µM | 72 h | IC50 of 500 µM[4] |
| uL3ΔHCT 116 p53-/- | MTT | 750 µM | 72 h | IC50 of 750 µM[4] |
| A549 (Lung Cancer) | MTT | 5-40 µg/mL | 48 h | No distinct cytotoxic effect alone; protects against 5-FU cytotoxicity[5] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by this compound
| Cell Line | Assay | Concentration | Incubation Time | Result |
| Cal-33 (Head and Neck) | Apoptosis Assay | 300 µM | 24 h | ~10% apoptotic cells[3][6] |
| JHU-SCC-011 (Head and Neck) | Apoptosis Assay | 300 µM | 48 h | ~3% apoptotic cells[3][6] |
| Cal-33 (Head and Neck) | Cell Cycle Analysis | 300 µM | 24 h | Decreased expression of cyclin B1, E1, and D1[3][6] |
| JHU-SCC-011 (Head and Neck) | Cell Cycle Analysis | 300 µM | 48 h | Decreased expression of cyclin B1, E1, and D1[3][6] |
| HCT 116 p53-/- | Cell Cycle Analysis | Not Specified | Not Specified | Cell cycle arrest at S phase[4] |
Table 3: Inhibition of Cancer Cell Migration by this compound
| Cell Line | Assay | Concentration | Incubation Time | Result |
| Cal-33 (Head and Neck) | Migration Assay | 300 µM | 24 h | Decreased cell migration[6] |
| JHU-SCC-011 (Head and Neck) | Migration Assay | 300 µM | 24 h | Decreased cell migration[6] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in aqueous solutions.[6] For cell culture experiments, a stock solution can be prepared as follows:
-
Reconstitution: Dissolve S-Adenosyl-L-methionine disulfate tosylate powder in sterile phosphate-buffered saline (PBS) or sterile water to a final concentration of 10 mM.[6] Gentle vortexing or sonication may be required to ensure complete dissolution.[6]
-
Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3] When stored at -80°C, it is recommended to use the solution within 6 months.[3]
Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of SAMe tosylate. Include a vehicle control (medium with the same concentration of the solvent used to dissolve SAMe, e.g., PBS).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with SAMe tosylate as described previously.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of cold 70% ethanol (B145695) while gently vortexing. Fix the cells overnight at 4°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of a staining solution containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of cells to migrate and close a "wound."
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Creating the Wound: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 6, 12, 24 hours) using a phase-contrast microscope.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time compared to the 0-hour time point.
Western Blot Analysis of Signaling Pathways
This protocol is for detecting changes in protein expression and phosphorylation in key signaling pathways.
-
Cell Lysis: After treatment with SAMe tosylate, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-JAK2, total JAK2, p-STAT3, total STAT3, Notch1, Hes1, p-Akt, total Akt, β-catenin, p-SMAD2/3, total SMAD2/3, p-ERK1/2, total ERK1/2, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
JAK2/STAT3 Signaling Pathway
S-Adenosyl-L-methionine has been shown to suppress the JAK2/STAT3 signaling pathway. The following diagram illustrates this pathway and the point of intervention by SAMe.
Caption: JAK2/STAT3 signaling pathway and the inhibitory effect of SAMe tosylate.
Notch Signaling Pathway
SAMe has been reported to inhibit the Notch signaling pathway, which is crucial for cell fate decisions and is often dysregulated in cancer.
Caption: Notch signaling pathway and its inhibition by SAMe tosylate.
Experimental Workflow for Investigating SAMe Effects
The following diagram outlines a general workflow for studying the effects of this compound on cancer cells.
Caption: General experimental workflow for studying SAMe tosylate effects.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. The NOTCH1-HEY1 pathway regulates self-renewal and epithelial-mesenchymal transition of salivary adenoid cystic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. S-Adenosyl-l-Methionine Overcomes uL3-Mediated Drug Resistance in p53 Deleted Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. S-adenosyl methionine specifically protects the anticancer effect of 5-FU via DNMTs expression in human A549 lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
Preparation of S-Adenosyl-L-Methionine (SAM) Tosylate Stock Solutions for Long-Term Storage: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosyl-L-methionine (SAM), a critical methyl donor in numerous biological reactions, is notoriously unstable, particularly in aqueous solutions at neutral or alkaline pH. The tosylate salt of SAM offers improved stability in its solid form. However, for experimental use, the preparation and long-term storage of SAM tosylate stock solutions require careful consideration to minimize degradation and ensure the reliability of research outcomes. These application notes provide detailed protocols for preparing and storing SAM tosylate stock solutions to maintain their integrity and activity over time.
Key Considerations for SAM Tosylate Stock Solutions
S-adenosyl-L-methionine is susceptible to degradation through two primary pathways: intramolecular cyclization to form homoserine lactone and 5'-methylthioadenosine (MTA), and depurination, which involves the cleavage of the glycosidic bond. The rate of this degradation is significantly influenced by temperature, pH, and the solvent used for dissolution.
To ensure the longevity of SAM tosylate stock solutions, it is imperative to control these factors. Acidic conditions and low temperatures are known to significantly slow the degradation process.
Data Presentation: Solubility and Stability of SAM Tosylate
The following tables summarize the solubility and recommended storage conditions for SAM tosylate to guide the preparation of stock solutions for long-term storage.
Table 1: Solubility of SAM Tosylate in Common Solvents
| Solvent | Solubility | Notes |
| Water | Freely soluble (e.g., 100 mg/mL)[1] | Prone to degradation, especially at neutral or alkaline pH. |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 10 mg/mL[2] | Not recommended for long-term storage due to neutral pH. |
| Dimethyl Sulfoxide (DMSO) | High (e.g., 30 mg/mL[2], up to 247.5 mg/mL) | A good option for high concentration stocks, but downstream applications should be considered. |
| Ethanol | 10 mg/mL[2] | Lower solubility compared to water and DMSO. |
| 20 mM Hydrochloric Acid (HCl) | Soluble | Recommended for minimizing decomposition in aqueous solutions stored for longer periods at 4°C.[3][4] |
Table 2: Recommended Long-Term Storage Conditions for SAM Tosylate Stock Solutions
| Storage Temperature | Recommended Solvent | Maximum Storage Duration | Expected Stability |
| -20°C | DMSO, 20 mM HCl, Water | 1 month | Stable with minimal degradation.[5] |
| -80°C | DMSO, 20 mM HCl, Water | 6 months to 1 year | Highly stable with minimal degradation.[5][6] |
| 4°C | 20 mM HCl | Up to a few days | Recommended for short-term storage to minimize degradation.[3][4] |
| Room Temperature | Not Recommended | Hours | Significant degradation occurs. |
Note: It is always recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration SAM Tosylate Stock Solution in DMSO
This protocol is suitable for preparing a concentrated stock solution that can be diluted into aqueous buffers for final experimental use.
Materials:
-
S-adenosyl-L-methionine (SAM) p-toluenesulfonate salt (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Equilibrate the SAM tosylate powder to room temperature before opening the vial to prevent condensation.
-
In a sterile microcentrifuge tube, weigh the desired amount of SAM tosylate powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO).
-
Vortex the tube until the SAM tosylate is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for shorter-term storage (up to 1 month).
Protocol 2: Preparation of an Acidified Aqueous SAM Tosylate Stock Solution
This protocol is recommended when an aqueous stock solution is required and will be stored for a moderate duration. The acidic pH helps to minimize degradation.
Materials:
-
S-adenosyl-L-methionine (SAM) p-toluenesulfonate salt (powder)
-
Sterile, 20 mM Hydrochloric Acid (HCl) in nuclease-free water
-
Sterile, RNase/DNase-free microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the SAM tosylate powder to reach room temperature before opening the container.
-
Weigh the required amount of SAM tosylate powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile 20 mM HCl to the tube to obtain the desired final concentration.
-
Vortex gently until the powder is fully dissolved. Avoid vigorous shaking.
-
Dispense the solution into single-use aliquots in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the necessary information (compound, concentration, solvent, date).
-
For long-term storage, store the aliquots at -80°C (up to 6 months). For short-term storage, aliquots can be kept at -20°C (up to 1 month) or at 4°C for a few days.
Mandatory Visualizations
The following diagrams illustrate the chemical degradation pathway of SAM and a typical experimental workflow for preparing stock solutions.
Caption: Chemical degradation pathways of S-adenosyl-L-methionine (SAM).
References
- 1. researchgate.net [researchgate.net]
- 2. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
Application Note: Quantification of S-Adenosylmethionine (SAM) Tosylate in Cell Lysates via High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-adenosylmethionine (SAM) is a universal methyl group donor essential for the methylation of DNA, RNA, proteins, and lipids.[1][2] Synthesized from methionine and ATP, SAM is a critical node in cellular metabolism, linking pathways of transmethylation, transsulfuration, and polyamine synthesis.[1][3][4] Given its central role, the accurate quantification of intracellular SAM levels is crucial for studies in epigenetics, cancer metabolism, and various other fields of biomedical research. SAM tosylate is a stable salt form of SAM commonly used as a reference standard in analytical methods.
This application note provides a detailed protocol for the extraction and quantification of SAM from cell lysates using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The method is designed to be robust and reproducible for the analysis of SAM in a typical research laboratory setting.
Principle of the Method
This method relies on the separation of SAM from other cellular components using a C18 reverse-phase HPLC column. The protocol begins with the rapid harvesting and lysis of cells, followed by protein precipitation to clear the sample matrix. The resulting supernatant, containing SAM and other small molecules, is directly injected into the HPLC system. SAM is identified and quantified based on its retention time and UV absorbance at 254-260 nm compared to a standard curve prepared with SAM tosylate.
Materials and Reagents
-
S-Adenosyl-L-methionine p-toluenesulfonate salt (SAM Tosylate) (Sigma-Aldrich or equivalent)
-
HPLC-grade acetonitrile (B52724) (ACN)
-
HPLC-grade methanol
-
Perchloric acid (PCA), 70%
-
Potassium phosphate (B84403) monobasic (KH2PO4)
-
Sodium 1-hexanesulfonate (ion-pairing agent)
-
Deionized water (18.2 MΩ·cm)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell scrapers
-
Microcentrifuge tubes, 1.5 mL
-
Syringe filters, 0.22 µm PVDF
Experimental Protocol
Preparation of Standards and Buffers
-
SAM Stock Solution (1 mg/mL): Accurately weigh 10 mg of SAM tosylate and dissolve it in 10 mL of 0.01 M HCl. Aliquot and store at -80°C for up to 3 months. SAM is unstable at neutral or basic pH, so acidic conditions are crucial for storage.[5]
-
Working Standards: Prepare a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution in Mobile Phase A. Prepare fresh daily.
-
Mobile Phase A (Aqueous Buffer): 50 mM KH2PO4, 10 mM Sodium 1-hexanesulfonate, pH adjusted to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile (ACN).
-
Extraction Solution: 0.4 M Perchloric acid (PCA). Prepare by diluting 70% PCA in deionized water. Keep on ice.
Sample Preparation from Cell Lysates
This protocol is optimized for cells grown in a 100 mm culture dish.
-
Cell Harvesting: Place the culture dish on ice. Aspirate the culture medium and immediately wash the cells twice with 5 mL of ice-cold PBS.[6]
-
Cell Lysis: Add 500 µL of ice-cold 0.4 M PCA directly to the plate. Scrape the cells quickly using a cell scraper and transfer the acidic lysate to a pre-chilled 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Incubate the lysate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube. Be cautious not to disturb the protein pellet.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. The sample is now ready for injection.
HPLC Analysis
The following parameters provide a starting point and may require optimization based on the specific HPLC system and column used.
| Parameter | Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reverse-Phase, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 50 mM KH2PO4, 10 mM Sodium 1-hexanesulfonate, pH 3.0 |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-5 min: 98% A, 2% B5-15 min: Linear gradient to 85% A, 15% B15-17 min: Linear gradient to 98% A, 2% B17-25 min: 98% A, 2% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 20 µL |
| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |
Data Analysis and Quantification
-
Standard Curve: Inject the prepared working standards to generate a standard curve by plotting the peak area of SAM against its concentration. The curve should exhibit good linearity (R² > 0.995).
-
Sample Quantification: Inject the prepared cell lysate samples. Identify the SAM peak based on the retention time obtained from the standards.
-
Calculation: Determine the concentration of SAM in the sample (in µg/mL) using the linear regression equation from the standard curve.
-
Normalization: To account for variations in cell number, the final SAM concentration should be normalized to the total protein content of the cell pellet (determined by a BCA or Bradford assay on the pellet from step 2.4) or by cell count prior to harvesting. The result can be expressed as nmol of SAM per mg of protein or per 10^6 cells.
Quantitative Data Summary
The performance of the HPLC method should be validated to ensure accuracy and reliability. The following table summarizes typical performance characteristics for this type of analysis.
| Parameter | Typical Value |
| Retention Time (SAM) | ~8-12 minutes (highly dependent on exact conditions) |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL[7] |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow
The entire process from sample collection to data analysis is outlined in the workflow diagram below.
Caption: Experimental workflow for SAM quantification.
SAM Metabolic Pathways
SAM is a central molecule in cellular metabolism, donating its methyl group in transmethylation reactions and participating in other key pathways.[1][4][8]
References
- 1. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 4. S-Adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: A Universal Protocol for Methyltransferase Inhibitor Screening using SAM Tosylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyltransferases (MTs) are a critical class of enzymes that catalyze the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a variety of substrates, including proteins, DNA, RNA, and small molecules.[1] This post-translational modification plays a pivotal role in the regulation of numerous cellular processes, such as gene expression, signal transduction, and biosynthesis.[2][3] Dysregulation of methyltransferase activity has been implicated in a range of diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases, making them attractive targets for therapeutic intervention.[1][2][3]
This application note provides a detailed protocol for a universal, high-throughput screening (HTS) assay to identify inhibitors of methyltransferase activity. The protocol utilizes S-adenosyl-L-methionine (SAM) tosylate, a stable salt form of the methyl donor SAM[4], and is based on the detection of the universal methyltransferase reaction product, S-adenosylhomocysteine (SAH). The assay is adaptable to various methyltransferases and their specific substrates, offering a robust platform for drug discovery and basic research.
Assay Principle
The fundamental principle of this screening assay is the quantification of SAH produced during the methyltransferase-catalyzed reaction. In the presence of a methyltransferase, its specific substrate, and SAM, the methyl group from SAM is transferred to the substrate, generating SAH as a byproduct.[5][6] The amount of SAH produced is directly proportional to the enzyme's activity. Potential inhibitors will decrease the rate of SAH formation.
This protocol describes a luminescence-based detection method, which offers high sensitivity and a broad dynamic range, making it ideal for HTS.[6][7][8] The assay is performed in a simple "add-and-read" format, minimizing handling steps and making it amenable to automation. After the enzymatic reaction, a reagent is added that converts SAH to ATP in a series of coupled enzymatic steps. The newly synthesized ATP is then detected using a luciferase/luciferin reaction, where the light output is directly proportional to the initial amount of SAH produced.[6][7][9]
Materials and Reagents
| Reagent | Supplier | Catalog No. | Storage Temperature |
| Methyltransferase Enzyme | User-defined | - | -80°C |
| Methyltransferase Substrate | User-defined | - | -20°C or -80°C |
| S-adenosyl-L-methionine (SAM) tosylate | Various | - | -20°C |
| S-adenosyl-L-homocysteine (SAH) | Various | - | -20°C |
| MTase-Glo™ Reagent | Promega | V7601 | -80°C |
| MTase-Glo™ Detection Solution | Promega | V7601 | -80°C |
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl2, 1 mM DTT) | User-prepared | - | 4°C |
| White, opaque 96-well or 384-well assay plates | Various | - | Room Temperature |
| Plate reader with luminescence detection capabilities | Various | - | - |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare the desired assay buffer and store it at 4°C. The optimal buffer composition may vary depending on the specific methyltransferase being assayed.
-
SAM Tosylate Stock Solution: Prepare a concentrated stock solution of SAM tosylate (e.g., 10 mM) in the assay buffer. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles.
-
SAH Standard Stock Solution: Prepare a concentrated stock solution of SAH (e.g., 1 mM) in the assay buffer. This will be used to generate a standard curve. Aliquot and store at -20°C.
-
Enzyme and Substrate Solutions: Prepare working solutions of the methyltransferase and its substrate at the desired concentrations in the assay buffer. The optimal concentrations should be determined empirically through enzyme and substrate titrations.
-
Test Compound (Inhibitor) Plates: Prepare serial dilutions of the test compounds in the assay buffer or DMSO. The final concentration of DMSO in the assay should typically be kept below 1% to avoid solvent effects.
Methyltransferase Inhibitor Screening Protocol
The following protocol is designed for a 96-well plate format. Volumes can be scaled down for 384-well plates.
-
Dispense Reagents:
-
Negative Control (No Enzyme): Add 20 µL of assay buffer.
-
Positive Control (No Inhibitor): Add 10 µL of assay buffer and 10 µL of the methyltransferase enzyme solution.
-
Inhibitor Wells: Add 10 µL of the test compound solution and 10 µL of the methyltransferase enzyme solution.
-
-
Initiate the Reaction:
-
To all wells, add 20 µL of a 2X substrate and SAM tosylate mix in assay buffer. The final concentration of SAM should be at or near its Km for the enzyme to ensure sensitivity to competitive inhibitors.
-
-
Incubation:
-
Mix the plate gently and incubate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
-
-
SAH Detection:
-
Add 40 µL of the MTase-Glo™ Reagent to each well.
-
Incubate at room temperature for 30 minutes.
-
Add 40 µL of the MTase-Glo™ Detection Solution to each well.
-
Incubate at room temperature for another 30 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
SAH Standard Curve
To correlate the luminescent signal to the concentration of SAH produced, a standard curve should be generated for each experiment.
-
Prepare serial dilutions of the SAH stock solution in the assay buffer, ranging from a concentration of 0 µM to a concentration that covers the expected range of SAH production in the enzymatic reaction.
-
Add 40 µL of each SAH standard dilution to separate wells of the assay plate.
-
Add 40 µL of the MTase-Glo™ Reagent to each standard well.
-
Incubate at room temperature for 30 minutes.
-
Add 40 µL of the MTase-Glo™ Detection Solution to each standard well.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence.
-
Plot the luminescence values against the corresponding SAH concentrations and fit the data to a linear regression model.[7]
Data Analysis
-
Background Subtraction: Subtract the average luminescence signal of the negative control wells from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Enzyme Concentration | To be determined empirically (e.g., 1-100 nM) | The concentration should result in a robust signal-to-background ratio and be in the linear range of the assay. |
| Substrate Concentration | At or near the Km value (e.g., 1-50 µM) | Using a substrate concentration near the Km increases the sensitivity of the assay to competitive inhibitors. |
| SAM Tosylate Concentration | At or near the Km value (e.g., 1-20 µM) | Similar to the substrate, this enhances sensitivity to SAM-competitive inhibitors. |
| SAH Standard Curve Range | 0 - 10 µM | The range should encompass the expected amount of SAH produced in the enzymatic reaction.[7] |
| Incubation Time | 30 - 120 minutes | Should be within the linear range of the reaction to ensure accurate measurement of initial velocity.[9] |
| Z'-factor | > 0.5 | A Z'-factor above 0.5 indicates a robust and reliable assay suitable for high-throughput screening.[7] |
| Signal-to-Background Ratio | > 5 | A high signal-to-background ratio is desirable for assay sensitivity. |
Visualizations
Caption: Experimental workflow for the methyltransferase inhibitor screening assay.
Caption: Mechanism of methyltransferase reaction and inhibition.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. usbio.net [usbio.net]
- 4. SAM e (S-(5-Adenosyl)-L-methionine disulfate tosylate), Methyl donor (CAS 97540-22-2) | Abcam [abcam.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. MTase-Glo™ Methyltransferase Assay [promega.com]
- 7. promega.com [promega.com]
- 8. tandfonline.com [tandfonline.com]
- 9. A Sensitive Luminescent Assay for the Histone Methyltransferase NSD1 and Other SAM-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Application of SAM Tosylate in Studying Histone Methylation: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-Adenosyl-L-methionine (SAM) is the universal methyl donor for all methylation reactions in cells, including the post-translational modification of histones.[1][2][3] Histone methylation, catalyzed by histone methyltransferases (HMTs), plays a critical role in regulating chromatin structure and gene expression.[1][4] Dysregulation of HMT activity is implicated in various diseases, including cancer, making them attractive targets for drug discovery.[1][5] SAM tosylate, a stable salt form of SAM, serves as a crucial reagent in in vitro and in cell-based assays to study HMT activity, screen for inhibitors, and elucidate the role of histone methylation in health and disease.[6][7] This document provides detailed application notes and protocols for the use of SAM tosylate in histone methylation research.
Signaling Pathway
The process of histone methylation is a fundamental epigenetic mechanism. Histone methyltransferases (HMTs) utilize S-adenosyl-L-methionine (SAM) as a cofactor to transfer a methyl group to specific lysine (B10760008) or arginine residues on histone tails. This enzymatic reaction produces a methylated histone and S-adenosyl-L-homocysteine (SAH), which can act as a feedback inhibitor of the HMT.[3][4][8]
Caption: Histone methylation signaling pathway.
Data Presentation: HMT Inhibitor Potency
The following table summarizes the IC50 values of known HMT inhibitors determined using in vitro assays with SAM as the methyl donor. These values are crucial for validating assay performance and for comparative studies in drug development.
| Compound | Target HMT | Substrate | SAM Concentration (µM) | IC50 (µM) | Reference |
| SAH | G9a | Histone H3 (aa1–21) peptide | 1 | 1.4 | [4] |
| Sinefungin | G9a | Histone H3 (aa1–21) peptide | 1 | 10 | [4] |
| SAH | SET7 | Histone H3 (aa1–21) peptide | 1 | 290 | [4] |
| Sinefungin | SET7 | Histone H3 (aa1–21) peptide | 1 | 2.4 | [4] |
| SAH | PRMT5 | Histone H4 (aa1–21) peptide | 1 | 1.2 | [4] |
| Sinefungin | PRMT5 | Histone H4 (aa1–21) peptide | 1 | 0.306 | [4] |
| Suramin | DOT1L | Core Histone | 0.5 | Low µM range | [9] |
| Suramin | NSD2 | Core Histone | 0.5 | Low µM range | [9] |
| Suramin | PRMT4 | Core Histone | 0.5 | Low µM range | [9] |
Experimental Protocols
In Vitro Histone Methyltransferase (HMT) Activity Assay (Radioisotope-Based)
This protocol describes a filter-binding assay to measure HMT activity using radiolabeled SAM.[1][8][9]
Workflow Diagram:
Caption: Radioisotope-based HMT assay workflow.
Materials:
-
Histone methyltransferase (e.g., G9a, SETD7)
-
Histone substrate (e.g., recombinant histone H3, H3 peptides)
-
S-Adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
SAM tosylate (for non-radioactive control or competition assays)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)
-
Filter paper (e.g., P81 phosphocellulose squares)
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation cocktail
-
Scintillation counter
Protocol:
-
Prepare the HMT reaction mixture in a microcentrifuge tube on ice. For a 20 µL reaction, add:
-
Initiate the reaction by adding the enzyme and incubate at 30°C for 1 hour.[8]
-
Stop the reaction by spotting 10 µL of the reaction mixture onto the filter paper.
-
Wash the filter paper three times for 5 minutes each with the wash buffer to remove unincorporated [³H]-SAM.
-
Air dry the filter paper.
-
Place the filter paper in a scintillation vial, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
This protocol outlines the key steps for performing ChIP-Seq to identify the genomic localization of specific histone methylation marks.[11][12]
Workflow Diagram:
Caption: ChIP-Seq experimental workflow.
Materials:
-
Cultured cells (e.g., HeLa, PC-3)
-
Formaldehyde (16% methanol-free)
-
Glycine
-
Lysis buffers
-
Antibody specific to the histone modification of interest (e.g., anti-H3K4me3, anti-H3K27me3)
-
Protein A/G magnetic beads
-
Wash buffers (e.g., RIPA buffer)
-
Elution buffer
-
Proteinase K
-
RNase A
-
DNA purification kit
Protocol:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.[11]
-
Cell Lysis and Chromatin Fragmentation: Lyse the cells and isolate the nuclei. Resuspend the nuclear pellet in a lysis buffer and sonicate to shear the chromatin into fragments of 200-500 bp.[11]
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with a specific antibody overnight at 4°C with rotation.[11]
-
Add protein A/G magnetic beads to pull down the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low-salt wash buffer, high-salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound proteins.[11]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating at 65°C for at least 4 hours in the presence of high salt.[11]
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and sequence using a high-throughput sequencing platform.
Mass Spectrometry-Based Proteomics for Histone Modification Analysis
Mass spectrometry (MS) is a powerful tool for the comprehensive and unbiased analysis of histone post-translational modifications (PTMs).[13][14][15][16]
Workflow Diagram:
Caption: Mass spectrometry proteomics workflow for histone PTMs.
Protocol (Bottom-up approach):
-
Histone Extraction: Isolate nuclei from cells or tissues and extract histones using acid extraction followed by precipitation.[15]
-
Protein Digestion: Digest the extracted histones into smaller peptides using a protease such as trypsin.
-
Liquid Chromatography (LC) Separation: Separate the complex mixture of peptides using reverse-phase high-performance liquid chromatography (HPLC).[17]
-
Mass Spectrometry (MS) and MS/MS Analysis:
-
Introduce the separated peptides into a high-resolution mass spectrometer.
-
The mass spectrometer measures the mass-to-charge ratio of the intact peptides (MS1 scan).
-
Selected peptides are then fragmented, and the masses of the fragments are measured (MS/MS or MS2 scan).
-
-
Data Analysis: Use specialized software to search the MS/MS spectra against a protein sequence database to identify the peptide sequences and the sites and types of post-translational modifications.[13]
Conclusion
SAM tosylate is an indispensable tool for the study of histone methylation. Its stability and purity make it an excellent choice for a wide range of in vitro and cell-based assays. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize SAM tosylate in their investigations of histone methyltransferases and their roles in biology and disease. The combination of biochemical assays, ChIP-Seq, and mass spectrometry provides a powerful and multi-faceted approach to unraveling the complexities of the histone code.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Quantitative determination of histone methylation via fluorescence resonance energy transfer (FRET) technology in immortalized bovine mammary alveolar epithelial cells supplemented with methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Impact of One Carbon Metabolism on Histone Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical Assay Development for Histone Methyltransferases Using a Transcreener-Based Assay for S-Adenosylhomocysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SAM e (S-(5-Adenosyl)-L-methionine disulfate tosylate), Methyl donor (CAS 97540-22-2) | Abcam [abcam.com]
- 7. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Histone Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay development for histone methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chromatin Immunoprecipitation Sequencing (ChIP-seq) Protocol - CD Genomics [cd-genomics.com]
- 12. researchgate.net [researchgate.net]
- 13. Mass spectrometry-based strategies for characterization of histones and their post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Breaking the histone code with quantitative mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry‐based characterization of histones in clinical samples: applications, progress, and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Synthesis of S-Adenosyl-L-methionine for Enzymatic Studies
Introduction
S-Adenosyl-L-methionine (SAM), a ubiquitous biomolecule, is the principal methyl group donor in a vast array of biological reactions, making it a critical co-substrate for studies of methyltransferase enzymes.[1][2] These enzymes play fundamental roles in cellular processes such as gene expression, signal transduction, and metabolism.[1] The instability and high cost of commercially available SAM can be prohibitive for extensive enzymatic studies. In vitro enzymatic synthesis of SAM offers a cost-effective and reliable alternative, providing high-purity cofactor for kinetic analyses and inhibitor screening assays.
This application note provides a detailed protocol for the enzymatic synthesis of SAM from L-methionine and adenosine (B11128) triphosphate (ATP) using Methionine Adenosyltransferase (MAT). Additionally, it outlines a general protocol for the use of the synthesized SAM in a typical methyltransferase assay.
Data Presentation
The following table summarizes key quantitative data associated with the in vitro synthesis of SAM, compiled from various studies.
| Parameter | Value | Source |
| Enzyme | Methionine Adenosyltransferase (MAT) (EC 2.5.1.6) | [3][4] |
| Substrates | L-methionine, ATP | [3][4] |
| Typical Reaction Scale | 7 mmol to 50 mM | [3][4] |
| Reaction Time | ~5-8 hours | [3][5] |
| Optimal pH | 7.0 - 8.0 | [3][6] |
| Optimal Temperature | 37 °C | [3][7] |
| Substrate Conversion Rate | ≥95% | [3][5] |
| Purity of Synthesized SAM | 85-90% | [3] |
| Immobilized Enzyme Half-life | 229.5 hours at 37 °C | [3] |
| Km (ATP) for Immobilized MAT | 0.18 mM | [3] |
Experimental Protocols
Protocol 1: In Vitro Synthesis of S-Adenosyl-L-methionine (SAM)
This protocol describes the enzymatic synthesis of SAM on a 50 mM scale, adapted from established methods.[3]
Materials and Reagents:
-
L-methionine
-
Adenosine triphosphate (ATP), disodium (B8443419) salt
-
Potassium sulfate (B86663) (K₂SO₄)
-
Magnesium sulfate (MgSO₄)
-
Sodium p-toluenesulfonate
-
Tris-HCl buffer (1 M, pH 7.0)
-
Recombinant Methionine Adenosyltransferase (MAT), preferably an engineered variant with reduced product inhibition[3]
-
Reaction vessel
-
Incubator or water bath at 37 °C
-
HPLC system for analysis
Procedure:
-
Prepare the Reaction Mixture: In a suitable reaction vessel, prepare the reaction mixture with the following final concentrations:
-
50 mM ATP
-
65 mM L-methionine
-
50 mM K₂SO₄
-
100 mM MgSO₄
-
400 mM Sodium p-toluenesulfonate
-
100 mM Tris-HCl, pH 7.0
-
-
Enzyme Addition: Add the purified Methionine Adenosyltransferase to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at a 1:100 to 1:1000 enzyme-to-substrate molar ratio.
-
Incubation: Incubate the reaction mixture at 37 °C for 8 hours with gentle agitation.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the conversion of ATP to SAM using HPLC.[3][8] The mobile phase for HPLC analysis can consist of 1% acetic acid (v/v), 15% acetonitrile (B52724) (v/v), and 10 mM sodium 1-hexanesulfonate, with detection at 254 nm.[8]
-
Purification (Optional but Recommended): For high-purity SAM required for sensitive enzymatic assays, purification is necessary to remove unreacted substrates, salts, and the enzyme.[1] Published protocols for SAM purification can be adapted for this purpose.[1]
-
Quantification and Storage: Determine the concentration of the synthesized SAM spectrophotometrically or via HPLC with a standard curve. Store the purified SAM at -80 °C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Enzymatic Assay Using In Vitro Synthesized SAM (General Methyltransferase Assay)
This protocol provides a general workflow for a methyltransferase (MT) assay using the enzymatically synthesized SAM.
Materials and Reagents:
-
Purified, active methyltransferase (MT) enzyme
-
Methyl-acceptor substrate for the specific MT
-
Enzymatically synthesized S-Adenosyl-L-methionine (SAM)
-
Assay buffer (optimized for the specific MT, typically containing Tris-HCl, pH 7.5-8.5, MgCl₂, and DTT)
-
Detection reagent (e.g., for quantifying the methylated product or the co-product S-adenosyl-L-homocysteine, SAH)
-
Microplate reader or other suitable detection instrument
Procedure:
-
Prepare Assay Components: Prepare stock solutions of the MT enzyme, the methyl-acceptor substrate, and the synthesized SAM in the appropriate assay buffer.
-
Set up the Reaction: In a microplate or reaction tube, combine the assay buffer, the methyl-acceptor substrate, and the MT enzyme.
-
Initiate the Reaction: Start the enzymatic reaction by adding the synthesized SAM to the mixture. The final concentration of SAM should be optimized for the specific assay, often around the Km value of the enzyme for SAM.
-
Incubation: Incubate the reaction at the optimal temperature for the MT enzyme for a defined period.
-
Terminate the Reaction: Stop the reaction using a suitable method, such as the addition of a quenching agent (e.g., acid or base) or by heat inactivation.
-
Detection: Quantify the amount of methylated product formed or the amount of SAH produced. This can be achieved through various methods, including radioactivity-based assays (if using radiolabeled SAM), antibody-based detection (ELISA), or coupled enzymatic assays.
-
Data Analysis: Calculate the enzyme activity based on the amount of product formed over time. For inhibitor screening, compare the activity in the presence and absence of potential inhibitors.
Mandatory Visualizations
Caption: Workflow for the in vitro enzymatic synthesis of S-Adenosyl-L-methionine (SAM).
Caption: General workflow for a methyltransferase assay using in vitro synthesized SAM.
References
- 1. An optimized purification protocol for enzymatically synthesized S-adenosyl-L-methionine (SAM) for applications in solution state infrared spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic Synthesis of S-Adenosylmethionine Using Immobilized Methionine Adenosyltransferase Variants on the 50-mM Scale [mdpi.com]
- 4. Enzymatic synthesis of S-adenosyl-L-methionine from L-methionine and ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of S-Adenosylmethionine by Magnetically Immobilized Escherichia coli Cells Highly Expressing a Methionine Adenosyltransferase Variant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bp.ueb.cas.cz [bp.ueb.cas.cz]
- 7. EP0189322A2 - Enzymatic synthesis of S-adenosylmethionine - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Quantitative Mass Spectrometry using Isotopically Labeled SAM Tosylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM), the principal biological methyl donor, is a critical cofactor in the methylation of a vast array of biomolecules, including proteins, nucleic acids, and small molecules. The precise regulation of methylation is essential for numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer. Consequently, the accurate quantification of methylation events is paramount for both basic research and drug development.
Isotopically labeled SAM tosylate serves as a powerful tool for quantitative mass spectrometry-based analysis of methylation. By incorporating a "heavy" methyl group (e.g., ¹³CD₃), researchers can differentiate between molecules methylated by the labeled SAM and their endogenous, "light" counterparts. This enables precise relative and absolute quantification of methylation, providing valuable insights into enzyme kinetics, substrate specificity, and the cellular dynamics of this critical post-translational modification.
These application notes provide detailed protocols for two primary applications of isotopically labeled SAM in quantitative mass spectrometry: in vivo analysis of protein methylation using heavy methyl Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and in vitro enzymatic assays to characterize methyltransferase activity.
Signaling Pathway: The Central Role of SAM in Cellular Methylation
S-adenosylmethionine is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). It then serves as the methyl donor for a wide range of methyltransferase (MT) enzymes, which catalyze the transfer of its methyl group to various substrates. Upon donating the methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferases. SAH is subsequently hydrolyzed to homocysteine and adenosine. This cycle is fundamental to cellular homeostasis and the regulation of epigenetic and signaling pathways.
Caption: The S-adenosylmethionine (SAM) cycle illustrating its role as the universal methyl donor.
Application 1: In Vivo Quantitative Proteomics with Heavy Methyl SILAC
Heavy methyl SILAC is a metabolic labeling strategy that enables the quantitative analysis of protein methylation in living cells.[1][2] In this approach, cells are cultured in a medium where natural methionine is replaced with an isotopically labeled version, such as [¹³CD₃]-methionine.[3] This "heavy" methionine is then endogenously converted to "heavy" SAM, which subsequently donates the isotopically labeled methyl group to proteins.[1][2] By comparing the mass spectra of "heavy" and "light" (control) cell populations, researchers can accurately quantify changes in protein methylation levels in response to various stimuli or disease states.
Experimental Workflow: Heavy Methyl SILAC
The workflow for a heavy methyl SILAC experiment involves several key steps, from cell culture and labeling to mass spectrometry analysis and data interpretation.
Caption: Workflow for a quantitative proteomics experiment using heavy methyl SILAC.
Protocol: Quantitative Analysis of Protein Methylation using Heavy Methyl SILAC
1. Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" population, use SILAC-grade DMEM/RPMI medium lacking L-methionine, supplemented with dialyzed fetal bovine serum, L-cysteine, L-glutamine, and "heavy" [¹³CD₃]-methionine (final concentration typically 50-100 mg/L). For the "light" population, use the same medium but with unlabeled L-methionine.
-
Culture the cells for at least five passages to ensure complete incorporation of the labeled amino acid.
2. Cell Treatment and Lysis:
-
Treat the "heavy" and "light" cell populations with the experimental and control conditions, respectively.
-
Harvest the cells, wash with PBS, and lyse using a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
3. Protein Quantification and Mixing:
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
4. Protein Digestion:
-
Perform in-solution or in-gel digestion of the mixed protein sample. A common method is filter-aided sample preparation (FASP).
-
Briefly, proteins are denatured, reduced, and alkylated. Then, a protease such as trypsin is added to digest the proteins into peptides.
5. (Optional) Enrichment of Methylated Peptides:
-
For low-abundance methylation sites, enrichment may be necessary. This can be achieved using antibodies that specifically recognize methylated lysine (B10760008) or arginine residues.[4]
6. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Use a high-resolution mass spectrometer (e.g., Orbitrap) for accurate mass measurements.
7. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant.[4]
-
The software will identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
The ratio of the intensities of the "heavy" to "light" methylated peptides reflects the change in methylation at a specific site between the two conditions.
Quantitative Data Summary: Heavy Methyl SILAC
| Protein | Peptide Sequence | Modification | Fold Change (Heavy/Light) | p-value |
| Histone H3.1 | KSTGGKAPR | K9me3 | 2.5 | <0.01 |
| HSP70 | AAVTISPAYFNDSQR | K561me1 | 0.8 | 0.05 |
| EF1A1 | VVSVEMQFREK | K79me2 | 1.2 | 0.3 |
Application 2: In Vitro Quantitative Methyltransferase Assays
Isotopically labeled SAM tosylate is an ideal reagent for in vitro assays to determine the kinetic parameters of methyltransferases and to identify their substrates. In this setup, a purified enzyme is incubated with its substrate and "heavy" SAM. The reaction is then quenched, and the products are analyzed by mass spectrometry to quantify the amount of methylated substrate formed.
Experimental Workflow: In Vitro Methyltransferase Assay
The workflow for an in vitro methyltransferase assay is a direct and controlled method to study enzyme activity.
Caption: Workflow for an in vitro quantitative methyltransferase assay.
Protocol: Quantitative In Vitro Methyltransferase Assay
1. Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Purified methyltransferase (e.g., 1 µM)
-
Substrate (e.g., a specific peptide at various concentrations for kinetic analysis, or a protein library for substrate screening)
-
Isotopically labeled SAM tosylate (e.g., [¹³CD₃]-SAM, at a concentration above the expected Km)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM DTT)
-
-
Include a negative control reaction without the enzyme.
2. Incubation:
-
Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.
3. Quenching the Reaction:
-
Stop the reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA) or by adding an equal volume of ice-cold acetonitrile.
4. Sample Preparation for Mass Spectrometry:
-
If the substrate is a peptide, the sample may be directly analyzed after desalting using a C18 ZipTip.
-
If the substrate is a protein, it may require digestion with a protease (e.g., trypsin) to generate peptides for analysis.
5. LC-MS/MS Analysis:
-
Analyze the sample by LC-MS/MS.
-
Use a targeted method, such as selected reaction monitoring (SRM) or parallel reaction monitoring (PRM), to specifically quantify the "heavy" methylated product and the unmethylated substrate.
6. Data Analysis:
-
Integrate the peak areas for the methylated and unmethylated forms of the substrate.
-
For kinetic analysis, plot the reaction velocity (amount of product formed per unit time) against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Quantitative Data Summary: In Vitro Methyltransferase Kinetics
| Substrate Concentration (µM) | Initial Velocity (pmol/min) |
| 1 | 10.2 |
| 5 | 35.8 |
| 10 | 55.1 |
| 20 | 75.3 |
| 50 | 90.4 |
| 100 | 98.7 |
Calculated Kinetic Parameters:
-
Vmax: 105.3 pmol/min
-
Km: 8.7 µM
Conclusion
The use of isotopically labeled SAM tosylate in conjunction with mass spectrometry provides a robust and versatile platform for the quantitative analysis of methylation. The heavy methyl SILAC approach offers deep insights into the dynamics of protein methylation within a cellular context, while in vitro enzymatic assays allow for the detailed characterization of methyltransferase activity and substrate specificity. These powerful techniques are indispensable for advancing our understanding of the critical role of methylation in health and disease and for the development of novel therapeutic strategies targeting methyltransferases.
References
- 1. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 2. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive Mass-spectrum Assay to Characterize Engineered Methionine Adenosyltransferases with S-Alkyl Methionine Analogues as Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Global DNA-methylation in quantitative epigenetics: orbitrap mass spectrometry [frontiersin.org]
Application Notes: Bioluminescent Assays for Measuring S-adenosylhomocysteine (SAH) Production
References
- 1. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 2. portlandpress.com [portlandpress.com]
- 3. getstride.com [getstride.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Methionine metabolism and methyltransferases in the regulation of aging and lifespan extension across species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 7. researchgate.net [researchgate.net]
- 8. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
Application Notes and Protocols for Continuous Assays of SAM-Consuming Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-adenosylmethionine (SAM)-dependent enzymes, particularly methyltransferases (MTs), are a large and diverse family of enzymes crucial in numerous biological processes, including epigenetic regulation, signal transduction, and biosynthesis.[1][2] These enzymes utilize SAM as a methyl group donor, which is converted to S-adenosylhomocysteine (SAH) during the methylation of various substrates such as proteins, DNA, RNA, and small molecules.[3] The development of robust and continuous assays for these enzymes is essential for understanding their function, elucidating their kinetic mechanisms, and for the discovery and development of novel therapeutic inhibitors.
These application notes provide detailed protocols for several universal, continuous assays for monitoring the activity of SAM-consuming enzymes. These assays are designed to be adaptable for high-throughput screening (HTS) and to provide real-time kinetic data.[4][5] The primary advantage of these methods is their ability to monitor the universal reaction product, SAH, making them applicable to a wide variety of methyltransferases regardless of the specific substrate.[3]
I. Assay Principles and Strategies
Continuous assays for SAM-consuming enzymes offer significant advantages over discontinuous methods by allowing for real-time monitoring of enzyme activity, which is crucial for accurate kinetic analysis and inhibitor screening. The majority of these assays employ a coupled-enzyme strategy, where the production of SAH is linked to a detectable signal, such as a change in absorbance or fluorescence.
Key Strategies:
-
Spectrophotometric Assays: These assays couple the production of SAH to a change in the absorbance of a chromogenic substrate. They are generally robust and cost-effective.
-
Fluorometric Assays: These assays link SAH production to the generation of a fluorescent signal, offering higher sensitivity compared to spectrophotometric methods.[6]
-
Universal Detection: By targeting the common product SAH, these assays can be applied to a broad range of SAM-dependent enzymes.[3][7]
II. Spectrophotometric Continuous Coupled-Enzyme Assay
This method relies on the enzymatic conversion of SAH, ultimately leading to the oxidation of NADH or NADPH, which can be continuously monitored by the decrease in absorbance at 340 nm.[8][9] This assay is advantageous as it removes the product SAH, which can cause feedback inhibition of the methyltransferase.[10]
Signaling Pathway
References
- 1. info2.gbiosciences.com [info2.gbiosciences.com]
- 2. protocols.io [protocols.io]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen Peroxide-Based Fluorometric Assay for Real-Time Monitoring of SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Universal, Continuous Assay for SAM-dependent Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A continuous kinetic assay for protein and DNA methyltransferase enzymatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An enzyme-coupled continuous spectrophotometric assay for S-adenosylmethionine-dependent methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: S-Adenosyl-L-methionine (SAMe) Tosylate Aqueous Solution Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and experimental protocols to effectively manage and improve the stability of S-Adenosyl-L-methionine (SAMe) tosylate in aqueous solutions. Due to its inherent chemical instability, proper handling and experimental design are critical for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAMe) tosylate and why is its stability a concern?
A1: S-Adenosyl-L-methionine (SAMe) is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic pathways. The tosylate salt form is commonly used in research and supplements to improve the molecule's stability in its solid state. However, in aqueous solutions, SAMe is notoriously unstable and can rapidly degrade, impacting its biological activity and leading to inconsistent experimental outcomes.
Q2: What are the main factors that affect the stability of SAMe tosylate in an aqueous solution?
A2: The primary factors influencing SAMe stability in water are:
-
pH: SAMe is most stable in acidic conditions, typically between pH 3.0 and 5.0.[1] As the pH increases towards neutral (pH 7.0) or alkaline conditions, the rate of degradation significantly increases.[2]
-
Temperature: Lower temperatures are critical for maintaining stability. SAMe degrades rapidly at room temperature and even faster at elevated temperatures.[3] For short-term storage of solutions, refrigeration (2-8°C) is recommended, while long-term storage should be at -20°C or -80°C.
-
Concentration: While less documented, very high concentrations might lead to solubility issues or aggregation, potentially affecting stability. It is advisable to work with concentrations relevant to the planned experiment.
-
Light: While less critical than pH and temperature, prolonged exposure to light should be avoided as a general precautionary measure for sensitive biochemicals.
Q3: What are the main degradation products of SAMe in aqueous solutions?
A3: SAMe degrades via several pathways, primarily forming 5'-methylthioadenosine (MTA) and homoserine lactone through intramolecular cyclization.[2] Other degradation products include adenine (B156593) and S-ribosylmethionine, which can result from hydrolysis.[2] Additionally, the biologically active (S,S) diastereomer can epimerize to the inactive (R,S) form.[3]
Q4: How should I prepare and store a SAMe tosylate stock solution?
A4: To maximize stability, dissolve SAMe tosylate powder in an acidic buffer (e.g., pH 4.0-5.0) or in 20 mM HCl. Prepare solutions fresh on the day of the experiment whenever possible. If a stock solution must be prepared in advance, it is recommended to:
-
Dissolve the powder in a pre-chilled, acidic buffer.
-
Divide the solution into single-use aliquots to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or preferably -80°C for long-term storage. Aqueous solutions stored under refrigeration (ca. 2°C) are generally stable for about 36 hours, whereas at room temperature (ca. 23°C), stability is limited to approximately 5 hours.[4]
SAMe Degradation Pathway
Caption: Major degradation pathways of SAMe in aqueous solution.
Quantitative Stability Data
The stability of SAMe tosylate is highly dependent on temperature and pH. The following tables summarize available quantitative data to aid in experimental design.
Table 1: Effect of Temperature on SAMe Stability
| Temperature | Time | Remaining SAMe (%) | pH | Reference |
| 38°C | 7 days | 52% | Not Specified | [5][6] |
| 38°C | 14 days | 32% | Not Specified | [5][6] |
| Room Temp (~23°C) | 24 hours | >99% | 4.0 - 7.0 (buffered) | [4] |
| Room Temp (~23°C) | 48 hours | Significant Degradation | 4.0 - 7.0 (buffered) | [4] |
| Refrigerated (~2°C) | 36 hours | Stable | Not Specified | [4] |
Table 2: Effect of pH on SAMe Stability
| pH Range | Stability | Comments | Reference |
| 3.0 - 5.0 | High | Optimal range for stability in aqueous solution. | [1] |
| 4.0 - 7.0 | Inert (several hours) | Stable for short periods at room temperature. | [4] |
| > 6.5 | Low | Accelerated degradation observed. | [4] |
| Neutral to Alkaline | Very Low | Rapid degradation via intramolecular cyclization and hydrolysis. | [2] |
Troubleshooting Guide
Q: My SAMe solution turned slightly yellow/brown. Is it still usable? A: A slight color change may indicate some level of degradation. The usability depends on the sensitivity of your assay. It is highly recommended to prepare a fresh solution. To prevent this, always use high-purity water and reagents, store the powder in a desiccated environment, and prepare solutions immediately before use in a pre-chilled, acidic buffer.
Q: I observed a precipitate in my SAMe solution after adjusting the pH. What should I do? A: Precipitation can occur if the pH is adjusted too rapidly or if the solubility limit is exceeded, especially in the presence of certain buffers. Ensure the SAMe tosylate is fully dissolved before any pH adjustment. Adjust the pH slowly, with constant stirring, on ice. If a precipitate forms, it is best to discard the solution and prepare a new one, as the concentration will be inaccurate. Consider using a different buffer system or a lower concentration.
Q: My experimental results are inconsistent, even when I prepare the solution fresh. What could be the cause? A: Inconsistent results are often linked to degradation that occurs during the experiment itself.
-
Check the pH of your reaction buffer: If your experiment requires a neutral or alkaline pH, the SAMe will degrade rapidly. Minimize the incubation time at this pH as much as possible.
-
Temperature control: Ensure your reaction is maintained at the lowest feasible temperature.
-
Use of fresh standards: When performing quantitative analysis like HPLC, the SAMe standard itself can degrade. Using a fresh, unopened vial of standard for each calibration curve can significantly improve accuracy.[4]
-
Diastereomeric purity: Commercial SAMe can contain 20-30% of the inactive (R,S)-form.[7] For assays sensitive to the active (S,S)-form, this can be a source of variability. Consider purifying the (S,S)-AdoMet if necessary.
Q: In my HPLC analysis, I am seeing multiple peaks for SAMe or the peak shape is poor. How can I fix this? A:
-
Multiple Peaks: This could be due to the presence of the (S,S) and (R,S) diastereomers, as well as degradation products. A well-developed stability-indicating HPLC method should be able to separate these. Refer to the protocol below for a starting point.
-
Poor Peak Shape (Tailing/Fronting): This can be caused by interactions with the column or inappropriate mobile phase pH. Ensure the mobile phase pH is acidic (e.g., pH 3.0-4.5) to keep SAMe protonated and improve peak shape.[8] The use of an ion-pairing agent like sodium lauryl sulphate or heptanesulfonic acid can also improve peak symmetry and retention on a C18 column.
Experimental Protocol: Stability-Indicating HPLC Method
This protocol provides a robust method for the separation and quantification of SAMe tosylate from its primary degradation products and its (R,S) diastereomer.
1. Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column (e.g., YMC-Pack Pro-C18, 150 mm × 4.6 mm, 3µm).
-
SAMe tosylate reference standard.
-
Reagents for mobile phase: Citric acid monohydrate, sodium dihydrogen orthophosphate dihydrate, sodium lauryl sulphate, acetonitrile (B52724) (HPLC grade), ortho-phosphoric acid.
2. Preparation of Mobile Phase:
-
Solvent A (Aqueous): Prepare a solution containing 0.015 M citric acid monohydrate, 0.01 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in a 75:25 (v/v) mixture of water and acetonitrile. Adjust pH to 3.0 with ortho-phosphoric acid.
-
Solvent B (Organic): Prepare a solution containing 0.004 M citric acid monohydrate, 0.003 M sodium dihydrogen orthophosphate dihydrate, and 0.014 M sodium lauryl sulphate in a 20:80 (v/v) mixture of water and acetonitrile.
-
Filter both solvents through a 0.45 µm membrane filter and degas before use.
3. Chromatographic Conditions:
-
Flow Rate: 1.5 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm.
-
Column Temperature: Ambient or controlled at 25°C.
-
Gradient Program:
-
0 min: 5% B
-
10 min: 20% B
-
20 min: 40% B
-
25 min: 45% B
-
30 min: 70% B
-
35 min: 70% B
-
36 min: 5% B
-
45 min: 5% B (End of run)
-
4. Sample and Standard Preparation:
-
Diluent: Use Solvent A as the diluent for all samples and standards.
-
Standard Solution: Accurately weigh and dissolve SAMe tosylate reference standard in the diluent to prepare a stock solution. Further dilute to create a series of calibration standards (e.g., 20, 40, 60, 80, 100 µg/mL). Use a fresh, unopened vial of standard for each analysis.[4]
-
Sample Solution: Prepare the sample by dissolving it in the diluent to a known concentration within the calibration range (e.g., 1.0 mg/mL for impurity analysis).
5. Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the calibration standards in increasing order of concentration.
-
Inject the samples for analysis.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Quantify the amount of SAMe in the samples using the calibration curve.
Stability Study Experimental Workflow
Caption: General workflow for conducting a stability study of SAMe in aqueous solution.
References
- 1. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 2. Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Technical Support Center: S-Adenosylmethionine (SAM) Tosylate
Welcome to the technical support center for S-Adenosylmethionine (SAM) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, use, and troubleshooting of SAM tosylate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is SAM tosylate and why is it used in research?
S-adenosylmethionine (SAM) is a universal methyl donor in biological systems, playing a critical role in the methylation of DNA, RNA, proteins, and lipids. The tosylate salt of SAM is a more stable form of the molecule, making it suitable for use as a reagent in various biochemical and cellular assays.
Q2: What are the primary causes of SAM tosylate degradation?
SAM tosylate is susceptible to degradation under several conditions:
-
Temperature: Elevated temperatures significantly accelerate the degradation of SAM.
-
pH: SAM is most stable in acidic conditions (pH 4.0-5.0). It degrades rapidly in neutral to alkaline solutions.
-
Moisture: The presence of water can lead to the hydrolysis of SAM, even in its solid form if not stored properly.
-
Light: Exposure to light can also contribute to the degradation of SAM.
Q3: What are the main degradation products of SAM?
The two primary degradation products of SAM are:
-
5'-Methylthioadenosine (MTA)
-
Homoserine lactone
The formation of these products can impact experimental results by reducing the concentration of active SAM and potentially introducing confounding variables.
Q4: How should I store SAM tosylate to ensure its stability?
To maintain the integrity of SAM tosylate, it is crucial to adhere to the following storage recommendations:
-
Solid Form: Store SAM tosylate powder at -20°C or below in a tightly sealed container, protected from light and moisture.
-
Solutions: For short-term use, prepare fresh solutions in an acidic buffer (pH 4.0-5.0). For longer-term storage, it is recommended to store aliquots of the solution at -80°C. Avoid repeated freeze-thaw cycles.
Q5: My experimental results are inconsistent when using SAM tosylate. What could be the issue?
Inconsistent results are often linked to the degradation of SAM tosylate. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue.
Troubleshooting Guide: SAM Tosylate Degradation
This guide provides a step-by-step approach to troubleshoot experiments involving SAM tosylate where degradation is a suspected issue.
Symptom: Inconsistent or lower-than-expected activity in SAM-dependent enzymatic assays.
Potential Cause: Degradation of SAM tosylate leading to a lower effective concentration of the active molecule.
Troubleshooting Workflow:
Data Presentation: SAM Tosylate Stability
The stability of SAM tosylate is highly dependent on temperature and pH. The following tables summarize the available quantitative data on its degradation.
Table 1: Effect of Temperature on SAM Tosylate Stability in Solution (pH 7.5)
| Temperature (°C) | Half-life (hours) | Degradation Rate Constant (k, s⁻¹) |
| 37 | ~16-42[1] | 6 x 10⁻⁶ (irreversible conversion) |
Table 2: Effect of pH on SAM Tosylate Stability in Aqueous Solution at 37°C
| pH | Stability | Comments |
| 4.0-5.0 | High | Recommended pH range for solutions. |
| 7.5 | Low | Significant degradation observed.[1] |
| >8.0 | Very Low | Rapid degradation. |
Table 3: Stability of SAM in Liver Tissue Samples
| Storage Condition | Time | Decrease in SAM/SAH Ratio |
| 4°C | 5 minutes | 34%[2] |
| 25°C | 2 minutes | 48%[2] |
| -80°C | 2 months | 40%[2] |
Experimental Protocols
1. General Protocol for In Vitro Stability Assessment of SAM Tosylate
This protocol outlines a general procedure for evaluating the stability of SAM tosylate under specific experimental conditions.
-
Preparation of SAM Tosylate Stock Solution:
-
Dissolve SAM tosylate powder in a suitable acidic buffer (e.g., 50 mM sodium acetate, pH 4.5) to a final concentration of 10 mM.
-
Prepare the solution on ice and protect it from light.
-
Filter the solution through a 0.22 µm filter.
-
Store the stock solution in single-use aliquots at -80°C.
-
-
Incubation:
-
Dilute the SAM tosylate stock solution to the desired final concentration in the experimental buffer (e.g., cell culture media, enzyme reaction buffer).
-
Incubate the samples at the desired temperature for various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the sample and immediately stop the degradation by adding an equal volume of ice-cold 10% trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen.
-
-
Sample Analysis:
-
Thaw the samples on ice and centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitated protein.
-
Analyze the supernatant for the concentration of SAM and its degradation product, MTA, using HPLC or LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of remaining SAM at each time point relative to the 0-hour time point.
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) of SAM under the tested conditions.
-
2. HPLC Method for the Quantification of SAM and MTA
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 50 mM ammonium (B1175870) acetate, pH 4.5.
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: A linear gradient from 0% to 20% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Retention Times: SAM (~5-7 min), MTA (~12-15 min).
3. LC-MS/MS Method for the Quantification of SAM and MTA
-
Chromatography: Use a C18 or HILIC column with a gradient elution of acetonitrile in water with 0.1% formic acid.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
SAM: m/z 399 → 250
-
MTA: m/z 298 → 136
-
-
Internal Standard: Use stable isotope-labeled SAM (d3-SAM) for accurate quantification.
Signaling Pathways and Logical Relationships
1. SAM Degradation Pathway
S-adenosylmethionine is chemically unstable and can degrade through several pathways. The primary non-enzymatic degradation route involves an intramolecular attack of the carboxylate on the γ-carbon, leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone.
2. The Methionine Cycle and Its Connection to Cellular Processes
SAM is a central molecule in the methionine cycle, which is interconnected with other crucial metabolic pathways, including the transsulfuration pathway and folate cycle. These pathways are vital for maintaining cellular methylation potential, redox balance, and nucleotide synthesis.
3. SAM and the mTOR Signaling Pathway
The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and metabolism. Recent studies have shown that SAM levels are sensed by the mTORC1 complex, linking nutrient availability (methionine) to the control of protein synthesis and cell proliferation.[2][3]
References
Technical Support Center: Optimizing SAM Tosylate for Methyltransferase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when optimizing S-adenosylmethionine (SAM) tosylate concentration in methyltransferase assays.
Frequently Asked Questions (FAQs)
Q1: What is S-adenosyl-L-methionine (SAM) and its role in methyltransferase assays?
S-adenosyl-L-methionine (SAM or AdoMet) is a universal methyl donor essential for a wide array of biological methylation reactions.[1][2] It is the second most common organic cofactor after ATP.[3][4] In methyltransferase (MTase) assays, SAM serves as the cofactor that donates its methyl group to a specific substrate (such as DNA, RNA, proteins, or lipids), a process catalyzed by a SAM-dependent methyltransferase.[1][5] The transfer of the methyl group is facilitated by the positive charge on SAM's sulfur atom, which makes the methyl group susceptible to nucleophilic attack.[2][6] Upon donating the methyl group, SAM is converted to S-adenosyl-L-homocysteine (SAH).[1][3]
Q2: Why is optimizing the SAM tosylate concentration crucial for my assay?
Optimizing the SAM tosylate concentration is critical for several reasons:
-
Enzyme Kinetics: The concentration of SAM directly influences the reaction rate. To accurately determine the kinetic parameters of a methyltransferase, such as its Michaelis-Menten constant (Km) for SAM, it is necessary to test a range of concentrations.[5][7]
-
Inhibitor Screening: When screening for inhibitors, the SAM concentration can affect the apparent potency (IC50) of the compounds. For SAM-competitive inhibitors, a higher SAM concentration will lead to a higher apparent IC50 value.[5]
-
Signal-to-Noise Ratio: Suboptimal SAM concentrations can lead to low signal, making it difficult to distinguish true enzymatic activity from background noise.[8]
-
Cost-Effectiveness: SAM tosylate can be a significant cost factor in high-throughput screening. Using the minimal concentration required for robust assay performance can help manage expenses.
Q3: What is a typical starting concentration range for SAM in a methyltransferase assay?
The optimal SAM concentration can vary widely depending on the specific methyltransferase being studied, as their Km values for SAM can differ significantly.[9] A common starting point is to use a SAM concentration that is at or near the Km value of the enzyme.[8] If the Km is unknown, a typical range to start with is between 1 µM and 100 µM.[7][10] For many histone methyltransferases, for example, Km values for SAM can range from less than 1 µM to over 100 µM.[5][9] Cellular concentrations of SAM in E. coli have been reported to be around 0.4 mM.[2]
Q4: How do I determine the optimal SAM concentration for a novel methyltransferase?
The best approach is to determine the enzyme's Michaelis-Menten constant (Km) for SAM. This involves measuring the initial reaction velocity at various SAM concentrations while keeping the concentration of the methyl-acceptor substrate constant (ideally at a saturating concentration). The data can then be fitted to the Michaelis-Menten equation to calculate the Km value.[7] A typical experiment would involve varying the SAM concentration (e.g., from 0.1 to 10 times the expected Km) and measuring the initial rate of product formation.[5]
Q5: How does the by-product S-adenosylhomocysteine (SAH) affect the assay?
The reaction by-product, S-adenosylhomocysteine (SAH), is a potent inhibitor of most methyltransferase enzymes.[1][3] As the reaction progresses, SAH accumulates and can cause product inhibition, leading to non-linear reaction progress curves.[8] To mitigate this, you can:
-
Limit Substrate Conversion: Keep the total substrate conversion below 10-20% to ensure the SAH concentration remains low.[8]
-
Use a Coupled Enzyme System: Incorporate an enzyme like SAH hydrolase (SAHH) or AdoHcy nucleosidase into the assay.[4][8] These enzymes degrade SAH as it is formed, preventing its accumulation and feedback inhibition.[3][4]
-
Optimize Reaction Time: Use shorter incubation times to measure the initial linear phase of the reaction before significant SAH accumulates.[8]
Troubleshooting Guide
This guide provides solutions to common problems encountered during methyltransferase assays, with a focus on issues related to SAM tosylate concentration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background Signal | 1. SAH Contamination in SAM: The SAM tosylate reagent may be contaminated with its hydrolysis product, SAH.[8] 2. Non-enzymatic Degradation of SAM: SAM is unstable, especially at neutral or slightly alkaline pH, and can degrade to SAH.[8][11] 3. Interference from Assay Components: Other reagents may interfere with the detection method.[8] | 1. Use high-purity SAM tosylate. Run a "no enzyme" control to quantify the background signal from the SAM reagent itself.[8] 2. Prepare SAM solutions fresh and store them properly. Minimize freeze-thaw cycles.[8] 3. Run controls for each individual component to identify the source of interference.[8] |
| Low Signal-to-Noise Ratio | 1. Suboptimal SAM Concentration: The SAM concentration may be too low, limiting the reaction rate. 2. Low Enzyme Activity: The enzyme may be inactive or used at too low a concentration.[8] 3. Product Inhibition by SAH: Accumulation of SAH is inhibiting the enzyme.[8] 4. Suboptimal Assay Conditions: pH, temperature, or buffer components are not optimal for the enzyme.[8] | 1. Increase the SAM concentration. Perform a SAM titration to find the optimal concentration, ideally at or above the Km. 2. Increase the enzyme concentration or verify its activity.[8] 3. Add a coupling enzyme like SAH hydrolase to remove SAH as it is produced.[8] 4. Verify that the assay buffer pH and temperature are optimal for your specific methyltransferase.[8] |
| Non-Linear Reaction Progress Curves | 1. Product Inhibition by SAH: This is a very common cause of non-linearity.[8] 2. Substrate Depletion: The concentration of SAM or the acceptor substrate is being significantly depleted during the reaction.[8] 3. Enzyme Instability: The enzyme is losing activity over the course of the assay.[8] | 1. Measure only the initial velocity where the reaction is linear (<10% substrate conversion) or add SAH hydrolase to the reaction.[8] 2. Ensure substrate concentrations are not limiting. A good starting point is to use a concentration at or above the Km value.[8] 3. Check the stability of the enzyme under assay conditions by pre-incubating it for the duration of the assay and then measuring its residual activity.[8] |
| Inconsistent Results Between Replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes.[8] 2. Incomplete Mixing: Reagents, especially the enzyme or SAM, are not thoroughly mixed.[8] 3. Temperature Fluctuations: Inconsistent temperature across the assay plate or between experiments.[8] | 1. Use calibrated pipettes and proper pipetting techniques.[8] 2. Ensure all components are mixed completely before initiating the reaction.[8] 3. Use a temperature-controlled plate reader or incubator to maintain a uniform temperature.[8] |
Quantitative Data Summary
Table 1: Apparent Michaelis-Menten Constants (Km) of SAM for Various Methyltransferases
The Km value for SAM is highly variable among different methyltransferases. This table provides a summary of reported Km values for several enzymes. Note that these values can be influenced by the specific substrate used and the assay conditions.
| Enzyme | Substrate | Apparent Km for SAM (µM) |
| G9a (EHMT2) | Histone H3 Protein | 0.76[9] |
| G9a (EHMT2) | H3K9 peptide | 0.53 ± 0.043[12] |
| MLL2 | Histone H3 | 3.17 ± 0.37[9] |
| SETD2 | Histone H3 | ~4[9] |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052[9] |
| PRMT5 | H4(1-21) peptide | 1.07 ± 0.21[5] |
| CePRMT5 | H4(1-20) peptide | 26 ± 2[7] |
| TbPRMT7 | H4(1-20) peptide | 1.1 ± 0.2[7] |
| GsSDMT | Sarcosine | 95 ± 18[7] |
Table 2: Example SAM Concentrations Used in Published Assays
This table shows the final SAM concentrations used in various optimized high-throughput screening (HTS) assays.
| Assay Type | Methyltransferase | Final SAM Concentration (µM) |
| SAHH-coupled ThioGlo3 Assay (384-well) | NTMT1 | 50[10] |
| SAHH-coupled ThioGlo3 Assay (1536-well) | NTMT1 | 100[10] |
| DNA Methylation Assay | Dnmt1 | 5[11] |
| Radioisotope-based Assay | SUV39H2 | 0.125 - 1[5] |
Experimental Protocols
Protocol: Determining the Apparent Km for SAM
This protocol describes a general, fluorescence-based coupled assay to determine the apparent Michaelis-Menten constant (Km) of a methyltransferase for SAM.
Materials:
-
Purified Methyltransferase Enzyme
-
Specific Methyl-Acceptor Substrate
-
S-Adenosyl-L-methionine (SAM) tosylate
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT)
-
Coupled Enzyme Mix (containing SAH hydrolase and other enzymes to generate a detectable signal)[8]
-
Fluorescent Probe (detects the product of the coupled enzyme reaction)[8]
-
96- or 384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a concentrated stock solution of your methyltransferase in a suitable storage buffer.
-
Prepare a concentrated stock solution of your acceptor substrate in the assay buffer. The final concentration in the assay should be saturating (typically 5-10 times its Km value, if known).
-
Prepare a series of SAM stock solutions in the assay buffer to cover a range of final concentrations (e.g., 0.1x, 0.2x, 0.5x, 1x, 2x, 5x, 10x the expected Km).
-
-
Enzyme Reaction Setup:
-
In a microplate, prepare reaction mixtures by adding the assay buffer, the saturating concentration of the acceptor substrate, the coupled enzyme mix, and the fluorescent probe to each well.[8]
-
Add the different concentrations of SAM to the appropriate wells.
-
Include a "no enzyme" control for each SAM concentration to measure background signal.[8]
-
-
Initiate and Monitor the Reaction:
-
Initiate the reactions by adding the methyltransferase enzyme to all wells (except the "no enzyme" controls).
-
Immediately place the plate in a fluorescence plate reader pre-set to the assay temperature (e.g., 37°C).[13]
-
Measure the fluorescence signal at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes) to monitor the reaction progress kinetically.[8]
-
-
Data Analysis:
-
For each SAM concentration, plot the fluorescence signal against time.
-
Determine the initial reaction velocity (V₀) from the slope of the linear portion of each curve.[8]
-
Subtract the rate of the corresponding "no enzyme" control from each sample's rate.
-
Plot the calculated initial velocities (V₀) against the corresponding SAM concentrations ([SAM]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the apparent Km and Vmax values.
-
Visualizations
Caption: The catalytic cycle of a SAM-dependent methyltransferase.
Caption: Workflow for determining the Kₘ of SAM.
Caption: Troubleshooting logic for SAM-related assay issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Biotechnological applications of S-adenosyl-methionine-dependent methyltransferases for natural products biosynthesis and diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analogs of S-Adenosyl-L-Methionine in Studies of Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. reactionbiology.com [reactionbiology.com]
- 6. S-Adenosyl-L-methionine disulfate tosylate | 97540-22-2 | Benchchem [benchchem.com]
- 7. A simplified characterization of S-adenosyl-l-methionine-consuming enzymes with 1-Step EZ-MTase: a universal and straightforward coupled-assay for in vitro and in vivo setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phospho-Switch: Regulation of the Activity of SAM-Dependent Methyltransferases Using H-Phosphinic SAM Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
factors affecting S-Adenosyl-L-methionine tosylate activity and purity
Welcome to the technical support center for S-Adenosyl-L-methionine (SAMe) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the optimal use, handling, and analysis of SAMe tosylate, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is S-Adenosyl-L-methionine (SAMe) tosylate and why is it used in this salt form?
A1: S-Adenosyl-L-methionine is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic reactions, including the methylation of DNA, proteins, and neurotransmitters.[1][2] However, SAMe is inherently unstable. The tosylate (p-toluenesulfonic acid) salt form significantly improves its chemical stability, particularly in the solid state, allowing for a longer shelf-life and more reliable experimental outcomes.[1]
Q2: How should I properly store and handle SAMe tosylate powder?
A2: SAMe tosylate powder should be stored in a tightly sealed container at -20°C, protected from light and moisture.[3][4] Before use, allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound. Handle the powder in a dry, well-ventilated area.
Q3: What is the best way to prepare and store SAMe tosylate solutions?
A3: It is highly recommended to prepare SAMe tosylate solutions fresh for each experiment. Use a slightly acidic buffer (pH 4.0-5.0) or sterile, nuclease-free water to dissolve the powder.[5] For short-term storage, solutions can be kept on ice for a few hours. For longer-term storage, aliquot the solution into single-use volumes and store at -80°C. Be aware that repeated freeze-thaw cycles should be avoided as they can lead to degradation.[3][4]
Q4: What are the main degradation products of SAMe and how can I minimize their formation?
A4: The primary degradation products of SAMe are 5'-methylthioadenosine (MTA) and homoserine lactone, formed through intramolecular cyclization, and adenine (B156593) and S-ribosylmethionine, which result from hydrolysis.[1] Degradation is accelerated by neutral to alkaline pH, elevated temperatures, and the presence of moisture. To minimize degradation, store the solid compound and solutions as recommended (see Q2 and Q3) and use acidic buffers for your experiments where possible.
Q5: What is the difference between the (S,S) and (R,S) isomers of SAMe?
A5: SAMe has two chiral centers, leading to the existence of diastereomers. The (S,S)-isomer is the biologically active form that is recognized by methyltransferase enzymes. The (R,S)-isomer is biologically inactive. Over time, the active (S,S)-form can spontaneously racemize to the inactive (R,S)-form.[6] High-quality SAMe tosylate should have a high percentage of the (S,S)-isomer.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving SAMe tosylate.
Problem: Inconsistent or lower-than-expected enzyme activity in my methyltransferase assay.
| Potential Cause | Suggested Solution |
| Degraded SAMe tosylate | Prepare fresh SAMe tosylate solution for each experiment. Ensure the solid compound has been stored correctly at -20°C, protected from light and moisture. Consider quantifying the concentration and purity of your SAMe stock solution via HPLC. |
| Sub-optimal assay buffer pH | SAMe is most stable in slightly acidic conditions (pH 4-5). If your enzyme is active in this pH range, consider using a buffer within this range. If a higher pH is required for your enzyme, minimize the pre-incubation time of SAMe in the buffer. |
| Presence of interfering substances | Some buffer components or contaminants can inhibit methyltransferase activity. Ensure all reagents are of high purity. If possible, run a control with a known substrate and enzyme to validate the assay conditions. |
| Incorrect SAMe concentration | The actual concentration of active (S,S)-SAMe may be lower than calculated due to the presence of the inactive (R,S)-isomer and other impurities. It is advisable to determine the concentration of the active isomer by HPLC. |
| Repeated freeze-thaw cycles of SAMe solution | Aliquot SAMe solutions into single-use volumes to avoid repeated freezing and thawing, which can accelerate degradation.[3][4] |
Problem: Variability in results between different batches of SAMe tosylate.
| Potential Cause | Suggested Solution |
| Different ratios of (S,S) to (R,S) isomers | The ratio of the active (S,S) to inactive (R,S) isomer can vary between batches. It is recommended to check the certificate of analysis for the isomeric ratio or to determine it experimentally using a suitable HPLC method. |
| Presence of impurities | Different batches may have varying levels of impurities that could affect enzyme activity. Refer to the certificate of analysis for purity specifications. |
| Water content | The water content can vary between batches, affecting the actual concentration when preparing solutions by weight. Always refer to the certificate of analysis for the water content and adjust calculations accordingly. |
Quantitative Data
Table 1: Typical Purity and Impurity Specifications for S-Adenosyl-L-methionine Disulfate Tosylate (USP Grade)
| Parameter | Acceptance Criteria |
| Assay (as C₁₅H₂₃N₆O₅S⁺) | 95.0%–105.0% (anhydrous basis) |
| Isomeric Ratio (% S,S-isomer) | ≥ 60% of the labeled amount |
| Water Content | ≤ 3.0% |
| pH (1 in 20 aqueous solution) | 1.0–2.0 |
| Heavy Metals | ≤ 20 ppm |
| Sulfate (B86663) Content | 23.5%–26.5% |
Data compiled from USP monograph information.
Experimental Protocols
Protocol 1: HPLC Method for Purity and Isomeric Ratio Analysis
This protocol provides a general method for the analysis of SAMe tosylate purity and the ratio of its (S,S) and (R,S) diastereomers.
1. Materials:
-
S-Adenosyl-L-methionine Disulfate Tosylate standard and sample
-
Citric acid monohydrate
-
Sodium dihydrogen phosphate (B84403) dihydrate
-
Sodium dodecyl sulfate
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
2. Preparation of Solutions:
-
Buffer: Dissolve 4.2 g of citric acid monohydrate and 2.03 g of sodium dihydrogen phosphate dihydrate in 1 L of water.
-
Mobile Phase: Dissolve 4.0 g of sodium dodecyl sulfate in 1 L of a mixture of Buffer and acetonitrile (560:440 v/v). Filter and degas.
-
Standard Solution: Prepare a 1.0 mg/mL solution of USP S-Adenosyl-L-methionine Disulfate Tosylate RS in water.
-
Sample Solution: Prepare a 1.0 mg/mL solution of the SAMe tosylate sample in water.
3. Chromatographic Conditions:
-
Column: C18, 4.6-mm × 15-cm; 3-µm packing
-
Detector: UV at 254 nm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
4. Procedure:
-
Inject the Standard solution and the Sample solution into the HPLC system.
-
Identify the peaks for the (S,S) and (R,S) isomers based on the chromatogram of the standard. The (S,S)-isomer typically elutes slightly earlier than the (R,S)-isomer.
-
Calculate the percentage of the (S,S)-isomer using the peak areas: % (S,S)-isomer = [Area(S,S) / (Area(S,S) + Area(R,S))] x 100
-
Determine the overall purity by comparing the total peak area of SAMe isomers in the sample to that of the standard.
Protocol 2: General Methyltransferase Activity Assay (Colorimetric)
This protocol describes a general, continuous, enzyme-coupled colorimetric assay for measuring the activity of SAMe-dependent methyltransferases. The assay measures the production of S-adenosylhomocysteine (SAH), which is then converted to urate and hydrogen peroxide, leading to a color change.
1. Materials:
-
Purified SAMe-dependent methyltransferase
-
Specific methyl acceptor substrate for the enzyme
-
SAMe tosylate
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Enzyme-coupled assay mix (containing SAH nucleosidase, adenine deaminase, and xanthine (B1682287) oxidase)
-
Colorimetric probe (e.g., 3,5-dichloro-2-hydroxybenzenesulfonic acid - DHBS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 510 nm
2. Preparation of Reagents:
-
SAMe Stock Solution: Prepare a concentrated stock solution of SAMe tosylate in an acidic buffer (e.g., 10 mM HCl) and store in aliquots at -80°C.
-
Enzyme and Substrate Solutions: Prepare stock solutions of the methyltransferase and its substrate in a suitable assay buffer.
-
Master Mix: Prepare a master mix containing the assay buffer, enzyme-coupled assay mix, and the colorimetric probe.
3. Assay Procedure:
-
Equilibrate all reagents to the assay temperature (e.g., 37°C).
-
In a 96-well plate, add the following to each well:
-
Methyltransferase enzyme
-
Methyl acceptor substrate
-
Assay buffer to bring the volume to the desired pre-reaction volume.
-
-
Initiate the reaction by adding the SAMe tosylate solution to each well.
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 510 nm kinetically over a period of time (e.g., every 30 seconds for 30 minutes).
-
The rate of the reaction is determined from the linear portion of the absorbance vs. time plot.
Visualizations
Caption: Major degradation pathways of S-Adenosyl-L-methionine.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. drugfuture.com [drugfuture.com]
issues with SAM tosylate solubility in different buffer systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of S-adenosylmethionine (SAM) tosylate in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is SAM tosylate and why is its solubility important?
A1: S-adenosylmethionine (SAM) is a crucial biological molecule that serves as the primary methyl group donor in numerous cellular reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][2][3] The tosylate salt form of SAM enhances its stability as a dry powder.[4] Proper solubilization of SAM tosylate in a suitable buffer is critical for its use in in vitro assays, as insolubility or degradation can significantly impact experimental outcomes.
Q2: What are the main factors affecting SAM tosylate solubility and stability in solution?
A2: The key factors influencing the solubility and stability of SAM tosylate in solution are:
-
pH: SAM is most stable in acidic conditions (pH 3.5-5.0). At neutral or alkaline pH, it is prone to degradation.[4][5]
-
Temperature: Higher temperatures accelerate the degradation of SAM.[6][7] It is recommended to prepare solutions at low temperatures (e.g., on ice) and store them at -20°C or -80°C.
-
Buffer Composition: The choice of buffer can influence the local pH and potentially interact with the SAM molecule, affecting both its solubility and stability.
Q3: What are the primary degradation products of SAM in aqueous solutions?
A3: In aqueous solutions, particularly at neutral or alkaline pH, SAM can degrade into several products, most commonly 5'-methylthioadenosine (MTA) and homoserine lactone.[5][8]
Q4: How should I store SAM tosylate powder and prepared stock solutions?
A4: SAM tosylate powder should be stored at -20°C in a desiccated environment. Prepared stock solutions are best stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to one month), -20°C is acceptable.
Troubleshooting Guide: SAM Tosylate Solubility Issues
This guide addresses common problems encountered when preparing and using SAM tosylate solutions in various buffer systems.
Issue 1: SAM tosylate powder is not dissolving or forms a precipitate in my buffer.
| Potential Cause | Troubleshooting Steps |
| Buffer pH is too high. | SAM tosylate is more soluble and stable in acidic conditions. Measure the pH of your buffer. If it is neutral or alkaline, consider using a buffer with a lower pH (e.g., Sodium Acetate, pH 5.0) for your stock solution. If the experimental conditions require a higher pH, prepare a concentrated stock in an acidic buffer and then dilute it into the final reaction buffer just before use. |
| Concentration is too high. | Refer to the solubility data table below. You may be exceeding the solubility limit for your chosen solvent or buffer. Try preparing a more dilute solution. |
| Temperature of the solvent is too low. | While low temperatures are crucial for stability, initial dissolution may be aided by brief, gentle warming or sonication. However, prolonged exposure to higher temperatures should be avoided to prevent degradation.[9][10] Always return the solution to ice immediately after dissolution. |
| Incomplete initial dissolution. | Ensure the powder is fully wetted and dispersed in the solvent. Vortexing or gentle agitation can help. For aqueous solutions, brief sonication in a cold water bath can be effective.[10] |
Issue 2: My prepared SAM tosylate solution is not active in my assay.
| Potential Cause | Troubleshooting Steps |
| Degradation due to improper handling. | SAM tosylate solutions are sensitive to heat and alkaline pH. Always prepare solutions on ice and use cold buffers. Prepare fresh solutions for each experiment or use aliquots stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Incompatibility with assay components. | Some components in your assay buffer could be reacting with and degrading the SAM tosylate. Review the composition of your reaction mixture. If possible, prepare the final reaction mixture without the enzyme or other critical components and add the SAM tosylate solution last, immediately before starting the reaction. |
| Incorrect concentration. | Verify the calculations for your stock and working solutions. If possible, determine the concentration of your SAM tosylate solution spectrophotometrically (λmax ≈ 260 nm in an acidic buffer).[11] |
Data Presentation: Solubility of SAM Tosylate
The following table summarizes the solubility of SAM tosylate in various solvents and provides estimated solubility and stability in common biological buffers.
| Solvent/Buffer | pH | Solubility (mg/mL) | Molar Equivalent (mM) | Notes and Recommendations |
| Water | ~3.0-4.0 (unbuffered) | 33.33 - 100[10] | 43.47 - 130.41 | Acidic pH of the solution enhances stability. Sonication may be needed for higher concentrations.[10] |
| PBS (Phosphate-Buffered Saline) | 7.4 | 10 - 100[10][11] | 13.04 - 130.41 | SAM is unstable at this pH. Prepare fresh and use immediately. Consider preparing a concentrated stock in an acidic buffer and diluting it into PBS just before use. |
| DMSO (Dimethyl Sulfoxide) | N/A | ≥ 50 - 247.5[9][12] | ≥ 65.21 - 322.77 | High solubility. Good for preparing concentrated stock solutions. Ensure DMSO is anhydrous. |
| TRIS-HCl | 7.0-8.5 | Estimated: 10-30 | Estimated: 13-39 | Stability is low. SAM degrades rapidly at this pH range. Prepare fresh immediately before use. Avoid storing solutions in TRIS buffer. |
| MES | 5.5-6.7 | Estimated: 20-50 | Estimated: 26-65 | Moderate stability. Better than TRIS or PBS, but still susceptible to degradation over time. Prepare fresh for best results. |
| HEPES | 7.0-8.0 | Estimated: 10-30 | Estimated: 13-39 | Stability is low. Similar to TRIS, rapid degradation is expected. Prepare fresh and use immediately. |
| Sodium Acetate | 4.0-5.5 | Estimated: >50 | Estimated: >65 | High stability. This is a recommended buffer system for preparing stable stock solutions of SAM tosylate. |
*Note: Estimated values are based on the known pH-dependent stability and solubility of SAM tosylate. It is recommended to perform a solubility test for your specific buffer and concentration.
Experimental Protocols
Protocol 1: Preparation of a Concentrated SAM Tosylate Stock Solution
-
Materials:
-
S-adenosylmethionine (SAM) tosylate salt powder
-
Sterile, nuclease-free water or 10 mM Sodium Acetate buffer, pH 4.5
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ice bath
-
-
Procedure:
-
Pre-chill the sterile water or Sodium Acetate buffer on ice.
-
Weigh the desired amount of SAM tosylate powder in a sterile microcentrifuge tube.
-
Add the pre-chilled solvent to the tube to achieve the desired concentration (e.g., 10 mg/mL).
-
Immediately vortex the tube for 30-60 seconds to dissolve the powder. Keep the tube on ice as much as possible.
-
If complete dissolution is not achieved, sonicate the tube in a cold water bath for 1-2 minutes.
-
Once dissolved, immediately aliquot the stock solution into smaller volumes in sterile, pre-chilled microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
Protocol 2: Determining the Solubility of SAM Tosylate in a Specific Buffer
-
Materials:
-
SAM tosylate powder
-
Your experimental buffer of interest
-
A series of sterile microcentrifuge tubes
-
Vortex mixer and/or sonicator
-
Micro-pipettors
-
-
Procedure:
-
Add a fixed volume of your experimental buffer to a series of microcentrifuge tubes (e.g., 100 µL).
-
Create a serial addition of SAM tosylate powder to these tubes (e.g., 1 mg, 2 mg, 3 mg, etc.).
-
Vortex each tube vigorously for 2 minutes.
-
Visually inspect each tube for undissolved powder. The highest concentration that results in a clear solution is an approximation of the solubility limit.
-
For a more quantitative assessment, centrifuge the tubes at high speed (e.g., >10,000 x g) for 5 minutes. Carefully collect the supernatant and measure its absorbance at 260 nm. An increase in concentration should correlate with an increase in absorbance until the solubility limit is reached, at which point the absorbance will plateau.
-
Visualizations
Signaling Pathways
Experimental Workflow
Troubleshooting Logic
References
- 1. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 2. S‐adenosylmethionine: A metabolite critical to the regulation of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buy S-Adenosyl-L-methionine Disulfate Tosylate | 375798-65-5 [smolecule.com]
- 7. CN102321136B - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 8. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 9. S-Adenosyl-L-methionine disulfate tosylate | Methyl Donor | TargetMol [targetmol.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
minimizing S-adenosylhomocysteine (SAH) inhibition in methylation assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize S-adenosylhomocysteine (SAH) inhibition in methylation assays.
Frequently Asked Questions (FAQs)
Q1: What is S-adenosylhomocysteine (SAH) and why is it a concern in methylation assays?
S-adenosylhomocysteine (SAH) is the byproduct generated when a methyltransferase (MT) enzyme transfers a methyl group from the cofactor S-adenosylmethionine (SAM) to a substrate.[1][2] The accumulation of SAH is a direct indicator of enzyme activity. However, SAH also acts as a potent product inhibitor for most methyltransferases.[1][2][3] This feedback inhibition can slow down or even stop the enzymatic reaction, leading to inaccurate results.[1]
Q2: What are the consequences of SAH inhibition in my methylation assay?
SAH-induced inhibition can lead to several issues, including:
-
Low Signal-to-Noise Ratio: As the reaction is inhibited, the signal generated from product formation decreases, potentially blending with the background noise.[1]
-
Non-Linear Reaction Progress Curves: The accumulation of SAH over time causes the reaction rate to decrease, resulting in non-linear kinetics.[1] This can lead to an underestimation of the enzyme's true activity.
-
Inaccurate Kinetic Parameters: Failure to account for SAH inhibition can lead to the incorrect determination of kinetic parameters such as Km and Vmax.[1]
-
Misinterpretation of Inhibitor Potency: When screening for inhibitors, SAH accumulation can mask the true effect of the test compounds, leading to inaccurate IC50 values.[1]
Q3: How can I detect the presence and concentration of SAH in my assay?
Several methods are available to detect and quantify SAH:
-
Coupled Enzyme Assays: These assays utilize a series of enzymatic reactions to convert SAH into a detectable product. For instance, SAH can be hydrolyzed to homocysteine and adenosine, which are then further processed to generate a colorimetric, fluorescent, or luminescent signal.[1][4]
-
Antibody-Based Detection: Highly specific antibodies that recognize SAH can be employed in various formats, such as ELISA or fluorescence polarization (FP), for quantification.[1][3][4]
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry offers a highly sensitive and specific method for the direct quantification of SAH.[3][5]
Troubleshooting Guide
Problem: Low signal or "no signal" in the methylation assay.
| Possible Cause | Recommended Solution |
| Product inhibition by SAH | Optimize the incubation time to ensure the reaction is measured within the initial linear phase before significant SAH accumulation.[1] Consider using a coupled-enzyme system to continuously remove SAH as it is produced.[1] |
| Low enzyme activity | Increase the enzyme concentration. Ensure the enzyme has been stored correctly and is active. |
| Insufficient incubation time | Optimize the incubation time to allow for sufficient product formation while remaining in the linear range.[1] |
| Suboptimal assay conditions | Verify that the assay buffer pH and temperature are optimal for your specific methyltransferase.[1] |
| SAH contamination in SAM reagent | Use high-purity SAM. Run a control reaction without the enzyme to check for SAH contamination.[1] |
Problem: Non-linear reaction progress curves.
| Possible Cause | Recommended Solution |
| Product inhibition by SAH | Reduce the initial substrate concentration or shorten the reaction time to stay within the linear range.[1] Implement a coupled-enzyme system to remove SAH.[1] |
| Substrate depletion | Ensure that the substrate concentration is not limiting during the course of the assay. |
| Enzyme instability | Check the stability of your enzyme under the assay conditions and over the time course of the experiment. |
Quantitative Data on SAH Inhibition
The inhibitory potential of SAH is quantified by its inhibition constant (Ki), which represents the concentration of SAH required to produce half-maximum inhibition. A lower Ki value indicates a more potent inhibitor.
| Methyltransferase | Substrate | Ki for SAH (µM) |
| m²-guanine methyltransferase I | tRNA | 8 |
| m¹-adenine methyltransferase | tRNA | 2.4 |
| m²-guanine methyltransferase II | tRNA | 0.3 |
| DNMT1 | DNA | 3.63 ± 3.13 |
| METTL3/14 | RNA | 2.06 ± 2.80 |
Data sourced from multiple studies.[6][7]
Experimental Protocols
Protocol: Coupled Enzyme Assay for SAH Removal
This protocol describes a general method to mitigate SAH inhibition by converting it to a non-inhibitory product using SAH hydrolase (SAHH).
Materials:
-
Methyltransferase enzyme
-
Substrate
-
S-adenosylmethionine (SAM)
-
S-adenosylhomocysteine hydrolase (SAHH)
-
Assay buffer
-
Detection reagent (e.g., fluorescent probe for homocysteine)
Procedure:
-
Prepare the reaction mixture by adding the assay buffer, substrate, SAHH, and detection reagent to each well of a microplate.
-
Add the methyltransferase enzyme to the appropriate wells. Include a "no enzyme" control.
-
Initiate the reaction by adding SAM to all wells.
-
Incubate the plate at the optimal temperature for the methyltransferase.
-
Monitor the signal (e.g., fluorescence) over time. The continuous removal of SAH by SAHH should result in a linear reaction rate.
Visualizations
Caption: The methylation cycle, SAH inhibition, and removal pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of High-Throughput Methyltransferase Assays for the Discovery of Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. S-adenosylhomocysteine inhibition of three purified tRNA methyltransferases from rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-methionine (SAM) Tosylate
Welcome to the technical support center for S-Adenosyl-L-methionine (SAM) tosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of SAM tosylate and to offer troubleshooting assistance for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is SAM tosylate and why is it used in research?
A1: S-Adenosyl-L-methionine (SAM) is a crucial biological molecule that serves as the primary methyl group donor in numerous metabolic reactions, including the methylation of DNA, proteins, and lipids.[1] The tosylate salt form of SAM enhances its stability, making it more suitable for use as a reagent in laboratory settings.[1][2]
Q2: What are the main factors affecting the stability of SAM tosylate in solution?
A2: The stability of SAM tosylate in aqueous solutions is primarily affected by pH and temperature. It is most stable under acidic conditions and degrades rapidly at neutral or alkaline pH.[3][4] Elevated temperatures also accelerate its degradation.[1][3]
Q3: How should I store SAM tosylate?
A3: Solid SAM tosylate should be stored at -20°C under desiccating conditions. Aqueous solutions of SAM are best stored frozen to preserve their integrity and prevent degradation.[5]
Q4: What are the primary degradation products of SAM?
A4: SAM primarily degrades into two sets of products. Through intramolecular cleavage, it forms 5'-methylthioadenosine (MTA) and homoserine lactone.[1] It can also undergo hydrolysis to yield adenine (B156593) and S-ribosylmethionine.[1][3]
Q5: Can I use SAM solutions that have been stored at room temperature for an extended period?
A5: It is not recommended. SAM degrades rapidly at room temperature, which can lead to a significant decrease in the concentration of the active compound and the accumulation of degradation products that may interfere with your experiment.[1] For instance, at 38°C, only 32% of the initial SAM concentration remains after 14 days.[5]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving SAM tosylate.
Issue 1: Inconsistent or low activity in methyltransferase assays.
-
Possible Cause: Degradation of SAM tosylate in the reaction buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh solutions of SAM tosylate immediately before use.
-
Buffer pH: Ensure your reaction buffer is at the optimal pH for your enzyme, but be aware that neutral to alkaline pH will decrease SAM's stability. Consider the trade-off between enzyme activity and SAM stability.
-
Temperature Control: Avoid prolonged incubation of SAM solutions at elevated temperatures. If your assay requires high temperatures, minimize the pre-incubation time of SAM under these conditions.
-
Run a Control: Include a control reaction with a freshly prepared, high-purity SAM standard to verify that the issue is not with the enzyme or other reagents.
-
Issue 2: High background signal in coupled enzyme assays.
-
Possible Cause: Non-enzymatic degradation of SAM to S-adenosylhomocysteine (SAH), which is then detected by the coupled enzyme system.[6]
-
Troubleshooting Steps:
-
Use High-Purity SAM: Ensure the SAM tosylate used is of high purity and has been stored correctly to minimize pre-existing SAH contamination.[6]
-
No-Enzyme Control: Run a control reaction containing all components except your methyltransferase to quantify the background signal resulting from non-enzymatic SAM degradation.[6] Subtract this background from your experimental values.
-
Minimize Incubation Time: Optimize your assay to use the shortest incubation time that provides a reliable signal, thereby reducing the time for non-enzymatic degradation to occur.
-
Issue 3: Variability between experimental replicates.
-
Possible Cause: Inconsistent handling of SAM tosylate solutions.
-
Troubleshooting Steps:
-
Consistent Timing: Prepare and add the SAM tosylate solution to all replicates at the same time to ensure equal exposure to potentially destabilizing conditions.
-
Thorough Mixing: Ensure the SAM solution is thoroughly mixed upon preparation and when added to the reaction mixture.
-
Temperature Uniformity: Maintain a consistent temperature for all samples throughout the experiment.
-
Data on SAM Tosylate Stability
The following tables summarize the quantitative data on the stability of SAM tosylate under various conditions.
Table 1: Stability of SAM in Aqueous Solution at 38°C (100.4°F)
| Time (days) | Remaining SAM (%) |
| 7 | 52% |
| 14 | 32% |
Data from capillary electrophoresis studies.[5]
Table 2: Half-life of SAM in Aqueous Solution at 37°C (98.6°F)
| pH | Half-life (hours) |
| 8.0 | ~11 |
Data from studies on SAM analogues.[7]
Experimental Protocols
Protocol 1: Stability Testing of SAM Tosylate by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from a method for analyzing SAM stability in pharmaceutical formulations.[1]
-
Preparation of Solutions:
-
Mobile Phase: Prepare a 0.5 M ammonium (B1175870) formate (B1220265) solution and adjust the pH to 4.0 with formic acid.[1]
-
SAM Solution: Dissolve a precisely weighed amount of SAM tosylate in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Procedure:
-
Incubate the prepared SAM solution at the desired pH and temperature.
-
At specified time points, inject an aliquot of the solution onto the HPLC system.
-
Quantify the peak area corresponding to SAM and calculate the percentage remaining compared to the initial time point.
-
Protocol 2: Analysis of SAM Stability by Capillary Electrophoresis (CE)
This method allows for the separation of SAM from its degradation products and diastereoisomers.[5]
-
Preparation of Solutions:
-
Running Buffer: 150 mM sodium phosphate (B84403) buffer, pH 2.5.[5]
-
SAM Solution: Prepare the SAM tosylate solution in water or the desired buffer.
-
-
CE Conditions:
-
Capillary: Uncoated fused-silica, 50 µm I.D.[5]
-
Injection: Hydrodynamic or electrokinetic.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Voltage: Apply appropriate voltage for separation.
-
-
Procedure:
-
Incubate the SAM solution under the desired experimental conditions (pH, temperature).
-
At various time intervals, inject a sample into the CE instrument.
-
Analyze the resulting electropherogram to quantify the peak corresponding to SAM and its degradation products.
-
Visualizations
Degradation Pathway of SAM
Caption: Degradation pathways of SAM tosylate.
Troubleshooting Workflow for Low Methyltransferase Activity
Caption: Troubleshooting workflow for low enzyme activity.
Relationship between pH, Temperature, and SAM Tosylate Stability
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. S-adenosylmethionine: Stability and stabilization☆ | Semantic Scholar [semanticscholar.org]
- 5. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: S-Adenosyl-L-methionine Tosylate Powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of S-Adenosyl-L-methionine (SAMe) tosylate powder in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I properly store S-Adenosyl-L-methionine tosylate powder?
A1: this compound powder is hygroscopic and sensitive to temperature. Proper storage is critical to maintain its stability and activity. It should be stored at -20°C in a tightly sealed container to protect it from moisture.[1][2][3] For long-term storage, some suppliers recommend temperatures as low as -80°C.
Q2: What is the best way to reconstitute SAMe tosylate powder?
A2: To reconstitute SAMe tosylate powder, use a buffer appropriate for your experimental needs. For many applications, sterile, purified water can be used.[4] However, aqueous solutions of SAMe are not stable for extended periods. For improved stability, it is recommended to prepare solutions in a slightly acidic buffer (pH 3.0-5.0) or in 20 mM HCl. It is always best to prepare solutions fresh on the day of use.
Q3: How stable are solutions of this compound?
A3: Aqueous solutions of SAMe are known to be unstable and can degrade into S-adenosylhomocysteine (SAH) and 5'-methylthioadenosine, especially at neutral or alkaline pH and at room temperature. It is recommended not to store aqueous solutions for more than one day. Stability is improved in acidic conditions (pH 3.0-5.0) and at lower temperatures (refrigerated or on ice). For instance, a solution with a pH between 2 and 5 can be stable for up to 5 hours at room temperature with less than 1% degradation in 24 hours.
Q4: What are the primary metabolic pathways involving S-Adenosyl-L-methionine?
A4: S-Adenosyl-L-methionine is a universal methyl group donor involved in three major metabolic pathways:
-
Transmethylation: SAMe donates its methyl group to a wide range of acceptor molecules, including DNA, RNA, proteins, and lipids. This is the primary function of SAMe in most biological systems.
-
Transsulfuration: After donating its methyl group, the resulting S-adenosylhomocysteine (SAH) is converted to homocysteine. The transsulfuration pathway then converts homocysteine to cysteine, a precursor for glutathione.
-
Aminopropylation: In this pathway, SAMe is decarboxylated to form S-adenosylmethioninamine, which is a precursor for the synthesis of polyamines like spermidine (B129725) and spermine.
Experimental Protocols
Protocol for Reconstitution of this compound Powder
Materials:
-
This compound powder
-
Sterile, purified water or appropriate acidic buffer (e.g., 20 mM HCl or a pH 4.0-5.0 citrate (B86180) buffer)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the sealed vial of SAMe tosylate powder to equilibrate to room temperature before opening to prevent condensation of moisture onto the powder.
-
Calculate the required amount of powder to achieve the desired concentration. Refer to the table below for common stock solution concentrations.
-
Aseptically weigh the powder in a sterile microcentrifuge tube.
-
Add the calculated volume of cold, sterile water or acidic buffer to the powder.
-
Gently vortex or pipette up and down to dissolve the powder completely. Avoid vigorous shaking.
-
Keep the reconstituted solution on ice for immediate use. For any short-term storage, aliquot and store at -20°C or -80°C and use within a month. Avoid repeated freeze-thaw cycles.
Quantitative Data for Reconstitution:
| Desired Stock Concentration | Molecular Weight ( g/mol ) | Mass of Powder for 1 mL | Mass of Powder for 10 mL |
| 1 mM | 766.8 | 0.767 mg | 7.67 mg |
| 10 mM | 766.8 | 7.67 mg | 76.7 mg |
| 100 mM | 766.8 | 76.7 mg | 767 mg |
Protocol for a General Methyltransferase Assay
Materials:
-
Reconstituted this compound solution
-
Methyltransferase enzyme
-
Substrate (e.g., histone, DNA, or a specific peptide)
-
Assay buffer (optimized for the specific methyltransferase)
-
Detection reagents (e.g., radioisotope, antibody for ELISA, or components for a coupled enzyme assay)
-
96-well assay plate
-
Incubator
-
Plate reader (appropriate for the detection method)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube on ice, prepare a master mix containing the assay buffer, substrate, and any other required cofactors.
-
Enzyme Addition: Add the methyltransferase enzyme to the master mix.
-
Initiate the Reaction: Add the reconstituted SAMe solution to the master mix to start the reaction. The final concentration of SAMe will need to be optimized for your specific enzyme, but a starting point is often near its Km value.
-
Incubation: Immediately transfer the reaction mixture to the wells of a 96-well plate. Incubate the plate at the optimal temperature for your enzyme for a predetermined amount of time (e.g., 30-60 minutes).
-
Stop the Reaction: Stop the reaction using an appropriate method (e.g., adding EDTA, acid, or heat).
-
Detection: Proceed with the detection method specific to your assay (e.g., scintillation counting for radio-labeled methyl groups, ELISA for specific methylation marks, or fluorescence/luminescence measurement for coupled assays).
-
Data Analysis: Calculate the enzyme activity based on the signal generated, making sure to subtract the background from a no-enzyme control.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background Signal | 1. Contamination of SAMe with S-adenosylhomocysteine (SAH).2. Non-enzymatic degradation of SAMe.3. Interference from assay components. | 1. Use high-purity SAMe. Run a control reaction without the enzyme to check for SAH contamination.2. Prepare SAMe solutions fresh and keep them on ice. Minimize the time between solution preparation and use.3. Run controls for each component to identify the source of interference. |
| Low Signal-to-Noise Ratio | 1. Low enzyme activity.2. Insufficient incubation time.3. Product inhibition by SAH.4. Suboptimal assay conditions (pH, temperature). | 1. Increase the enzyme concentration. Ensure the enzyme is active.2. Optimize the incubation time to ensure sufficient product formation while remaining in the linear range.3. Use a lower initial SAMe concentration or incorporate an SAH-removing enzyme system if available.4. Verify that the assay buffer pH and temperature are optimal for your specific methyltransferase. |
| Non-Linear Reaction Progress Curves | 1. Product inhibition by SAH.2. Substrate depletion.3. Enzyme instability. | 1. Measure initial velocities at low substrate conversion (<10%). Consider adding SAH hydrolase to the reaction mix.2. Ensure the substrate concentration is not limiting. A concentration at or above the Km is recommended.3. Check the stability of your enzyme under the assay conditions by pre-incubating it for the duration of the assay and then measuring its activity. |
| Inconsistent Results Between Replicates | 1. Pipetting errors.2. Incomplete mixing of reagents.3. Temperature fluctuations across the assay plate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Ensure thorough mixing of all components before starting the reaction.3. Ensure uniform temperature across the assay plate during incubation. |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Schematic representation of hepatic methionine metabolism [pfocr.wikipathways.org]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
Technical Support Center: Analysis of SAM Tosylate and its Degradation Products by LC-MS
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying S-adenosylmethionine (SAM) tosylate degradation products by Liquid Chromatography-Mass Spectrometry (LC-MS).
FAQs: Understanding SAM Tosylate Degradation
Q1: What are the primary degradation products of SAM tosylate?
A1: S-adenosylmethionine (SAM) is an unstable molecule, particularly in neutral to alkaline solutions and at room temperature.[1][2][3] Its primary degradation products include:
-
S-adenosylhomocysteine (SAH): Formed via demethylation of SAM.[4][5]
-
5'-methylthioadenosine (MTA): Results from the cleavage of the bond between the sulfur atom and the ribose.[2][3]
-
Homoserine lactone: Another product of the cleavage of the sulfur-ribose bond.[2][5]
-
Adenine: Can be formed through depurination.[2]
Q2: What factors contribute to the degradation of SAM tosylate during analysis?
A2: Several factors can accelerate the degradation of SAM tosylate:
-
pH: Stability is higher in acidic conditions; degradation increases significantly in neutral or alkaline environments.[1][5]
-
Temperature: SAM degrades rapidly at room temperature and above.[2][6] Samples should be kept on ice or at 4°C during preparation and stored at -80°C for long-term stability.[6][7]
-
Sample Matrix: The complexity of the biological matrix can influence stability. Acidification of plasma samples is often recommended to prevent degradation.[7]
Q3: What are the expected m/z values for SAM and its key degradation products in positive ion mode LC-MS?
A3: In positive ion mode electrospray ionization (ESI), you can expect to observe the following protonated molecules [M+H]⁺:
| Compound | Chemical Formula | Exact Mass | [M+H]⁺ (m/z) |
| SAM | C₁₅H₂₃N₆O₅S⁺ | 399.1445 | 399.1 |
| SAH | C₁₄H₂₀N₆O₅S | 384.1216 | 385.1 |
| MTA | C₁₁H₁₅N₅O₃S | 297.0899 | 298.1 |
| Adenine | C₅H₅N₅ | 135.0545 | 136.1 |
| Homoserine Lactone | C₄H₇NO₂ | 101.0477 | 102.0 |
Note: The observed m/z may vary slightly depending on the mass spectrometer's calibration and resolution.
Experimental Protocols
Protocol 1: Sample Preparation for SAM and SAH Analysis in Plasma
This protocol is adapted from validated LC-MS/MS methods for quantifying SAM and SAH in human plasma.[7][8]
Materials:
-
EDTA plasma samples
-
Internal Standard (IS) solution: Deuterated SAM (d3-SAM) and SAH (d5-SAH or 13C5-SAH) in 0.1% formic acid.[1][7]
-
Precipitation solution: Acetone (B3395972), stored at -20°C.[7]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge (capable of 4°C)
Procedure:
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, combine 20 µL of plasma with 180 µL of the internal standard solution.[8]
-
Vortex the mixture for 5 minutes and incubate at 4°C for 10 minutes.[7]
-
Add 550 µL of ice-cold acetone to precipitate proteins.[7]
-
Vortex for 10 minutes and incubate at 4°C for an additional 10 minutes.[7]
-
Centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or an LC vial for analysis.
Protocol 2: LC-MS/MS Method for SAM and SAH Quantification
This method outlines typical chromatographic and mass spectrometric conditions for the analysis of SAM and its degradation product SAH.[7][8][9][10]
Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column or a porous graphitic carbon column can be used.[6] For example, a Phenomenex Luna SCX or YMC-Pack Pro-C18.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a re-equilibration step.
-
Column Temperature: 25-30°C.
-
Injection Volume: 3-10 µL.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| SAM | 399.0 | 250.1 |
| SAH | 385.1 | 136.2 |
| d3-SAM (IS) | 402.0 | 250.1 |
| 13C5-SAH (IS) | 390.3 | 136.3 |
Note: These transitions are commonly used, but should be optimized for your specific instrument.[7][10]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| No or Low SAM Peak Intensity | SAM Degradation: Sample handling at room temperature, neutral or alkaline pH of solutions. | - Prepare samples on ice. - Use acidic mobile phases and diluents (e.g., with 0.1% formic acid).[7] - Analyze samples immediately after preparation or store at -80°C.[6] |
| Poor Ionization: Suboptimal MS source conditions. | - Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).[11] | |
| Instrument Contamination: Buildup on the ion source or in the transfer optics. | - Clean the ion source.[12] | |
| Retention Time Shifts | Column Equilibration: Insufficient equilibration time between injections. | - Increase the column equilibration time in your LC method.[11] |
| Mobile Phase Composition: Inconsistent mobile phase preparation or degradation. | - Prepare fresh mobile phases daily.[13] - Ensure accurate composition of mobile phase components. | |
| Column Degradation: Loss of stationary phase or column contamination. | - Flush the column with a strong solvent. - Replace the column if performance does not improve. | |
| Poor Peak Shape (Tailing, Fronting, Splitting) | Column Overload: Injecting too much sample. | - Dilute the sample. |
| Sample Solvent Mismatch: Sample solvent is much stronger than the initial mobile phase. | - Dilute the sample in the initial mobile phase.[13] | |
| Column Contamination or Damage: Buildup of contaminants or a void at the column inlet. | - Use a guard column.[13] - Reverse flush the column (if recommended by the manufacturer). - Replace the column. | |
| High Background Noise | Contaminated Solvents or Reagents: Impurities in mobile phases or additives. | - Use high-purity, LC-MS grade solvents and additives.[13][14] |
| System Contamination: Carryover from previous injections or contaminated LC system components. | - Run blank injections to identify the source of contamination. - Flush the entire LC system.[12] | |
| Inconsistent Results | Sample Preparation Variability: Inconsistent pipetting, extraction, or dilution. | - Use calibrated pipettes. - Follow the sample preparation protocol precisely for all samples. |
| Autosampler Issues: Inaccurate injection volume. | - Check the autosampler for air bubbles and ensure proper function. |
Visual Guides
Caption: Major degradation pathways of S-Adenosylmethionine (SAM).
Caption: Experimental workflow for LC-MS analysis of SAM and its metabolites.
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 4. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Organophosphorus S-adenosyl-L-methionine mimetics: synthesis, stability, and substrate properties [frontiersin.org]
- 6. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC-MS/MS and evaluation of their stability in mice tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. zefsci.com [zefsci.com]
- 13. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 14. myadlm.org [myadlm.org]
Technical Support Center: Maintaining Cellular SAM/SAH Ratio
Welcome to the technical support center for strategies to maintain the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio in cellular models. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental issues and provide answers to frequently asked questions.
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and solutions.
Issue 1: Unexpectedly Low SAM/SAH Ratio
A low SAM/SAH ratio, also known as the "methylation index," indicates a reduced cellular capacity for methylation, which can significantly impact experimental outcomes.[1][2][3] An accumulation of intracellular SAH can act as a potent inhibitor of methyltransferases, disrupting cellular methylation processes.[1][2]
| Possible Cause | Recommended Solution |
| Nutrient Depletion in Media | Supplement cell culture media with methionine, the precursor for SAM synthesis.[4] Ensure adequate levels of essential cofactors like folate (vitamin B9) and vitamin B12, which are critical for the remethylation of homocysteine to methionine.[2] |
| Inhibition of SAH Hydrolase (SAHH) | If not an intended part of the experiment, check for unintentional inhibition of SAHH, the enzyme that breaks down SAH.[2][5] Some compounds can inhibit SAHH activity, leading to SAH accumulation.[5] |
| Suboptimal Cell Culture Conditions | Ensure cells are not overgrown or stressed, as this can alter metabolic pathways. Maintain optimal pH, temperature, and CO2 levels. |
| Sample Handling and Processing Issues | Minimize the time between harvesting cells and quenching metabolic activity to prevent enzymatic degradation of SAM and accumulation of SAH.[6][7] Rapidly freeze samples on dry ice or in liquid nitrogen.[1][6] All sample preparation steps should be performed on ice.[6] |
Issue 2: High Variability in SAM/SAH Ratio Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling procedures, from cell harvesting to extraction. Ensure consistent timing and temperatures for all steps.[6] Use calibrated pipettes to minimize pipetting errors.[6] |
| Cell Culture Inhomogeneity | Ensure a homogenous cell population. Variations in cell density or growth phase across different culture vessels can lead to metabolic differences. |
| Extraction Inefficiency | Optimize the extraction protocol to ensure complete and consistent lysis of cells and extraction of metabolites. Incomplete extraction can lead to variable SAM and SAH measurements.[6] |
| Matrix Effects in LC-MS/MS Analysis | Co-eluting compounds from the sample matrix can interfere with the ionization of SAM and SAH, leading to variability.[3][6] The use of stable isotope-labeled internal standards is crucial to compensate for these matrix effects.[6] |
Issue 3: Difficulty in Modulating the SAM/SAH Ratio
Intentionally altering the SAM/SAH ratio is often a key experimental goal.
| Possible Cause | Recommended Solution |
| Ineffective Concentration of Modulators | Perform a dose-response curve for any supplements (e.g., methionine, folate) or inhibitors (e.g., SAHH inhibitors) to determine the optimal concentration for your specific cell line and experimental conditions.[8] |
| Cell Line-Specific Metabolism | Different cell lines can have varying metabolic responses. What works for one cell line may not be effective for another. It may be necessary to characterize the baseline metabolic profile of your chosen cell line. |
| Compensatory Metabolic Pathways | Cells have robust mechanisms to maintain metabolic homeostasis.[6] A single intervention may not be sufficient to significantly alter the SAM/SAH ratio. Consider a multi-pronged approach, such as combining methionine supplementation with inhibition of a competing pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the significance of the SAM/SAH ratio?
The ratio of SAM to SAH is a critical indicator of the cell's "methylation potential".[1][6] SAM is the universal methyl donor for numerous cellular reactions, including the methylation of DNA, RNA, proteins, and lipids.[1][6] After donating its methyl group, SAM is converted to SAH, which is a potent inhibitor of methyltransferase enzymes.[6] A high SAM/SAH ratio indicates a robust capacity for methylation, while a low ratio suggests inhibition of these essential processes.[2]
Q2: What are the key factors that regulate the SAM/SAH ratio?
The SAM/SAH ratio is influenced by several factors:
-
Dietary Nutrients: The availability of methionine, folate, and vitamin B12 is crucial for the synthesis of SAM and the recycling of homocysteine back to methionine.[2]
-
Enzyme Activity: The activities of enzymes in the methionine cycle, such as methionine adenosyltransferase (MAT), S-adenosylhomocysteine hydrolase (SAHH), and methionine synthase (MS), play a central role.[2][9]
-
Metabolic Health: Conditions like hyperhomocysteinemia, where homocysteine levels are elevated, can disrupt the SAM cycle and lower the SAM/SAH ratio.[2]
Q3: How can I experimentally increase the SAM/SAH ratio?
To increase the SAM/SAH ratio, you can:
-
Supplement with Methionine: Providing an excess of the precursor for SAM synthesis can drive the reaction forward.
-
Supplement with Folate and Vitamin B12: These cofactors are essential for the remethylation of homocysteine to methionine, which helps to regenerate SAM.[2][10]
-
Use of SAM-e supplements: Directly providing SAM to the cells can boost its intracellular levels.[2]
Q4: How can I experimentally decrease the SAM/SAH ratio?
To decrease the SAM/SAH ratio, you can:
-
Use SAHH Inhibitors: Compounds that inhibit S-adenosylhomocysteine hydrolase (SAHH) will lead to an accumulation of SAH, thereby lowering the SAM/SAH ratio.[5][11]
-
Methionine Restriction: Limiting the availability of methionine in the cell culture media will reduce the synthesis of SAM.
-
Folate and Vitamin B12 Deficiency: Culturing cells in media deficient in these vitamins will impair the remethylation of homocysteine, leading to a decrease in SAM regeneration.[2]
Q5: What is the best method to measure SAM and SAH levels?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for the accurate and sensitive quantification of SAM and SAH in cellular and tissue samples.[6][9][12] Other methods like ELISA and fluorescence-based assays are also available and can be suitable for high-throughput screening, though they may have limitations in terms of specificity and sensitivity compared to LC-MS/MS.[9]
Experimental Protocols
Protocol 1: Extraction of SAM and SAH from Cultured Cells for LC-MS/MS Analysis
This protocol is a widely used method for extracting SAM and SAH from both adherent and suspension cells.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Pre-chilled 80% methanol (B129727)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifugal vacuum evaporator
Procedure:
-
Cell Washing:
-
Adherent Cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension Cells: Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C. Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, centrifuging between washes.[1]
-
-
Metabolic Quenching and Lysis:
-
Place the culture plate or cell pellet on dry ice to rapidly quench metabolic activity.[1]
-
Add 1 mL of pre-chilled 80% methanol per 1-10 million cells.[1]
-
For adherent cells, use a cell scraper to scrape the cells in the extraction solution.[1]
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
-
Protein Precipitation:
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]
-
-
Supernatant Collection and Drying:
-
Reconstitution:
-
Analysis:
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[1]
-
Visualizations
Caption: The Methionine Cycle and its regulation of the SAM/SAH ratio.
Caption: Workflow for measuring the SAM/SAH ratio in cellular models.
Caption: Troubleshooting decision tree for a low SAM/SAH ratio.
References
- 1. benchchem.com [benchchem.com]
- 2. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 3. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overview of Methionine Cycle and Folate Metabolism - Creative Proteomics [creative-proteomics.com]
- 5. What are SAHH inhibitors and how do they work? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Cell Permeability of S-Adenosyl-L-methionine (SAMe)
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address the experimental challenges posed by the poor cell permeability of S-Adenosyl-L-methionine (SAMe).
Frequently Asked Questions (FAQs)
Q1: Why is S-Adenosyl-L-methionine (SAMe) poorly permeable to cells?
A1: SAMe's poor cell permeability stems from its molecular structure. It is a polycationic and highly polar molecule, containing both an amino acid and a ribonucleotide component.[1][2] These characteristics hinder its ability to passively diffuse across the nonpolar lipid bilayer of the cell membrane. Furthermore, there is a likely absence of specific SAMe transporters on the plasma membrane to facilitate its direct entry into the cell.[1][2]
Q2: How stable is SAMe in typical cell culture or physiological conditions?
A2: SAMe is notoriously unstable in solution, especially at a physiological pH of 7.5.[1][2] It can rapidly and non-enzymatically degrade into 5'-methylthioadenosine (MTA) and homoserine.[1][2][3] The half-life of SAMe in solution has been reported to be between 16 to 42 hours.[1][2] This instability is a critical factor to consider, as the observed biological effects might be due to its degradation products rather than intact SAMe.[1][2] Commercially available stable salts, such as sulfate (B86663) or p-toluenesulfonate double salts, offer improved stability in a dry state but do not fully resolve the issue of in-solution instability.[1][2]
Q3: Can the degradation product, 5'-methylthioadenosine (MTA), enter cells and affect experiments?
A3: Yes. Unlike SAMe, MTA can readily cross the cell membrane via passive diffusion and nonspecific nucleoside transport systems.[1][2] Once inside the cell, MTA can be converted back to methionine through the methionine salvage pathway, which can then be used to regenerate intracellular SAMe.[1][2] This creates an indirect route for extracellular SAMe to influence intracellular pools. However, it's important to note that MTA itself can have biological effects, such as inhibiting histone methylation and S-adenosylhomocysteine (SAH) hydrolase, which could complicate the interpretation of experimental results.[1]
Q4: What are the main strategies to improve the cellular uptake of SAMe?
A4: The primary strategies focus on circumventing the permeability barrier. These include:
-
Nanocarrier Encapsulation: Using systems like liposomes or nanoparticles to encapsulate SAMe, facilitating its entry into cells.[4][5][6][7][8][9][10]
-
Prodrugs: Modifying the SAMe molecule to create a more lipid-soluble version that can cross the cell membrane before being converted back to active SAMe inside the cell.[11]
-
Use of More Stable Salts: Employing salt forms like SAMe 1,4-butanedisulfonate (SD4) or phytate salts, which exhibit greater stability and can be more effective, especially when combined with other delivery methods.[4][12]
Troubleshooting Guide
Problem 1: My exogenous SAMe treatment shows no effect on cellular methylation status.
| Possible Cause | Troubleshooting Step |
| SAMe Degradation | 1. Prepare SAMe solutions fresh before each experiment. 2. Use a more stable salt form, such as SAMe 1,4-butanedisulfonate (SD4).[4] 3. Consider adding stabilizers like trehalose (B1683222) to lyophilized SAMe.[13] 4. Perform a stability check of your SAMe solution under experimental conditions using HPLC. |
| Poor Cell Permeability | 1. Increase the concentration of SAMe (use with caution, as high concentrations may have off-target effects). 2. Switch to a nanocarrier delivery system, such as anionic liposomes, to enhance uptake.[4] 3. If available, use a cell-permeable SAMe analog or prodrug as a positive control. |
| Indirect Transport Pathway | Be aware that the observed effects may be due to the intracellular regeneration of SAMe from its degradation product MTA.[1][2] Consider measuring intracellular MTA levels to assess this possibility. |
Problem 2: I'm observing unexpected cytotoxicity or off-target effects with my SAMe treatment.
| Possible Cause | Troubleshooting Step |
| Degradation Products | The cytotoxic effects may arise from degradation products like formaldehyde (B43269), especially with less stable forms of SAMe (e.g., SAMe chloride).[4] Co-treatment with glutathione (B108866) (GSH) may mitigate this toxicity.[4] |
| High Concentration | Free SAMe chloride has been shown to be growth inhibitory in cultured cells.[4] Lower the concentration or switch to a more stable salt like SD4, which does not appear to be toxic through formaldehyde production.[4] |
| Nanocarrier Toxicity | Ensure the nanocarrier system itself (e.g., empty liposomes) is not causing cytotoxicity by running a vehicle-only control. |
Strategies and Methodologies to Enhance SAMe Permeability
Nanocarrier-Based Delivery
Encapsulating SAMe within nanocarriers is a highly effective method to overcome its permeability issues. These carriers protect SAMe from degradation and facilitate its entry into cells.
Anionic liposomes have been shown to be particularly effective for SAMe delivery.[4] They can significantly increase the potency of SAMe compared to the free drug.
-
Quantitative Data: An improved anionic liposome (B1194612) formulation using the 1,4-butanedisulfonate salt (SD4) was found to be 15-fold more potent than free SD4. This formulation also stimulated IL-6 production in RAW 264 cells at concentrations 25- to 30-fold lower than the free drug.[4]
| Formulation | Relative Potency Increase (Growth Inhibition) | Key Findings |
| Free SAMe Chloride | 1x (Baseline) | Inhibitory to cell growth.[4] |
| SAMe Chloride in Anionic Liposomes | 5-fold vs. Free SAMe Chloride | Anionic liposomes enhance delivery.[4] |
| Free SAMe SD4 Salt | - | More stable than chloride salt.[4] |
| SAMe SD4 in Anionic Liposomes (pH 4.0, with EDTA) | 15-fold vs. Free SD4 | Optimized formulation shows significantly higher potency and stability.[4] |
Chitosan-based nanoparticles have also been developed for sustained delivery of SAMe.
-
Quantitative Data: Nanochitosan particles (85–127 nm) demonstrated good drug-loading capacity and provided a continuous, slow release of SAMe over 14 hours in simulated intestinal conditions.[5][7] Studies with SLNs also showed enhanced permeability and a significant increase in SAMe plasma levels after oral administration in animal models.[8]
Logical Workflow for Troubleshooting SAMe Experiments
The following diagram outlines a decision-making process for addressing common issues in experiments involving exogenous SAMe.
Caption: Troubleshooting workflow for SAMe experiments.
Experimental Protocols
Protocol: Preparation of SAMe-Loaded Anionic Liposomes
This protocol is adapted from methodologies demonstrating the effective delivery of SAMe using anionic liposomes.[4] The principle involves the thin-film hydration method.
Materials:
-
Distearoylphosphatidylglycerol (DSPG)
-
Cholesterol
-
S-adenosyl-L-methionine 1,4-butanedisulfonate salt (SD4)
-
EDTA (metal chelator)
-
Buffer (e.g., Citrate buffer, pH 4.0)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator or extruder
Methodology:
-
Lipid Film Preparation:
-
Dissolve DSPG and cholesterol (e.g., 2:1 molar ratio) in chloroform in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set above the lipid transition temperature to evaporate the chloroform. A thin, uniform lipid film will form on the inner wall of the flask.
-
Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.
-
-
Hydration:
-
Prepare the hydration solution by dissolving the SAMe SD4 salt and EDTA in the pH 4.0 buffer.
-
Add the hydration solution to the flask containing the dry lipid film.
-
Hydrate the film by vortexing or gentle shaking at a temperature above the lipid transition temperature for approximately 1 hour. This will result in a suspension of multilamellar vesicles (MLVs).
-
-
Sizing (Optional but Recommended):
-
To obtain a more uniform particle size distribution (e.g., large unilamellar vesicles, LUVs), the MLV suspension can be downsized.
-
Sonication: Place the vial containing the MLV suspension in a bath sonicator and sonicate until the suspension becomes less opaque.
-
Extrusion: Force the MLV suspension through polycarbonate filters with a defined pore size (e.g., 100 nm) using a lipid extruder. This is the preferred method for generating uniformly sized vesicles.
-
-
Purification:
-
To remove unencapsulated SAMe, the liposome suspension can be purified by dialysis or size exclusion chromatography against the buffer.
-
-
Storage:
-
Store the final liposomal SAMe formulation at 4°C. Studies have shown such formulations can remain active for over 28 days.[4]
-
Workflow for Liposome Preparation
Caption: Experimental workflow for SAMe liposome preparation.
Simplified SAMe Metabolic Pathway
Understanding the central role of SAMe in cellular metabolism highlights the importance of ensuring its intracellular availability.
Caption: Central role of SAMe in cellular metabolic pathways.
References
- 1. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 3. researchgate.net [researchgate.net]
- 4. Liposome dependent delivery of S-adenosyl methionine to cells by liposomes: a potential treatment for liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Evaluation of phospholipid and liposomal S-adenosyl methionine for the treatment of liver injury in a murine model [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Effective use of nanocarriers as drug delivery systems for the treatment of selected tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeted Delivery of Protein Drugs by Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-adenosyl-L-methionine: transcellular transport and uptake by Caco-2 cells and hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Measurement of SAM and SAH in Biological Samples
Welcome to the technical support center for S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide detailed troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the accurate and reproducible measurement of SAM and SAH in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in accurately measuring SAM and SAH?
A1: The accurate quantification of SAM and SAH is complicated by several factors. SAM is notably unstable under neutral and alkaline conditions, necessitating careful sample handling and storage.[1][2] Both metabolites are present at low nanomolar concentrations in biological fluids like plasma, requiring highly sensitive analytical methods.[1][2] Furthermore, pre-analytical variables such as sample collection, processing times, and storage temperatures can significantly impact their measured levels.[3]
Q2: Why is the SAM/SAH ratio important?
A2: The ratio of SAM to SAH is often referred to as the "methylation index" or "methylation potential."[1][4] This ratio is a critical indicator of a cell's capacity to perform methylation reactions, which are vital for regulating DNA, RNA, proteins, and lipids.[4][5] SAH is a product of these reactions and a potent inhibitor of methyltransferase enzymes.[1][4][5] A decrease in the SAM/SAH ratio can signify reduced methylation capacity and is associated with various pathological conditions.[5][6]
Q3: What are the most common analytical methods for SAM and SAH quantification?
A3: While various methods exist, including HPLC with UV or fluorescence detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and accepted technique.[3][7][8] LC-MS/MS offers high sensitivity and specificity, which is crucial for measuring the low endogenous concentrations of SAM and SAH in complex biological matrices.[3][8] Enzyme-Linked Immunosorbent Assays (ELISAs) have also been developed and can offer high sensitivity.[8][9]
Q4: How do matrix effects impact SAM and SAH analysis by LC-MS/MS?
A4: Matrix effects arise from other components within a biological sample that can co-elute with SAM and SAH, leading to ion suppression or enhancement in the mass spectrometer.[6] This can result in inaccurate quantification.[6] To mitigate matrix effects, stable isotope-labeled internal standards for SAM and SAH are often used, as this method of isotopic dilution can correct for variations in signal intensity.[1][6]
Q5: What are the critical pre-analytical steps for preserving SAM and SAH integrity in samples?
A5: Due to the instability of SAM and the rapid enzymatic conversion of SAH, immediate and proper sample handling is critical.[3][10] For liquid samples like plasma, this involves rapid collection, placing them on ice, and immediate acidification (e.g., with perchloric, acetic, or formic acid) to inactivate enzymes and stabilize SAM.[3][10][11] For tissue samples, immediate snap-freezing in liquid nitrogen upon excision is paramount to halt metabolic activity.[10]
Troubleshooting Guides
Issue 1: Low or Undetectable SAM Levels
| Potential Cause | Troubleshooting Steps |
| SAM Degradation | SAM is unstable at neutral or alkaline pH. Ensure samples were immediately acidified upon collection and maintained at a low pH (e.g., 4.5-5.0) throughout processing and storage.[3][11] |
| Improper Storage | Samples were stored at -20°C or underwent multiple freeze-thaw cycles before stabilization. For long-term storage, use -80°C for deproteinized extracts.[3][7][10] |
| Delayed Processing | Delays between sample collection and processing can lead to SAM degradation. Process samples as quickly as possible, keeping them on ice at all times.[3] |
| Suboptimal Extraction | The extraction solvent may not be optimal. An acidic methanol (B129727) solution is commonly used for cell pellets.[12][13] |
Issue 2: Inaccurate SAM/SAH Ratio (e.g., unexpectedly low)
| Potential Cause | Troubleshooting Steps |
| Post-Excision Metabolic Activity (Tissues) | In tissues, metabolic changes occur within seconds of removal due to ischemia, rapidly decreasing the SAM/SAH ratio.[3][10] Solution: Snap-freeze tissue in liquid nitrogen immediately upon collection.[10] |
| Enzymatic Degradation of SAH | S-Adenosylhomocysteine hydrolase (SAHH) can rapidly break down SAH if not inactivated.[10] Solution: Ensure rapid and thorough homogenization in ice-cold acid (e.g., perchloric acid) to immediately denature enzymes.[3][14] |
| Slow Sample Processing | A slow homogenization process can allow for enzymatic degradation before the sample is fully stabilized.[10] Solution: Use an efficient homogenizer and keep the sample immersed in an ice bath during the entire process.[10][14] |
Issue 3: Poor Chromatographic Peak Shape or Resolution (LC-MS/MS)
| Potential Cause | Troubleshooting Steps |
| Suboptimal Mobile Phase | The pH or composition of the mobile phase can significantly affect peak shape. Optimize the mobile phase; for reversed-phase HPLC, a buffer like ammonium (B1175870) formate (B1220265) with an organic modifier is common.[13] |
| Column Degradation | The analytical column may be old or contaminated. Use a guard column to prolong its life and replace the analytical column if performance degrades.[13] |
| Matrix Effects | Co-eluting compounds from the sample matrix can interfere with the peaks of interest. Optimize the sample preparation to remove these interferences, for example, by using solid-phase extraction (SPE).[13] |
Quantitative Data Summary
Table 1: Typical Performance of LC-MS/MS Methods for SAM and SAH Quantification
| Parameter | SAM | SAH | Reference |
| Limit of Detection (LOD) | 1 - 5 nM | 1 - 8 nM | [1][7] |
| Limit of Quantification (LOQ) | 10 nM | 3 nM | [6] |
| Linearity Range | 0.010 - 5 µM | 0.003 - 5 µM | [6] |
| Intra-assay Precision | < 9% | < 9% | [3] |
| Inter-assay Precision | < 13% | < 13% | [3] |
| Extraction Recovery (Plasma) | ~50% (without SPE) to >99% | ~50% (without SPE) to >92% | [6][7] |
Table 2: Reported Concentrations of SAM and SAH in Human Plasma
| Analyte | Concentration Range (Healthy Adults) | Reference |
| SAM | 120 ± 36 nM | [1] |
| SAH | 21.5 ± 6.5 nM | [1] |
Experimental Protocols
Protocol 1: Extraction of SAM and SAH from Plasma
This protocol is a generalized procedure based on common practices.
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Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
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Immediate Cooling and Centrifugation: Place the blood sample on ice immediately. Within 30 minutes, centrifuge at 3,500 x g for 15 minutes at 4°C to separate the plasma.[11]
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Acidification: Transfer the plasma to a new tube. Immediately add acid to stabilize SAM and SAH. For example, add 4.5 µL of formic acid per mL of plasma to achieve a final pH between 4.5 and 5.0.[11]
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Protein Precipitation & Internal Standard Spiking: Add an equal volume of ice-cold methanol containing the isotopically labeled internal standards ([²H₃]-SAM and [¹³C₅]-SAH or [²H₄]-SAH).[3][15]
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Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[4]
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Supernatant Collection: Carefully transfer the clear supernatant to a new tube for LC-MS/MS analysis. If not analyzed immediately, store at -80°C.[3]
Protocol 2: Extraction of SAM and SAH from Tissue
This protocol emphasizes rapid inactivation of enzymes to preserve in vivo levels.
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Sample Collection: Immediately upon excision, snap-freeze the tissue sample in liquid nitrogen. Store at -80°C until homogenization.[10]
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Preparation: Weigh the frozen tissue. Prepare an ice-cold solution of 0.4 M perchloric acid (PCA).[14] Pre-chill the homogenizer.
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Homogenization: Place the frozen tissue in a pre-chilled tube. Add ice-cold 0.4 M PCA (e.g., 600 µL per 100 mg of tissue).[3] Immediately homogenize until the tissue is fully dissociated, keeping the tube in an ice bath.
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Centrifugation: Centrifuge the homogenate at approximately 7,000-15,000 x g for 10-15 minutes at 4°C.[3][14]
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Supernatant Collection and Neutralization: Carefully collect the clear supernatant. Add a solution of 2.5 M K₃PO₄ to adjust the pH to between 5 and 7.[3]
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Potassium Perchlorate Precipitation: Incubate on ice for 15 minutes to allow for the precipitation of potassium perchlorate.[3]
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Final Centrifugation and Collection: Centrifuge again to pellet the precipitate. The final clear supernatant containing SAM and SAH is ready for analysis or can be stored at -80°C.[3]
Visualizations
References
- 1. Analysis of S-Adenosylmethionine and S-Adenosylhomocysteine: Method Optimisation and Profiling in Healthy Adults upon Short-Term Dietary Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 6. SAM and SAH Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunoassay of S-adenosylmethionine and S-adenosylhomocysteine: the methylation index as a biomarker for disease and health status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mendelnet.cz [mendelnet.cz]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Optimizing S-Adenosylmethionine (SAM) Tosylate Extraction from Biological Tissues
Welcome to the technical support center for the optimization of S-Adenosylmethionine (SAM) tosylate extraction from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the extraction and quantification of SAM tosylate from biological tissues.
Question: Why is my SAM tosylate yield consistently low?
Answer: Low yield of SAM tosylate can be attributed to several factors, primarily related to its inherent instability. Here are the most common causes and their solutions:
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Sample Handling and Storage: SAM is highly unstable at room temperature and neutral or alkaline pH.[1] Degradation can occur rapidly, leading to significantly lower yields. The SAM/SAH ratio in liver samples can decrease by 48% within 2 minutes at 25°C.[2]
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Solution: Immediately freeze tissue samples in liquid nitrogen after collection and store them at -80°C until extraction.[2] Perform all extraction steps on ice to minimize degradation.
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Inefficient Cell Lysis and Homogenization: Incomplete disruption of tissue and cells will result in poor release of intracellular SAM. The choice of homogenization method can significantly impact the yield.
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Solution: Employ rigorous homogenization techniques. Cryogenic grinding of frozen tissue into a fine powder before extraction is highly effective.[3] Bead beating is another efficient method for disrupting tough tissues like muscle.[3] For softer tissues like the liver, a Dounce or Potter-Elvehjem homogenizer can be used, but may be less efficient than bead beating or cryogenic grinding.[3]
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Suboptimal Extraction Solvent: The choice of solvent and its concentration are critical for efficient extraction.
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Solution: Perchloric acid (PCA) is a commonly used and effective extraction solvent that also helps to stabilize SAM due to the acidic pH.[2] Organic solvents like methanol (B129727) or ethanol (B145695) can also be used.[4] The optimal solvent may vary depending on the tissue type. It is recommended to test different solvents to determine the best one for your specific application.
-
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Degradation During Extraction: SAM is susceptible to degradation at temperatures above 60°C.[5]
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Solution: Maintain low temperatures throughout the extraction process. Use pre-chilled solvents and equipment, and perform centrifugations in a refrigerated centrifuge.
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Question: My chromatograms show broad peaks or poor separation. What could be the cause?
Answer: Poor chromatographic performance is often due to issues with the mobile phase, the column, or the sample itself.
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Mobile Phase Issues: Improper pH or composition of the mobile phase can affect peak shape and resolution.
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Solution: Ensure the mobile phase is freshly prepared and degassed. The pH of the mobile phase is crucial for good separation of the polar SAM molecule; an acidic pH is generally preferred.[4]
-
-
Column Degradation: Over time, HPLC/LC-MS columns can degrade, leading to poor performance.
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Solution: Use a guard column to protect the analytical column. If performance issues persist, the analytical column may need to be replaced.
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Sample Matrix Effects: Biological samples are complex and can contain interfering substances that affect chromatography.
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Solution: Optimize your sample preparation to remove interfering components. Solid-phase extraction (SPE) can be an effective cleanup step before analysis.
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Question: I am observing significant variability between my sample replicates. What is the likely reason?
Answer: High variability between replicates often points to inconsistencies in sample processing.
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Inconsistent Homogenization: If the tissue is not homogenized uniformly, the amount of SAM extracted from each aliquot will vary.
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Solution: Ensure that the tissue is completely and uniformly homogenized before taking aliquots for extraction. For methods like bead beating, ensure consistent bead size, sample-to-bead ratio, and processing time for all samples.[6]
-
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Precipitation Issues: Incomplete protein precipitation can lead to variable results.
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Solution: Ensure thorough mixing after adding the precipitating agent (e.g., perchloric acid, acetone) and allow sufficient incubation time on ice.[7] Centrifuge at a high speed to ensure complete pelleting of the precipitated proteins.
-
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Pipetting Errors: Inaccurate pipetting, especially of small volumes, can introduce significant variability.
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Solution: Use calibrated pipettes and proper pipetting techniques.
-
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for successful SAM tosylate extraction?
A1: The most critical factor is minimizing the degradation of SAM throughout the entire workflow. This is achieved by maintaining low temperatures (on ice or at 4°C), working quickly, and using acidic conditions to stabilize the molecule.[2][4]
Q2: Which extraction solvent is better: perchloric acid or organic solvents?
A2: Both perchloric acid and organic solvents like methanol or ethanol can be effective. Perchloric acid has the advantage of creating an acidic environment that helps stabilize SAM.[2] However, it is a strong acid and requires careful handling. Organic solvents are also widely used. The optimal choice may depend on the specific tissue type and downstream analytical method. A pilot experiment comparing different solvents is recommended to determine the best approach for your samples.
Q3: How should I prepare my tissue samples before extraction?
A3: Proper tissue preparation is crucial. Immediately after collection, the tissue should be flash-frozen in liquid nitrogen to halt enzymatic activity and SAM degradation.[2] The frozen tissue should then be ground into a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder. This ensures efficient lysis and extraction.
Q4: What is the recommended method for quantifying SAM tosylate in the extract?
A4: The gold standard for sensitive and specific quantification of SAM is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] High-Performance Liquid Chromatography (HPLC) with UV detection is also a commonly used and reliable method.[1]
Q5: Can I store my tissue extracts? If so, under what conditions?
A5: Yes, you can store the extracts if they cannot be analyzed immediately. After extraction and clarification by centrifugation, the supernatant should be stored at -80°C.[2] It is important to minimize freeze-thaw cycles.
Data Presentation
Table 1: Comparison of SAM Extraction Yields with Different Methods
| Extraction Method | Tissue | Yield | Purity | Reference |
| Acid Heat Method | Yeast Cells | 85% - 90% | 96% - 98% | [5] |
| Ultrasonic-assisted HCl | Yeast Cells | 66.56 mg/g | Not specified | [8] |
| Perchloric Acid | Mouse Liver | Not specified | >98% recovery | [1] |
Table 2: Influence of Temperature on SAM Degradation
| Temperature | Time | Degradation | Reference |
| > 60°C | 30 min | > 50% | [5] |
| 25°C | 2 min | 48% decrease in SAM/SAH ratio | [2] |
| 4°C | 5 min | 34% decrease in SAM/SAH ratio | [2] |
Experimental Protocols
Protocol 1: Perchloric Acid Extraction of SAM Tosylate from Liver Tissue
This protocol is adapted from a method for the analysis of SAM in mouse liver.[1]
-
Sample Preparation:
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Excise the liver tissue and immediately freeze it in liquid nitrogen.
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Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Weigh approximately 50-100 mg of the frozen tissue powder into a pre-chilled microcentrifuge tube.
-
-
Extraction:
-
Add 5 volumes of ice-cold 0.4 M perchloric acid (PCA) to the tissue powder (e.g., 500 µL of PCA for 100 mg of tissue).
-
Homogenize the sample on ice using a sonicator or a bead beater until the tissue is completely dispersed.
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Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
-
Clarification:
-
Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the extracted SAM, and transfer it to a new pre-chilled tube.
-
-
Analysis:
-
The supernatant can be directly analyzed by HPLC or LC-MS/MS. If necessary, neutralize the extract with a potassium carbonate solution and centrifuge to remove the potassium perchlorate (B79767) precipitate before analysis.
-
Protocol 2: Quantification of SAM Tosylate by HPLC-UV
This is a general protocol and may require optimization for your specific instrument and column.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of buffer A (e.g., 50 mM sodium phosphate, 10 mM heptanesulfonic acid, pH 3.0) and buffer B (e.g., methanol or acetonitrile).
-
Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Curve Preparation:
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Prepare a stock solution of SAM tosylate in 0.4 M PCA.
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Perform serial dilutions to create a series of standards with known concentrations.
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Inject the standards to generate a standard curve by plotting peak area against concentration.
-
-
Sample Analysis:
-
Inject the prepared tissue extract.
-
Identify the SAM peak based on its retention time compared to the standard.
-
Quantify the amount of SAM in the sample using the standard curve.
-
Visualizations
Caption: The Methionine Cycle showing the synthesis and utilization of S-Adenosylmethionine (SAM).
Caption: Experimental workflow for the extraction of SAM tosylate from biological tissues.
Caption: A troubleshooting decision tree for low SAM tosylate yield during extraction.
References
- 1. Reversed-phase high-performance liquid chromatography procedure for the simultaneous determination of S-adenosyl-L-methionine and S-adenosyl-L-homocysteine in mouse liver and the effect of methionine on their concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of S-Adenosylmethionine and S-Adenosylhomocysteine by LC–MS/MS and evaluation of their stability in mice tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of homogenization methods of mouse muscle [opsdiagnostics.com]
- 4. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102321136A - Preparation method for S-adenosine-L-methionine disulfate tosylate - Google Patents [patents.google.com]
- 6. nextadvance.com [nextadvance.com]
- 7. Comparative analysis of DNA extraction protocols for ancient soft tissue museum samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Extraction Process for S-Adenosyl-L-Methionine from Saccharomyces cerevisiae by Response Surface Methodology [spkx.net.cn]
dealing with diastereoisomers of S-Adenosyl-L-methionine in research
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling the diastereoisomers of S-Adenosyl-L-methionine (SAM) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the diastereoisomers of S-Adenosyl-L-methionine (SAM)?
A: S-Adenosyl-L-methionine has two principal diastereoisomers that arise from the chiral center at the sulfonium (B1226848) atom: (S,S)-SAM and (R,S)-SAM. The (S,S) configuration is the naturally synthesized and biologically active form for the vast majority of SAM-dependent methyltransferases.[1] The (R,S) form is generally considered biologically inactive.[1][2]
Q2: Why is the presence of the (R,S)-SAM diastereomer a concern in my experiments?
A: The presence of the inactive (R,S)-SAM can lead to several experimental issues:
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Inaccurate quantification of the active substrate: If your quantification method does not distinguish between diastereomers, you may overestimate the concentration of active SAM.
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Inhibition of enzymatic reactions: While generally inactive as a methyl donor, the (R,S)-isomer can sometimes act as a competitive inhibitor for SAM-dependent enzymes.
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Altered biological responses: In some specific cellular contexts, the (R,S)-diastereomer may have biological effects that differ from the (S,S)-isomer, potentially confounding experimental results.[3]
Q3: Do commercial preparations of SAM contain both diastereomers?
A: Yes, commercial preparations of SAM typically contain a mixture of both (S,S)-SAM and (R,S)-SAM.[1] The proportion of the inactive (R,S)-form can be as high as 20-30% in some commercial batches.[1] This is due to the spontaneous epimerization of the active (S,S)-form to the inactive (R,S)-form.[1]
Q4: What is epimerization and what factors influence it?
A: Epimerization is the process by which the stereochemistry at the sulfonium center of SAM inverts, converting the active (S,S)-SAM into the inactive (R,S)-SAM.[2] This is a spontaneous process influenced by:
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Temperature: Higher temperatures accelerate the rate of epimerization.[2]
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pH: SAM is most stable in acidic conditions (pH 3-5). At neutral or alkaline pH, both epimerization and chemical degradation increase.
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Storage conditions: Improper storage of SAM solutions, such as prolonged storage at room temperature or in non-acidic buffers, will lead to an increase in the (R,S)-diastereomer content.[4][5]
Troubleshooting Guide
This guide addresses common problems encountered when working with SAM diastereomers.
Problem 1: High variability or poor reproducibility in experimental results.
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Potential Cause: Inconsistent ratios of (S,S)-SAM to (R,S)-SAM between experiments.
-
Troubleshooting Steps:
-
Analyze Diastereomeric Content: Use analytical techniques like HPLC or capillary electrophoresis to determine the diastereomeric ratio of your SAM stock and working solutions.[1][4]
-
Standardize Solution Preparation: Prepare fresh SAM solutions from a lyophilized powder for each set of experiments. If solutions must be stored, use an acidic buffer (e.g., 20 mM HCl) and store at -80°C in small aliquots to minimize freeze-thaw cycles.[6]
-
Source a High-Purity Supplier: If possible, purchase SAM from suppliers that provide a certificate of analysis with the diastereomeric purity.
-
Purify Commercial SAM: For highly sensitive applications, consider purifying the commercial SAM to enrich the (S,S)-diastereomer.[1]
-
Problem 2: Lower than expected enzymatic activity.
-
Potential Cause 1: Overestimation of the active (S,S)-SAM concentration.
-
Troubleshooting Steps:
-
Quantify the (S,S)-SAM concentration specifically, not the total SAM concentration.
-
Adjust the concentration used in your assay based on the actual amount of the active diastereomer.
-
-
Potential Cause 2: Inhibition by (R,S)-SAM.
-
Troubleshooting Steps:
-
Perform kinetic studies to determine if (R,S)-SAM acts as an inhibitor for your specific enzyme.
-
If inhibition is observed, use purified (S,S)-SAM for your experiments.
-
Problem 3: Degradation of SAM in solution.
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Potential Cause: SAM is chemically unstable, especially in aqueous solutions at neutral or alkaline pH.[7][8][9]
-
Troubleshooting Steps:
-
Use Acidic Buffers: Prepare and store SAM in acidic buffers (pH 3-5).[10]
-
Store Properly: For long-term storage, keep lyophilized SAM at -80°C.[6] Aqueous stock solutions should be stored at -80°C in small, single-use aliquots. Avoid repeated freeze-thaw cycles. Freezing is the optimal storage method for aqueous solutions to prevent both degradation and changes in the diastereomeric ratio.[4][11]
-
Prepare Fresh: Whenever possible, prepare SAM solutions immediately before use. Do not store aqueous solutions for more than a day unless in an acidic buffer.[6]
-
Data Presentation
Table 1: Stability of SAM Diastereomers Under Different Storage Conditions
| Storage Condition | Time | Remaining SAM (%) | (S,S)/(R,S) Ratio | Key Observations | Reference |
| Aqueous Solution at 38°C | 7 days | 52% | Decreased | Significant degradation and epimerization. The active (S,S)-form is more affected. | [4] |
| 14 days | 32% | Further Decreased | [4] | ||
| Aqueous Solution at Room Temp | 3 days | 86.31% | Decreased | Progressive decrease in total SAM and change in diastereomeric ratio. | [5] |
| Frozen Aqueous Solution | Not specified | Well preserved | Stable | Freezing is the optimal storage method to prevent degradation and epimerization. | [4][11] |
Experimental Protocols
Protocol 1: HPLC Separation of SAM Diastereomers
This protocol is a general guideline and may require optimization for your specific HPLC system and column.
-
Objective: To separate and quantify (S,S)-SAM and (R,S)-SAM.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is commonly used.[1]
-
Mobile Phase:
-
Detection: UV absorbance at 254 nm.
-
Procedure:
-
Prepare your SAM standard and samples in a suitable acidic buffer.
-
Inject a small volume (e.g., 10-20 µL) onto the C18 column.
-
Run the appropriate gradient or isocratic method.
-
The two diastereomers should elute as distinct peaks. The (S,S)-isomer typically elutes slightly earlier than the (R,S)-isomer.[1]
-
Quantify the peaks by integrating their areas and comparing them to a standard curve.
-
Visualizations
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Evidence that S-adenosyl-L-methionine diastereoisomers may reduce ischaemia-reperfusion injury by interacting with purinoceptors in isolated rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. Rethinking the bioavailability and cellular transport properties of S-adenosylmethionine [cell-stress.com]
- 8. A bicyclic S-adenosylmethionine regeneration system applicable with different nucleosides or nucleotides as cofactor building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stabilization of S-adenosyl-L-methionine promoted by trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
S-Adenosyl-L-methionine (SAMe) Salts in In Vitro Assays: A Comparative Guide to Tosylate and Chloride Forms
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to the accuracy and reproducibility of experimental results. S-Adenosyl-L-methionine (SAMe), the principal methyl group donor in numerous biological reactions, is a critical component in in vitro methyltransferase assays. It is commercially available in various salt forms, with the tosylate and chloride salts being common choices. This guide provides an objective comparison of SAMe tosylate and SAMe chloride, offering insights into their chemical properties and potential performance in in vitro assays, supplemented with a generalized experimental protocol and logical diagrams to aid in decision-making.
When selecting a salt form of S-Adenosyl-L-methionine (SAMe) for in vitro assays, researchers must consider the potential impact of the counter-ion on the stability, solubility, and enzymatic activity of the SAMe molecule. The two commonly available forms, tosylate and chloride, present distinct chemical characteristics that can influence their suitability for specific experimental setups.
The tosylate anion is a large, bulky organic molecule derived from the strong p-toluenesulfonic acid. Its size and the resonance stabilization of its negative charge contribute to it being an excellent leaving group in organic reactions. In the context of a salt, this bulky counter-ion may offer steric protection to the chemically labile SAMe molecule, potentially enhancing its stability in solution.
In contrast, the chloride anion, derived from the very strong hydrochloric acid, is a small, simple inorganic ion.[1][2][3] Salts containing chloride are typically highly soluble in aqueous solutions.[2][3] While this high solubility is generally advantageous, the smaller size of the chloride ion may offer less protection to the SAMe cation, potentially rendering it more susceptible to degradation.
Comparative Analysis of SAMe Tosylate and SAMe Chloride
| Feature | S-Adenosyl-L-methionine Tosylate | S-Adenosyl-L-methionine Chloride | Rationale |
| Anion | Tosylate (p-toluenesulfonate) | Chloride | The counter-ion paired with the SAMe cation. |
| Anion Size | Large, bulky | Small | The tosylate anion has a significantly larger molecular structure compared to the chloride anion.[3][4][5] |
| pKa of Conjugate Acid | p-Toluenesulfonic acid: ~ -2.8 | Hydrochloric acid: ~ -6.3 | Both are strong acids, ensuring the anions are stable and fully dissociated in solution.[6][7] |
| Inferred Stability of SAMe | Potentially higher | Potentially lower | The bulky tosylate anion may provide steric hindrance, protecting the reactive sulfonium (B1226848) center of SAMe from nucleophilic attack and degradation. The smaller chloride ion offers less protection. |
| Inferred Aqueous Solubility | Good, but potentially variable | Generally very high | Chloride salts are known for their high solubility in water.[2][3] The larger, more organic tosylate anion might result in slightly lower or more variable solubility depending on the buffer composition. |
| Potential for Steric Hindrance in Enzyme Assays | Possible | Unlikely | The large size of the tosylate anion could potentially interfere with the binding of SAMe to the active site of some methyltransferases. The small chloride ion is unlikely to cause such interference. |
| Potential for Non-specific Interactions | Higher | Lower | The aromatic nature of the tosylate anion could lead to non-specific hydrophobic interactions with proteins or other components of the assay mixture. |
Experimental Protocols: In Vitro Methyltransferase Assay
The following is a generalized protocol for an in vitro methyltransferase assay. This protocol can be adapted for use with either SAMe tosylate or SAMe chloride. It is recommended to empirically determine the optimal concentration of SAMe for each specific enzyme and substrate.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer for the specific methyltransferase being studied (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT).
-
Methyltransferase Enzyme: Dilute the purified enzyme to the desired concentration in assay buffer.
-
Methyl Acceptor Substrate: Prepare a stock solution of the substrate (e.g., a protein, peptide, or small molecule) in an appropriate solvent (e.g., water or DMSO).
-
S-Adenosyl-L-methionine (SAMe):
-
Prepare a stock solution of either SAMe tosylate or SAMe chloride (e.g., 10 mM) in the assay buffer.
-
It is crucial to prepare fresh SAMe solutions for each experiment due to its instability in aqueous solutions.
-
Store the stock solution on ice throughout the experiment.
-
For radiolabel-based assays, S-adenosyl-L-[methyl-³H]-methionine can be used.
-
2. Assay Procedure:
-
Set up the reactions in microcentrifuge tubes or a 96-well plate on ice.
-
To each reaction well, add the following components in the specified order:
-
Assay Buffer
-
Methyl Acceptor Substrate
-
Methyltransferase Enzyme
-
-
Initiate the reaction by adding the SAMe solution. The final reaction volume can be adjusted as needed (e.g., 25-50 µL).
-
Include appropriate controls:
-
No Enzyme Control: Replace the enzyme solution with assay buffer to determine the background signal.
-
No Substrate Control: Replace the substrate solution with its solvent to assess any enzyme auto-methylation.
-
No SAMe Control: Replace the SAMe solution with assay buffer.
-
-
Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction using an appropriate method, such as adding EDTA, SDS-PAGE loading buffer, or by heat inactivation.
3. Detection and Analysis:
-
The method of detection will depend on the nature of the substrate and the assay format. Common methods include:
-
Radiolabeling: If using [³H]-SAMe, the methylated substrate can be detected by scintillation counting after separation (e.g., by filter binding or SDS-PAGE).
-
Antibody-based detection: Use of an antibody specific to the methylated substrate.
-
Coupled enzyme assays: Detection of the reaction by-product, S-adenosyl-L-homocysteine (SAH).
-
Mass Spectrometry: Direct measurement of the mass shift of the methylated substrate.
-
Visualizing Key Concepts
To further aid in the understanding of the processes involved, the following diagrams have been generated.
Caption: General signaling pathway of SAMe-dependent methylation.
References
- 1. Hydrochloric acid - Wikipedia [en.wikipedia.org]
- 2. blog.truegeometry.com [blog.truegeometry.com]
- 3. Chloride - Wikipedia [en.wikipedia.org]
- 4. bartleby.com [bartleby.com]
- 5. Why is the tosylate anion a good leaving group? - askIITians [askiitians.com]
- 6. Strength of Acids – Introductory Chemistry [uen.pressbooks.pub]
- 7. Page loading... [guidechem.com]
Comparative Stability of S-Adenosylmethionine (SAM) Tosylate and Butanedisulfonate Salts: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a therapeutic candidate is a critical decision that impacts its stability, bioavailability, and overall efficacy. S-adenosylmethionine (SAM), a vital methyl donor in numerous biological pathways, is notoriously unstable, necessitating its formulation into stable salt forms. This guide provides an objective comparison of the stability of two common SAM salts: tosylate and butanedisulfonate, supported by available data and detailed experimental methodologies.
S-adenosylmethionine is a naturally occurring molecule that plays a crucial role in transmethylation, transsulfuration, and aminopropylation reactions, which are fundamental to the synthesis of neurotransmitters, phospholipids, and other essential cellular components. However, its inherent chemical instability presents a significant challenge for its development as a therapeutic agent. To overcome this, SAM is stabilized by forming salts with strong acids. Among the commercially available options, SAM tosylate and SAM butanedisulfonate are frequently utilized.
Comparative Stability Analysis
While direct head-to-head, long-term stability studies under identical conditions are not extensively published in peer-reviewed literature, the available information consistently suggests that the butanedisulfonate salt of SAM exhibits greater stability and a longer shelf life compared to the tosylate salt .[1]
One patent document provides comparative data on the degradation of both salts at room temperature. Although the exact duration of the study is not specified, the results indicated that SAM tosylate experienced a 92.9% deterioration, whereas SAM butanedisulfonate deteriorated by 43% under the same storage conditions. This suggests a significantly higher stability for the butanedisulfonate form.
Further supporting the variability in stability among SAM salts, a study comparing a novel SAM phytate salt to SAM tosylate found that the phytate salt demonstrated superior stability.[2] In this study, after 6 months of storage at 25°C and 60% relative humidity (RH), the SAM tosylate salt retained 93.9% of its initial concentration, highlighting that even under controlled conditions, degradation occurs.[2] Another report indicated that a SAM disulfate monotosylate product lost up to 49% of its potency over 595 days even when refrigerated.
The enhanced stability of the butanedisulfonate salt is a critical factor for consideration during drug development, as it directly influences the shelf-life of the active pharmaceutical ingredient (API) and the final drug product, ensuring that the patient receives the intended dose.
Data Summary
| Salt Form | Stability Observation | Quantitative Data (if available) | Source |
| SAM Tosylate | Generally considered less stable than the butanedisulfonate salt. | Retained 93.9% of initial assay after 6 months at 25°C / 60% RH. | [2] |
| Deteriorated by 92.9% at room temperature (timeframe not specified). | |||
| SAM Butanedisulfonate | Believed to have a longer shelf life and enhanced stability.[1] | Deteriorated by 43% at room temperature (timeframe not specified). |
Note: The quantitative data for tosylate and butanedisulfonate are from different sources and may not be directly comparable due to variations in experimental conditions and analytical methods. However, they collectively support the qualitative assessment of butanedisulfonate's superior stability.
Experimental Protocols
To provide a framework for researchers to conduct their own comparative stability studies, detailed methodologies for key experiments are outlined below.
Long-Term and Accelerated Stability Testing
This protocol is designed to assess the chemical stability of the SAM salts over time under controlled environmental conditions.
1. Objective: To determine the degradation rate of SAM tosylate and SAM butanedisulfonate salts under long-term and accelerated storage conditions.
2. Materials:
- SAM tosylate salt
- SAM butanedisulfonate salt
- Climatic chambers with controlled temperature and relative humidity
- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks and pipettes
- Appropriate solvents and reagents for HPLC mobile phase
3. Method:
- Sample Preparation: Accurately weigh samples of SAM tosylate and SAM butanedisulfonate into individual, appropriate containers.
- Storage Conditions:
- Long-Term: 25°C ± 2°C / 60% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH
- Time Points:
- Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months
- Accelerated: 0, 1, 3, and 6 months
- Analysis: At each time point, withdraw samples and prepare solutions of a known concentration. Analyze the concentration of SAM using a validated stability-indicating HPLC method. The primary degradation products of SAM are methylthioadenosine (MTA) and adenine.
- Data Evaluation: Calculate the percentage of SAM remaining at each time point relative to the initial concentration (time 0).
4. HPLC Method Example:
- Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
- Mobile Phase: A gradient or isocratic elution using a buffer (e.g., ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile).
- Detection: UV at 260 nm.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 20 µL.
Hygroscopicity Testing
This protocol determines the tendency of the SAM salts to absorb moisture from the atmosphere.
1. Objective: To assess and compare the hygroscopic nature of SAM tosylate and SAM butanedisulfonate salts.
2. Materials:
- SAM tosylate salt
- SAM butanedisulfonate salt
- Dynamic Vapor Sorption (DVS) instrument or desiccators with saturated salt solutions for controlled humidity
- Microbalance
3. Method (using DVS):
- Sample Preparation: Place a small, accurately weighed amount of the SAM salt into the DVS sample pan.
- DVS Program:
- Equilibrate the sample at a low relative humidity (e.g., 5% RH).
- Increase the RH in a stepwise manner (e.g., in 10% increments) from 5% to 95% RH, allowing the sample to reach equilibrium at each step.
- Decrease the RH in a stepwise manner back to 5% RH.
- Data Analysis: The DVS instrument records the change in mass as a function of RH. Plot the percentage change in mass against RH to generate a sorption-desorption isotherm. The degree of hygroscopicity can be classified based on the percentage of moisture uptake at a specific RH (e.g., 80% RH).
Visualizing Experimental Workflows and Pathways
To further clarify the processes involved in SAM stability and function, the following diagrams are provided.
Caption: Workflow for Comparative Stability Testing of SAM Salts.
Caption: Dynamic Vapor Sorption (DVS) Workflow for Hygroscopicity Testing.
Caption: The SAM Cycle and its Role as a Methyl Donor.
Conclusion
The selection of a stable salt form is paramount in the development of S-adenosylmethionine as a therapeutic agent. The available evidence strongly indicates that SAM butanedisulfonate offers superior stability compared to SAM tosylate . This enhanced stability can lead to a longer product shelf life, reduced degradation, and ultimately, a more reliable and effective therapeutic product. Researchers and drug development professionals are encouraged to conduct comprehensive, head-to-head stability studies using the protocols outlined in this guide to make informed decisions for their specific formulations. The greater stability of the butanedisulfonate salt makes it a preferable candidate for further development where the chemical robustness of the active pharmaceutical ingredient is a critical quality attribute.
References
A Researcher's Guide to Validating Methyltransferase Activity Using SAM Tosylate as a Standard
For researchers, scientists, and drug development professionals, the accurate measurement of methyltransferase (MT) activity is paramount. This guide provides a comprehensive comparison of S-adenosylmethionine (SAM) tosylate as a validation standard against other alternatives, supported by experimental data and detailed protocols.
The enzymatic transfer of a methyl group from the universal donor S-adenosylmethionine (SAM) is a fundamental biological process. Validating the assays used to measure the activity of these methyltransferases is critical for generating reliable and reproducible data in basic research and drug discovery. The inherent instability of SAM presents a significant challenge for its use as a standard. However, the tosylate salt of SAM offers a superior solution due to its enhanced stability and high purity.
SAM Tosylate: The Gold Standard for Methyltransferase Assays
S-adenosylmethionine is commercially available in several salt forms, including tosylate, chloride, iodide, and sulfate. The choice of the counter-ion significantly impacts the stability, handling, and ultimately, the reliability of the compound as a quantitative standard. SAM stability is improved when the molecule is presented as the salt of a strong acid.
SAM tosylate stands out due to its chemical properties:
-
Enhanced Stability : The tosylate counter-ion provides greater stability in the solid state compared to more hygroscopic salts like chlorides. A study comparing different salts showed that a tosylate formulation of SAM retained over 93% of its purity after six months of storage, demonstrating its excellent shelf-life.
-
High Purity : SAM tosylate is commercially available with purities exceeding 95%, a critical requirement for a reference standard.
-
Improved Handling : Its stability and crystalline nature make it easier to handle and weigh accurately, reducing errors in standard curve preparation.
Comparison of SAM Formulations for Assay Validation
The selection of a suitable SAM salt is crucial for accurate assay validation. The following table compares the key characteristics of SAM tosylate with other common SAM formulations.
| Feature | SAM Tosylate | SAM Chloride/Iodide |
| Purity | Typically >95% | Variable, often lower than tosylate |
| Solid-State Stability | High, less hygroscopic | Lower, more hygroscopic |
| Solution Stability | pH-dependent, but generally more stable in acidic buffers | Prone to degradation, especially at neutral or alkaline pH |
| Handling | Easy to weigh and handle | Can be challenging due to hygroscopicity |
| Suitability as Standard | Excellent | Fair to Poor |
Quantitative Performance Data
The use of a high-purity standard like SAM tosylate is essential for determining accurate kinetic parameters of methyltransferase enzymes. While kinetic constants are enzyme- and substrate-specific, the following table provides representative data for a generic protein methyltransferase to illustrate the application.
| Parameter | Typical Value | Significance |
| KM for SAM | 0.1 - 10 µM | Reflects the enzyme's affinity for the methyl donor. |
| Vmax | Enzyme-dependent | Represents the maximum rate of the reaction. |
| kcat | Enzyme-dependent | Turnover number, indicating catalytic efficiency. |
Note: These values are illustrative. Accurate determination requires experimental validation for each specific enzyme and substrate.
Experimental Protocol: Validating Methyltransferase Activity
This protocol describes a continuous, enzyme-coupled spectrophotometric assay for validating the activity of a purified SAM-dependent methyltransferase using SAM tosylate as the standard. The assay monitors the production of S-adenosylhomocysteine (SAH), which is converted to a product that can be detected by a change in absorbance.
Materials:
-
Purified SAM-dependent methyltransferase
-
Specific methyl acceptor substrate for the enzyme
-
SAM tosylate (high purity)
-
S-adenosylhomocysteine (SAH) for positive control (optional)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Coupling enzymes (e.g., SAH hydrolase or nucleosidase, adenine (B156593) deaminase)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading at 265 nm
Procedure:
-
Preparation of SAM Tosylate Stock Solution:
-
Accurately weigh a small amount of SAM tosylate and dissolve it in the assay buffer to a final concentration of 10 mM.
-
Prepare fresh daily and keep on ice.
-
-
Preparation of Standard Curve:
-
Perform serial dilutions of the SAM tosylate stock solution in the assay buffer to create a standard curve ranging from 0 to 200 µM.
-
-
Assay Reaction Mixture:
-
Prepare a master mix containing the assay buffer, the specific methyl acceptor substrate, and the coupling enzymes.
-
Aliquot the master mix into the wells of the 96-well plate.
-
-
Initiation of Reaction:
-
Add the purified methyltransferase enzyme to the wells.
-
Initiate the reaction by adding varying concentrations of the SAM tosylate standard to the wells. Include a no-enzyme control.
-
-
Measurement:
-
Immediately place the plate in the spectrophotometer.
-
Monitor the decrease in absorbance at 265 nm over time (typically 15-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time plot.
-
Subtract the rate of the no-enzyme control from the rates of the enzyme-containing reactions.
-
Plot the corrected initial rates against the SAM tosylate concentrations to generate a Michaelis-Menten curve.
-
Determine the KM and Vmax from the curve using non-linear regression analysis.
-
Visualizing the Process
The Methyltransferase Catalytic Cycle
The following diagram illustrates the fundamental reaction catalyzed by SAM-dependent methyltransferases.
Caption: The catalytic cycle of a SAM-dependent methyltransferase.
Workflow for Assay Validation
This diagram outlines the key steps for validating a methyltransferase assay using SAM tosylate as a standard.
Caption: Workflow for validating a methyltransferase assay.
A Researcher's Guide to Non-Radiometric Methylation Assays: Alternatives to Radioactive SAM
For decades, the use of radioactive S-adenosyl-L-methionine ([³H]-SAM) has been the gold standard for detecting and quantifying methyltransferase activity. However, concerns over safety, regulatory hurdles, and waste disposal have driven the development of a new generation of non-radiometric assays. This guide provides a comprehensive comparison of commercially available alternatives, offering researchers safer, more efficient, and often higher-throughput methods for studying methylation events.
This guide is intended for researchers, scientists, and drug development professionals seeking to move away from radioactive assays without compromising data quality. We will delve into the principles, performance, and protocols of the leading non-radiometric methylation assays, presenting a clear and objective comparison to aid in the selection of the most suitable method for your research needs.
Principles of Detection: A Shift from Radioactivity to Light and Color
Non-radiometric methylation assays have diversified into several detection methodologies, primarily centered around colorimetric, fluorescent, and bioluminescent readouts. The majority of these assays indirectly or directly measure the accumulation of the universal methyltransferase reaction product, S-adenosyl-L-homocysteine (SAH), or the methylation of a specific substrate.
Enzyme-Coupled Assays: A common strategy involves a series of enzymatic reactions that couple the production of SAH to a detectable signal. For instance, SAH can be hydrolyzed to homocysteine and adenosine. Adenosine can then be converted to hypoxanthine, which in the presence of xanthine (B1682287) oxidase, produces hydrogen peroxide (H₂O₂). This H₂O₂ can then be used to generate a colorimetric or fluorescent signal.
Antibody-Based Detection: These assays utilize antibodies that specifically recognize either the methylated substrate (e.g., 5-methylcytosine (B146107) in DNA or methylated histones) or the SAH product. The detection is typically achieved through an ELISA-like format, where a secondary antibody conjugated to a reporter enzyme generates a colorimetric or fluorometric signal.
Bioluminescent Assays: These highly sensitive assays couple the generation of SAH to a luciferase-luciferin reaction. In a series of enzymatic steps, SAH is converted to ATP. The amount of ATP produced is then quantified by the light output from a luciferase reaction, which is directly proportional to the methyltransferase activity.
Fluorescence Polarization (FP) and TR-FRET Assays: These homogeneous assay formats are particularly well-suited for high-throughput screening (HTS). In a competitive FP assay, SAH produced by the methyltransferase reaction displaces a fluorescently labeled SAH tracer from an SAH-specific antibody, leading to a decrease in fluorescence polarization. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays utilize a similar principle, where the binding of a tracer to an antibody brings a donor and acceptor fluorophore into proximity, and the displacement by SAH disrupts this energy transfer.
Comparative Analysis of Leading Non-Radiometric Methylation Assays
To facilitate an objective comparison, the following table summarizes the key performance characteristics of several popular commercially available non-radiometric methylation assay kits. The data presented is compiled from publicly available technical manuals and research articles.
| Assay Name | Manufacturer | Detection Method | Assay Principle | Throughput | Sensitivity/Detection Limit | Z' Factor | Signal-to-Background (S/B) Ratio |
| MTase-Glo™ Methyltransferase Assay | Promega | Bioluminescent | Universal SAH detection coupled to a luciferase reaction.[1][2] | High (96, 384, 1536-well)[2] | 20-30 nM of SAH.[3] | > 0.7.[2] | High, with low background.[1] |
| EpiQuik™ DNMT Activity/Inhibition Assay Kit | EpigenTek | Colorimetric/Fluorometric | Antibody-based detection of methylated DNA substrate.[4][5] | Medium to High (96-well strip format).[4][5] | Colorimetric: as low as 0.2 ng of purified enzyme. Fluorometric: as low as 2 ng of enzyme.[6][7] | Not consistently reported | Good signal window.[6] |
| Transcreener® EPIGEN SAH Methyltransferase Assay | BellBrook Labs | Fluorescence Polarization (FP) | Competitive immunoassay for SAH detection.[6][8] | High (384, 1536-well) | Accommodates SAM concentrations from 0.1 µM to 50 µM.[5] | ≥ 0.7.[5][8] | ≥100 mP polarization shift.[5] |
| SAM510™ SAM Methyltransferase Assay | G-Biosciences | Colorimetric | Enzyme-coupled assay measuring H₂O₂ production.[9][10] | Medium (96-well) | 0.013-0.133 µmol/min/mL of methyltransferase activity.[1][11] | Not reported | Not reported |
| AptaFluor® SAH Methyltransferase Assay | BellBrook Labs | TR-FRET | Aptamer-based direct detection of SAH.[8] | High (384, 1536-well) | 0.6 nM SAH.[8] | Not reported | Positive TR-FRET signal.[8] |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the experimental workflows of key non-radiometric methylation assays.
Caption: Workflow of the MTase-Glo™ bioluminescent assay.
Caption: Workflow of the EpiQuik™ antibody-based DNMT assay.
Caption: Workflow of the Transcreener® fluorescence polarization assay.
Detailed Experimental Protocols
The following are generalized protocols for some of the key non-radiometric methylation assays. For precise, lot-specific instructions, always refer to the manufacturer's technical manual.
MTase-Glo™ Methyltransferase Assay Protocol (Promega)
This protocol is adapted for a 384-well plate format.
Materials:
-
MTase-Glo™ Reagent
-
MTase-Glo™ Detection Solution
-
Methyltransferase enzyme
-
Substrate (e.g., histone peptide, DNA)
-
S-adenosyl-L-methionine (SAM)
-
Reaction Buffer (specific to the enzyme)
-
White, opaque 384-well plates
Procedure:
-
Methyltransferase Reaction Setup:
-
Prepare a master mix containing the reaction buffer, substrate, and methyltransferase enzyme.
-
Dispense the master mix into the wells of the 384-well plate.
-
Initiate the reaction by adding SAM to each well. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 60 minutes).
-
-
SAH Detection:
-
Thaw the MTase-Glo™ Reagent and MTase-Glo™ Detection Solution.
-
Add an equal volume of MTase-Glo™ Reagent to each well (e.g., 5 µL).
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of SAH to ADP.
-
Add an equal volume of MTase-Glo™ Detection Solution to each well (e.g., 10 µL).
-
Incubate at room temperature for 30-60 minutes to allow for the conversion of ADP to ATP and the subsequent luciferase reaction.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is stable for several hours.[1]
-
EpiQuik™ DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit Protocol (EpigenTek)
This protocol is for the colorimetric assay in a 96-well strip format.
Materials:
-
Pre-coated 96-well strip plate with DNA substrate
-
Wash Buffer
-
Assay Buffer
-
SAM
-
DNMT enzyme or nuclear extract
-
Capture Antibody (Anti-5-mC)
-
Detection Antibody (HRP-conjugated)
-
Developer Solution
-
Stop Solution
Procedure:
-
Methylation Reaction:
-
Prepare the DNMT reaction mix by adding SAM to the Assay Buffer.
-
Add the reaction mix to the wells.
-
Add the DNMT enzyme or nuclear extract to the sample wells. For inhibitor screening, add the inhibitor prior to the enzyme.
-
Incubate the plate at 37°C for 60-90 minutes.
-
-
Immunodetection of Methylated DNA:
-
Wash the wells three times with Wash Buffer.
-
Add the diluted Capture Antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells three times with Wash Buffer.
-
Add the diluted Detection Antibody to each well and incubate at room temperature for 30 minutes.
-
Wash the wells four to five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add the Developer Solution to each well and incubate in the dark at room temperature for 2-10 minutes.
-
Add the Stop Solution to each well to stop the reaction.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Transcreener® EPIGEN SAH Methyltransferase Assay Protocol (BellBrook Labs)
This protocol is for the fluorescence polarization assay in a 384-well format.
Materials:
-
Transcreener® EPIGEN SAH Detection Mix (contains SAH antibody and FP tracer)
-
Stop & Detect Buffer
-
Methyltransferase enzyme
-
Substrate
-
SAM
-
Reaction Buffer
-
Black, low-volume 384-well plates
Procedure:
-
Methyltransferase Reaction:
-
Set up the methyltransferase reaction in the 384-well plate containing the enzyme, substrate, and reaction buffer.
-
Initiate the reaction by adding SAM. The final reaction volume is typically 10 µL.
-
Incubate at the optimal temperature for the desired time.
-
-
Reaction Quench and Detection:
-
Add Stop & Detect Buffer to each well to stop the reaction.
-
Add the Transcreener® EPIGEN SAH Detection Mix to each well. The final volume is typically 20 µL.
-
Incubate at room temperature for 60-90 minutes to allow the reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization using a microplate reader equipped with appropriate filters for the FP tracer. A decrease in polarization is indicative of methyltransferase activity.
-
Conclusion
The landscape of methyltransferase assays has evolved significantly, offering researchers a robust toolkit of non-radiometric alternatives to the traditional [³H]-SAM-based methods. The choice of assay will ultimately depend on the specific research question, the throughput requirements, and the available instrumentation. Bioluminescent assays like MTase-Glo™ offer exceptional sensitivity, making them ideal for low-activity enzymes or inhibitor screening. Antibody-based assays such as EpiQuik™ provide a straightforward and reliable method for detecting substrate-specific methylation. For high-throughput screening campaigns, the homogeneous, mix-and-read formats of fluorescence polarization and TR-FRET assays, like the Transcreener® and AptaFluor® platforms, are unparalleled in their efficiency and scalability. By understanding the principles and performance characteristics of these assays, researchers can confidently select the optimal non-radiometric method to advance their studies in the dynamic field of epigenetics and methylation research.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. promega.com [promega.com]
- 4. Development and validation of a generic fluorescent methyltransferase activity assay based on the Transcreener® AMP/GMP Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. epigentek.com [epigentek.com]
- 7. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 8. promega.com [promega.com]
- 9. MTase-Glo Methyltransferase Assay Protocol [worldwide.promega.com]
- 10. SAM Methyltransferase Assay, A Colorimetric Continuous Kinetic Assay [gbiosciences.com]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Head-to-Head Battle of Methyl Donors: S-Adenosyl-L-methionine Tosylate vs. Alternatives in Epigenetic Research
For researchers in epigenetics and drug development, the choice of a methyl donor is a critical decision that can significantly impact experimental outcomes. S-Adenosyl-L-methionine (SAMe) is the universal methyl donor for methylation reactions, including the epigenetic modification of DNA and histones. This guide provides an in-depth comparison of S-Adenosyl-L-methionine tosylate (SAMe tosylate) with other commonly used methyl donors, such as other SAMe salts, betaine (B1666868), and methionine, focusing on their performance in epigenetic studies.
This comparison guide synthesizes available data on the stability, cell permeability, and efficiency of these molecules in promoting methylation, offering a valuable resource for designing and interpreting epigenetic experiments.
Stability: A Critical Factor for Reliable Results
The inherent instability of SAMe in aqueous solutions presents a significant challenge in experimental settings. The choice of the counter-ion in a SAMe salt can greatly influence its stability.
Table 1: Comparison of Stability of Different SAMe Salts
| SAMe Salt | Condition | Remaining SAMe (%) | Time | Reference |
| SAMe tosylate | 25°C, 60% Relative Humidity | 93.9% | 6 months | [1] |
| SAMe phytate | 25°C, 60% Relative Humidity | 99.6% | 6 months | [1] |
| Generic SAMe | 38°C, Aqueous Solution | 52% | 7 days | [2] |
| Generic SAMe | 38°C, Aqueous Solution | 32% | 14 days | [2] |
As the data indicates, the choice of salt form significantly impacts the stability of SAMe. While direct comparisons in aqueous buffers used for in vitro assays are limited, the available information suggests that tosylate and phytate salts offer enhanced stability over the free form, a crucial consideration for the reproducibility of experiments.[1][2]
Cellular Uptake and Bioavailability
The efficiency with which a methyl donor enters the cell is paramount for in vivo and cell-based epigenetic studies. The cellular membrane acts as a barrier, and different methyl donors utilize various transport mechanisms.
S-Adenosyl-L-methionine, being a charged and relatively large molecule, exhibits poor cell permeability. Studies using Caco-2 cell monolayers, a model for intestinal absorption, have shown that SAMe transport is primarily paracellular (passing between cells) and not actively transported into the cells.[3] This results in low intracellular accumulation, with cell-to-medium ratios at equilibrium being only 0.2-0.5.[3]
In contrast, other methyl donors like methionine and betaine have dedicated transport systems that facilitate their entry into cells. Methionine is an essential amino acid and is actively transported into cells.[4] Betaine, an osmolyte, also has specific transporters for its cellular uptake.[5]
Table 2: Comparison of Cell Permeability and Transport Mechanisms
| Methyl Donor | Cell Permeability | Primary Transport Mechanism | Reference |
| SAMe (general) | Low | Paracellular | [3] |
| Methionine | High | Active transport (amino acid transporters) | [4] |
| Betaine | High | Active transport (betaine transporters) | [5] |
Due to its low permeability, achieving high intracellular concentrations of SAMe through external supplementation can be challenging. This may necessitate the use of higher concentrations in cell culture media, which could have off-target effects.
Efficiency in Epigenetic Modifications: The SAM:SAH Ratio
The intracellular ratio of SAMe to its demethylated product, S-adenosyl-L-homocysteine (SAH), is a critical determinant of the cellular methylation potential. SAH is a potent inhibitor of most methyltransferases, so a high SAM:SAH ratio is essential for efficient DNA and histone methylation.
A study by Kharbanda et al. (2005) in rat hepatocytes provides valuable insights into how different methyl donors affect this crucial ratio, particularly under conditions of cellular stress induced by ethanol.
Table 3: Effect of Methyl Donors on Intracellular SAM:SAH Ratio in Rat Hepatocytes
| Treatment Group | SAM (nmol/10^6 cells) | SAH (nmol/10^6 cells) | SAM:SAH Ratio |
| Control | 0.24 ± 0.02 | 0.05 ± 0.01 | 4.8 |
| Ethanol | 0.12 ± 0.01 | 0.08 ± 0.01 | 1.5 |
| Ethanol + Betaine | 0.22 ± 0.02 | 0.05 ± 0.01 | 4.4 |
| Ethanol + SAMe | 0.21 ± 0.02 | 0.06 ± 0.01 | 3.5 |
Data adapted from Kharbanda et al., Journal of Nutrition, 2005.[6] The specific salt of SAMe used was not specified in the publication.
This study demonstrates that while both betaine and SAMe supplementation can increase the SAM:SAH ratio in a compromised cellular environment, betaine was more effective at restoring the ratio to control levels.[6] This is likely because betaine can donate a methyl group to homocysteine to regenerate methionine, which is then converted to SAMe, and it also helps in the removal of SAH.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are summaries of key experimental protocols relevant to the comparison of methyl donors.
In Vitro DNA Methyltransferase (DNMT) Activity Assay
This assay measures the activity of DNMT enzymes, which are responsible for DNA methylation.
-
Substrate Preparation: A DNA substrate, often a synthetic oligonucleotide containing CpG sites, is coated onto a microplate well.
-
Reaction Mixture: A reaction buffer containing the DNMT enzyme, the methyl donor (e.g., SAMe tosylate, betaine, or methionine), and other necessary co-factors is prepared.
-
Incubation: The reaction mixture is added to the DNA-coated wells and incubated at a specific temperature (e.g., 37°C) for a defined period to allow for the methylation reaction to occur.
-
Detection: The extent of DNA methylation is quantified. This can be done using various methods:
-
Radiolabeling: Using radiolabeled SAMe (e.g., [³H]-SAMe) and measuring the incorporated radioactivity.
-
Antibody-based detection: Using an antibody that specifically recognizes 5-methylcytosine, followed by a secondary antibody conjugated to an enzyme for colorimetric or chemiluminescent detection.
-
Methylation-sensitive restriction enzymes: Digesting the DNA with enzymes that are sensitive to methylation status, followed by quantification of the remaining DNA.
-
-
Data Analysis: The signal obtained is proportional to the DNMT activity. When comparing different methyl donors, their efficiency can be determined by comparing the resulting signals at equivalent concentrations.
In Vitro Histone Methyltransferase (HMT) Activity Assay
This assay is designed to measure the activity of HMTs, the enzymes that methylate histone proteins.
-
Substrate: The substrate can be histone peptides, recombinant histones, or nucleosomes.
-
Reaction Mixture: A reaction buffer containing the HMT enzyme, the methyl donor, and co-factors is prepared.
-
Incubation: The reaction is initiated by adding the enzyme to the mixture of substrate and methyl donor and incubated at a specific temperature (e.g., 30°C).
-
Detection: Similar to DNMT assays, various methods can be used:
-
Radiolabeling: Using radiolabeled SAMe and detecting the transfer of the radioactive methyl group to the histone substrate, often visualized by autoradiography after SDS-PAGE.
-
Antibody-based detection (ELISA or Western Blot): Using antibodies specific to the methylated histone mark (e.g., H3K4me3, H3K27me3).
-
Mass Spectrometry: Analyzing the mass shift of the histone peptide upon methylation.
-
-
Data Analysis: The efficiency of different methyl donors is compared by quantifying the level of histone methylation.
Caco-2 Cell Permeability Assay
This assay is a standard method to assess the intestinal permeability of compounds.
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell insert and cultured for approximately 21 days to form a confluent and differentiated monolayer.
-
Transport Experiment: The test compound (e.g., SAMe tosylate, betaine, or methionine) is added to the apical (top) side of the transwell, representing the intestinal lumen.
-
Sampling: At various time points, samples are taken from the basolateral (bottom) side, which represents the bloodstream.
-
Quantification: The concentration of the compound in the basolateral samples is quantified using a suitable analytical method, such as LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the cell monolayer.
Visualizing the Pathways
To better understand the relationships between these methyl donors and the epigenetic machinery, the following diagrams illustrate the key pathways and experimental workflows.
References
- 1. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of chemical and diastereoisomeric stability of S-adenosylmethionine in aqueous solution by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS-based absolute metabolite quantification: application to metabolic flux measurement in trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. enamine.net [enamine.net]
- 6. A comparison of the effects of betaine and S-adenosylmethionine on ethanol-induced changes in methionine metabolism and steatosis in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Commercial S-Adenosyl-L-methionine (SAMe) Tosylate Preparations: A Comparative Analysis
For researchers, scientists, and drug development professionals, the quality and performance of S-Adenosyl-L-methionine (SAMe) are paramount for obtaining reliable and reproducible experimental results. This guide provides a comparative overview of commercially available SAMe tosylate preparations, focusing on critical quality attributes such as purity, stability, and biological activity. Due to the limited availability of direct head-to-head comparative studies in peer-reviewed literature, this guide also furnishes detailed experimental protocols for researchers to conduct their own evaluations.
S-Adenosyl-L-methionine is a crucial methyl donor involved in numerous metabolic pathways, including DNA methylation, neurotransmitter synthesis, and the production of the antioxidant glutathione.[1][2] Its inherent instability, however, presents a significant challenge.[3][4] To address this, commercial preparations are often formulated as stable salts, with the tosylate disulfate form being a common choice.[3][4] Despite this, the quality of commercial SAMe supplements can vary significantly, with studies revealing discrepancies between labeled content and actual potency.[5][6]
Comparison of Commercial SAMe Tosylate Preparations
Direct, comprehensive, peer-reviewed comparisons of multiple commercial SAMe tosylate products are scarce. However, information from manufacturers, third-party testing organizations, and individual comparative studies can guide researchers in their selection. The following table summarizes information on a selection of commercially available SAMe tosylate preparations. It is important to note that the purity and stability of any given product can vary between batches.
| Product/Brand Name | Manufacturer/Supplier | Stated Potency (per tablet/capsule) | Formulation Characteristics | Available Purity Data/Certifications |
| SAMe (S-Adenosyl L-Methionine Disulfate Tosylate) | California Gold Nutrition | 400 mg | Enteric Coated Tablets | Information not readily available |
| SAMe | Doctor's Best | 400 mg | Enteric Coated Tablets, Stabilized with tosylate disulfate | Information not readily available |
| SAMe Complete™ | Nature Made | 400 mg | Enteric Coated Tablets | USP Verified |
| Ademetionine Disulfate Tosylate | BulkSupplements.com | Powder | Powder | >99% Purity (by HPLC) stated by manufacturer |
| SAMe | NOW Foods | 400 mg | Enteric Coated Tablets | Internally tested for potency |
| S-Adenosyl-L-methionine Tosylate disulfate | Gnosis by Lesaffre | Raw Material | Powder | Pharmaceutical grade |
| SAMe | Jarrow Formulas | 400 mg | Enteric Coated Tablets | Information not readily available |
| Denosyl®, Denamarin® | Nutramax Laboratories | Varies | Veterinary Formulations | Subject to quality control |
Note: The stated potency often refers to the amount of the SAMe tosylate disulfate salt. The actual amount of the active SAMe ion is approximately half of this value.[7] Researchers should always confirm the basis of the stated potency.
Experimental Protocols for Comparative Analysis
To empower researchers to independently assess the quality of SAMe tosylate preparations, this section provides detailed methodologies for key experiments.
Purity and Potency Analysis via High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for quantifying SAMe.[8][9][10] This method separates SAMe from its degradation products and other impurities, allowing for accurate determination of its concentration.
Objective: To determine the purity and quantify the amount of S-Adenosyl-L-methionine in a given commercial preparation.
Methodology: Reversed-Phase HPLC with UV Detection.[8][10]
-
Instrumentation:
-
HPLC system with a UV-Vis detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
-
Reagents:
-
This compound disulfate reference standard
-
Sodium phosphate (B84403) monobasic
-
Heptanesulfonic acid sodium salt (as an ion-pairing agent)
-
Methanol or Acetonitrile (HPLC grade)
-
Deionized water
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 50 mM sodium phosphate buffer containing 10 mM heptanesulfonic acid, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25°C
-
Elution: Isocratic or gradient elution can be used. For a simple potency assay, an isocratic elution with a mixture of Mobile Phase A and B (e.g., 85:15 v/v) is often sufficient.
-
-
Sample Preparation:
-
Accurately weigh and grind a representative number of tablets or an equivalent amount of powder.
-
Dissolve the powder in a known volume of Mobile Phase A to achieve a target concentration within the linear range of the assay (e.g., 100 µg/mL).
-
Vortex and sonicate to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Standard Preparation:
-
Prepare a stock solution of the SAMe reference standard in Mobile Phase A.
-
Prepare a series of calibration standards by diluting the stock solution to cover a range of concentrations (e.g., 10-200 µg/mL).
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the SAMe standard against its concentration.
-
Determine the concentration of SAMe in the sample by interpolating its peak area from the calibration curve.
-
Calculate the purity as the percentage of the measured SAMe content relative to the expected content based on the sample weight.
-
Stability Assessment
The stability of SAMe is critical for its biological efficacy. This protocol outlines a method to compare the stability of different commercial preparations under accelerated conditions.
Objective: To evaluate and compare the degradation rate of SAMe in different commercial preparations under stress conditions.
Methodology:
-
Stress Conditions:
-
Temperature: Incubate samples at elevated temperatures (e.g., 40°C and 60°C).
-
Humidity: Store samples in a humidity chamber (e.g., 75% relative humidity).
-
Light: Expose samples to UV light.
-
-
Procedure:
-
Prepare samples of each commercial product (tablets or powder).
-
Place the samples in the different stress conditions.
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw a sample from each condition.
-
Analyze the SAMe content of each sample using the HPLC method described above.
-
-
Data Analysis:
-
Plot the percentage of remaining SAMe against time for each condition and each product.
-
Compare the degradation profiles to determine the relative stability of the different preparations.
-
In Vitro Biological Activity: Methyltransferase Activity Assay
The primary biological function of SAMe is to act as a methyl donor in reactions catalyzed by methyltransferases. An in vitro enzyme assay can be used to compare the ability of different SAMe preparations to support this activity.
Objective: To compare the functional activity of SAMe from different commercial sources by measuring the activity of a SAMe-dependent methyltransferase.
Methodology: Catechol-O-methyltransferase (COMT) activity assay.
-
Principle: COMT catalyzes the transfer of a methyl group from SAMe to a catechol substrate (e.g., epinephrine). The rate of product formation is proportional to the concentration of active SAMe.
-
Reagents:
-
Recombinant COMT enzyme
-
Epinephrine (substrate)
-
SAMe from different commercial preparations
-
Reaction buffer (e.g., phosphate buffer, pH 7.4)
-
Stop solution (e.g., perchloric acid)
-
-
Procedure:
-
Prepare solutions of SAMe from different commercial products at the same concentration.
-
In a microplate, set up reaction mixtures containing the reaction buffer, epinephrine, and COMT enzyme.
-
Initiate the reaction by adding the SAMe solutions to the wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Quantify the product (metanephrine) using HPLC with electrochemical or fluorescence detection.
-
-
Data Analysis:
-
Calculate the rate of product formation for each SAMe preparation.
-
Compare the enzymatic activity supported by the different commercial products.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental processes and the biological context of SAMe, the following diagrams are provided.
Caption: Workflow for the comparative analysis of commercial SAMe preparations.
Caption: The central role of SAMe in the methylation cycle.
Conclusion
References
- 1. HPLC analysis of S-adenosyl-L-methionine in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Pharmacokinetic properties of a novel formulation of S-adenosyl-l-methionine phytate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 99% S-Adenosyl-L-Methionine (Ademetionine Disulfate Tosylate) | Manufacturer | Supplier [octagonchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. wendyblount.com [wendyblount.com]
- 7. researchgate.net [researchgate.net]
- 8. ajpaonline.com [ajpaonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to the Certificate of Analysis for S-Adenosyl-L-methionine Tosylate
For researchers, scientists, and drug development professionals utilizing S-Adenosyl-L-methionine (SAMe), understanding the Certificate of Analysis (CoA) is paramount for ensuring the quality, purity, and suitability of this critical biological reagent. This guide provides a detailed explanation of the parameters found on a typical CoA for S-Adenosyl-L-methionine tosylate, and compares it with common alternatives, offering supporting experimental data and methodologies.
S-Adenosyl-L-methionine is a vital methyl donor in numerous biological reactions. Its inherent instability necessitates its formulation as a stable salt. The tosylate salt is one such form, and its quality is meticulously assessed through a series of analytical tests, the results of which are summarized in the CoA.
Understanding the Certificate of Analysis: A Parameter-by-Parameter Breakdown
A Certificate of Analysis for this compound provides a comprehensive summary of its quality attributes. Below is a detailed look at the key parameters and the analytical techniques used for their determination.
Table 1: Comparison of Typical Specifications for S-Adenosyl-L-methionine Salts
| Parameter | This compound (Typical) | S-Adenosyl-L-methionine Disulfate Tosylate (USP) | S-Adenosyl-L-methionine 1,4-Butanedisulfonate (USP) |
| Appearance | White to off-white powder | White to off-white powder | White to off-white powder |
| Identification | Conforms to structure by ¹H-NMR | Conforms to IR spectrum of USP Reference Standard | Conforms to IR spectrum of USP Reference Standard |
| Purity (by HPLC) | ≥98% | 95.0% - 105.0% (as SAMe ion) | NLT 95.0% (as SAMe ion) |
| Isomeric Purity (S,S-isomer by HPLC) | Report Value | NLT 60.0% | Report Value |
| Water Content (Karl Fischer) | ≤5.0% | ≤3.0% | ≤5.0% |
| Sulfate Content | Not Applicable | 23.5% - 26.5% | Not Applicable |
| p-Toluenesulfonic Acid | Report Value | Report Value | Not Applicable |
| Related Substances (by HPLC) | |||
| S-Adenosyl-L-Homocysteine | ≤1.0% | ≤1.0% | ≤1.0% |
| Adenine | ≤1.0% | ≤1.0% | ≤0.5% |
| Methylthioadenosine | ≤1.5% | ≤1.5% | ≤0.5% |
| Heavy Metals | ≤10 ppm | ≤20 ppm | ≤10 ppm |
| Residual Solvents | Meets USP <467> requirements | Meets USP <467> requirements | Meets USP <467> requirements |
Experimental Protocols
The accuracy and reliability of the data presented in a CoA are contingent upon the rigorous execution of validated analytical methods. Below are detailed methodologies for key experiments.
Purity and Related Substances by High-Performance Liquid Chromatography (HPLC)
This method is employed to determine the percentage of the active S-Adenosyl-L-methionine and to quantify any process-related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used. For example:
-
Mobile Phase A: A solution of sodium 1-hexanesulfonate in a dilute acetic acid solution.
-
Mobile Phase B: Acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 260 nm.
-
Procedure: A solution of the sample is prepared in a suitable diluent (e.g., dilute acid) and injected into the HPLC system. The retention time of the main peak is compared to that of a reference standard for identification. The purity is calculated by the area percentage method, and impurities are quantified against a reference standard of S-Adenosyl-L-homocysteine.
Identification by Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is a powerful technique for confirming the chemical structure of the this compound molecule.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).
-
Solvent: Deuterated water (D₂O) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Procedure: A small amount of the sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the observed protons are compared with the expected signals for the S-Adenosyl-L-methionine and tosylate moieties to confirm the identity and structural integrity of the compound.
Isomeric Purity by HPLC
This method specifically quantifies the biologically active (S,S) diastereomer of S-Adenosyl-L-methionine.
-
Instrumentation: HPLC with UV detector.
-
Column: A specialized chiral column or a C18 column with a specific mobile phase to achieve separation of the diastereomers.
-
Mobile Phase: An isocratic mobile phase containing a buffer (e.g., citrate (B86180) and phosphate), an ion-pairing agent (e.g., sodium dodecyl sulfate), and an organic modifier (e.g., acetonitrile) is often used.[1]
-
Flow Rate: 1.2 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Procedure: The sample is prepared and injected into the HPLC system. The peak areas of the (S,S) and (R,S) isomers are used to calculate the percentage of the active (S,S) isomer.
Heavy Metals by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (as per USP <232>)
This method is used to detect and quantify elemental impurities.
-
Instrumentation: An ICP-MS system.
-
Procedure: The sample is digested using a mixture of concentrated acids (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system. The digested sample is then diluted and introduced into the ICP-MS. The instrument measures the mass-to-charge ratio of the ions to identify and quantify the elemental impurities present. The results are compared against the limits specified in USP General Chapter <232>.[1][2]
Residual Solvents by Gas Chromatography (GC) (as per USP <467>)
This method is used to identify and quantify any residual organic solvents from the manufacturing process.
-
Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.
-
Column: A capillary column suitable for volatile organic compound analysis (e.g., G43).
-
Procedure: The sample is dissolved in a suitable solvent (e.g., dimethyl sulfoxide) in a headspace vial. The vial is heated to allow the volatile solvents to partition into the headspace gas. A portion of the headspace gas is then injected into the GC. The retention times of any detected peaks are compared to those of known solvent standards for identification, and the peak areas are used for quantification. The results are evaluated against the limits set in USP General Chapter <467>.[3][4][5]
Comparison with Alternative Salts
The choice of the salt form of S-Adenosyl-L-methionine can impact its stability and handling properties. The disulfate tosylate and 1,4-butanedisulfonate salts are common and well-characterized alternatives. More recently, the phytate salt has emerged as a promising option with potentially improved pharmacokinetic properties.
-
S-Adenosyl-L-methionine Disulfate Tosylate: This is a widely used and well-documented salt form. Its specifications are detailed in the United States Pharmacopeia (USP), providing a strong regulatory foundation.[1] It is known for its good stability.
-
S-Adenosyl-L-methionine 1,4-Butanedisulfonate: This is another USP-grade salt form. It offers comparable stability to the disulfate tosylate salt.
-
S-Adenosyl-L-methionine Phytate: Research suggests that the phytate salt may offer enhanced stability and improved pharmacokinetic parameters compared to the tosylate disulfate form. However, it is a newer formulation and may not have the same level of regulatory documentation as the USP-grade salts.
Visualizing Quality Control and Product Comparison
The following diagrams illustrate the logical flow of a Certificate of Analysis and a comparison of the key attributes of different SAMe salts.
Caption: Logical workflow of a Certificate of Analysis for SAMe tosylate.
Caption: Comparison of key attributes of different SAMe salts.
References
- 1. testinglab.com [testinglab.com]
- 2. Article New test methods for the determination of heavy metals pursuant to usp <232> and <233> [ufag-laboratorien.ch]
- 3. uspnf.com [uspnf.com]
- 4. Assessment of residual solvents in pharmaceuticals to updated ICH Q3C R8 and USP 467 | Separation Science [sepscience.com]
- 5. s4science.at [s4science.at]
A Head-to-Head Battle for SAM Analysis: Cross-Validation of HPLC and Mass Spectrometry Methods
For researchers, scientists, and drug development professionals engaged in the analysis of S-adenosylmethionine (SAM), a critical methyl donor in numerous biological reactions, the choice of analytical methodology is paramount. This guide provides an objective comparison of two powerhouse techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), offering a comprehensive overview of their cross-validation for robust and reliable SAM quantification.
This comparison delves into the performance characteristics of each method, supported by experimental data, to empower you in selecting the optimal approach for your research needs. Detailed experimental protocols are provided to ensure reproducibility, and visual workflows and comparisons are presented to clarify complex processes.
At a Glance: HPLC vs. Mass Spectrometry for SAM Analysis
The cross-validation of analytical methods is a critical step to ensure data integrity and consistency, particularly in regulated environments.[1] When comparing HPLC and Mass Spectrometry for SAM analysis, the fundamental trade-off lies between the accessibility and cost-effectiveness of HPLC and the superior sensitivity and specificity of mass spectrometry.[1][2]
| Feature | HPLC with UV/Fluorescence Detection | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separation based on physicochemical interactions with a stationary phase, followed by detection of light absorbance or fluorescence.[2] | Separation via liquid chromatography followed by mass-to-charge ratio analysis of ionized molecules.[2] |
| Sensitivity | Generally in the nanomolar (nmol/L) range.[3][4] | High sensitivity, often reaching the low nanomolar (nmol/L) to picomolar (pmol/L) range.[2][5] |
| Specificity | Good, but can be susceptible to interference from co-eluting compounds with similar spectral properties.[1] | Excellent, providing high confidence in analyte identification through mass-to-charge ratio and fragmentation patterns.[1][2] |
| Linearity | Typically demonstrates good linearity over a defined concentration range (e.g., R > 0.999).[4] | Excellent linearity over a wide dynamic range. |
| Accuracy | Good, with recovery values typically within 15% of the nominal concentration. | Very good, with high recovery rates often approaching 100%.[2] |
| Precision | Good, with intra- and inter-day coefficients of variation (CVs) generally below 15%.[4] | Excellent, with CVs often below 10%.[2] |
| Cost | Lower initial instrument cost and operational expenses. | Higher initial instrument cost and maintenance expenses. |
| Throughput | Can be lower due to longer run times for adequate separation. | Higher throughput is achievable with modern UPLC-MS/MS systems offering rapid analysis times.[2] |
Visualizing the Workflow: A Tale of Two Techniques
To better understand the practical application of these methods, the following diagrams illustrate a typical experimental workflow for SAM analysis and a logical comparison of the key decision-making factors.
Detailed Experimental Protocols
The successful analysis of SAM relies on meticulous execution of the chosen method. Below are detailed protocols for both HPLC and LC-MS/MS, synthesized from established methodologies.
Sample Preparation (Applicable to Both Methods)
Proper sample handling is crucial for accurate SAM analysis, as it is a labile molecule.
-
Sample Collection and Storage : Immediately snap-freeze tissue samples in liquid nitrogen. For plasma, collect blood in EDTA-containing tubes and centrifuge promptly at 4°C to separate the plasma. Store all samples at -80°C until analysis.
-
Extraction :
-
For tissue samples, homogenize the frozen tissue in ice-cold 0.4 M perchloric acid.
-
For plasma samples, deproteinize by adding ice-cold perchloric acid.
-
-
Centrifugation : Centrifuge the homogenate or deproteinized plasma at high speed (e.g., 15,000 x g) for 10-15 minutes at 4°C.
-
Supernatant Collection : Carefully collect the supernatant, which contains the extracted SAM, for analysis.
HPLC-UV/Fluorescence Method for SAM Analysis
This protocol outlines a common approach using HPLC with UV or fluorescence detection. For fluorescence detection, a pre-column derivatization step is required.
-
Instrumentation : An HPLC system equipped with a UV or fluorescence detector.
-
Chromatographic Column : A C18 reversed-phase column is commonly used.[6]
-
Mobile Phase : A typical mobile phase consists of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) at a slightly acidic pH (e.g., pH 4.0-5.5) with a small percentage of an organic modifier like acetonitrile (B52724).[6]
-
Flow Rate : A flow rate of 1.0 mL/min is often employed.[6]
-
Detection :
-
UV Detection : Set the detector to 254 nm or 257 nm for direct detection of SAM.[6]
-
Fluorescence Detection : Derivatize the sample with a fluorescent agent like chloroacetaldehyde (B151913) to form a fluorescent derivative, which can be detected at an excitation wavelength of approximately 270 nm and an emission wavelength of around 410 nm.[7]
-
-
Quantification : Create a calibration curve using standards of known SAM concentrations to quantify the amount of SAM in the samples.
LC-MS/MS Method for SAM Analysis
This protocol provides a general framework for the highly sensitive and specific quantification of SAM using tandem mass spectrometry.
-
Instrumentation : A liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column : A C18 or similar reversed-phase column is suitable for separation.[2]
-
Mobile Phase : A gradient elution is often used, starting with a high aqueous component (e.g., water with 0.1% formic acid) and ramping up the organic component (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Flow Rate : Typical flow rates are in the range of 0.2-0.5 mL/min.
-
Mass Spectrometry :
-
Ionization : Electrospray ionization (ESI) in positive ion mode is commonly used.
-
Multiple Reaction Monitoring (MRM) : For quantification, specific precursor-to-product ion transitions for SAM and an internal standard (e.g., deuterated SAM) are monitored. A common transition for SAM is m/z 399 -> 250.[5]
-
-
Quantification : Utilize a stable isotope-labeled internal standard for accurate quantification, constructing a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion: Making an Informed Decision
The cross-validation of HPLC and mass spectrometry methods for SAM analysis reveals that both techniques are capable of providing reliable quantitative data. The choice between them hinges on the specific requirements of the study.
-
HPLC with UV or fluorescence detection offers a cost-effective and accessible option for routine analysis where high sensitivity is not the primary concern.[1]
-
LC-MS/MS stands out as the superior technique for applications demanding high sensitivity, specificity, and throughput, particularly when dealing with complex biological matrices or low-abundance samples.[1][2]
By carefully considering the performance characteristics, experimental demands, and budget constraints, researchers can confidently select the most appropriate method for their SAM analysis, ensuring the generation of high-quality, reproducible data.
References
- 1. HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider [hplcvials.com]
- 2. Simultaneous quantification of S-adenosyl methionine and S-adenosyl homocysteine in human plasma by stable-isotope dilution ultra performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of S-Adenosylmethionine (SAM) Tosylate Across Diverse Methyltransferase Families
For Researchers, Scientists, and Drug Development Professionals
S-Adenosylmethionine (SAM), the universal methyl group donor, is a critical co-substrate for all methyltransferase enzymes. Its tosylate salt form is a commonly used, stable formulation in research and clinical applications. This guide provides an objective comparison of the efficacy of SAM tosylate across three major families of methyltransferases: DNA Methyltransferases (DNMTs), Histone Methyltransferases (HMTs), and Catechol-O-Methyltransferase (COMT). The comparative data is presented to assist researchers in experimental design and drug development professionals in understanding the nuanced interactions of this key molecule.
Note on SAM Tosylate: S-Adenosylmethionine is commercially available as various salts to improve its stability. The tosylate disulfate salt is a common and stable formulation.[1] Once dissolved in an aqueous buffer for enzymatic assays, the salt dissociates, and the active molecule is S-Adenosylmethionine (SAM). Therefore, the kinetic data presented in this guide for SAM is directly applicable to experiments utilizing SAM tosylate.
Quantitative Comparison of SAM Efficacy
The efficacy of SAM as a methyl donor can be evaluated by examining the Michaelis constant (Km), which represents the substrate concentration at which the enzyme reaches half of its maximum velocity. A lower Km value indicates a higher affinity of the enzyme for its substrate. The following table summarizes the reported Km values for SAM across different methyltransferase families.
| Enzyme Family | Enzyme Example | Substrate | Km for SAM (µM) | Reference |
| Histone Methyltransferases (HMTs) | G9a (EHMT2) | Histone H3 | 0.76 | [2] |
| MLL2 (KMT2B) | Histone H3 | 3.17 ± 0.37 | [2] | |
| PRMT4 (CARM1) | Histone H3 | 0.21 ± 0.052 | [2] | |
| DNA Methyltransferases (DNMTs) | General | DNA | Typically in the low micromolar range | [3] |
| Catechol-O-Methyltransferase (COMT) | Human COMT | Catechol | 1 (Assay Concentration) | [4] |
It is important to note that Km values can vary depending on the specific enzyme, substrate, and assay conditions.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a key signaling pathway involving methyltransferases and a general experimental workflow for assessing methyltransferase activity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are outlines of common experimental protocols for assaying the activity of DNMTs, HMTs, and COMT.
DNA Methyltransferase (DNMT) Activity Assay
This protocol is a general guide for a radioisotope-based DNMT assay.[5]
1. Materials:
-
Purified recombinant DNMT enzyme
-
DNA substrate (e.g., poly(dI-dC) or a specific oligonucleotide)
-
S-[methyl-³H]-Adenosylmethionine (from SAM tosylate)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.2, 1 mM EDTA, 50 mM KCl)
-
Streptavidin-coated plates (if using biotinylated DNA)
-
Scintillation fluid and counter
2. Procedure:
-
Prepare a reaction mixture containing the assay buffer, DNA substrate, and the DNMT enzyme in a microcentrifuge tube or microplate well.
-
Initiate the reaction by adding S-[methyl-³H]-Adenosylmethionine.
-
Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).
-
Stop the reaction (e.g., by adding a high concentration of unlabeled SAM or by heat inactivation).
-
Separate the radiolabeled DNA from the unincorporated S-[methyl-³H]-Adenosylmethionine. This can be achieved through methods such as filter binding assays or spin columns.[5]
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of incorporated methyl groups over time.
Histone Methyltransferase (HMT) Activity Assay
This protocol outlines a common filter-binding assay for HMT activity.[6][7]
1. Materials:
-
Purified recombinant HMT enzyme
-
Histone substrate (e.g., core histones, histone peptides)
-
S-[methyl-³H]-Adenosylmethionine (from SAM tosylate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.5, 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose filter paper
-
Wash Buffer (e.g., 50 mM sodium carbonate, pH 9.0)
-
Scintillation fluid and counter
2. Procedure:
-
Set up the reaction mixture containing assay buffer, histone substrate, and HMT enzyme.
-
Start the reaction by adding S-[methyl-³H]-Adenosylmethionine.
-
Incubate at 30°C for a defined period (e.g., 30-60 minutes).
-
Spot a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper multiple times with the wash buffer to remove unincorporated S-[methyl-³H]-Adenosylmethionine.
-
Air-dry the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Determine the HMT activity by quantifying the amount of radiolabeled methyl groups transferred to the histone substrate.
Catechol-O-Methyltransferase (COMT) Activity Assay
This protocol describes a spectrophotometric assay for COMT activity.
1. Materials:
-
Purified recombinant COMT enzyme or tissue homogenate
-
Catechol substrate (e.g., 3,4-dihydroxybenzoic acid)
-
S-Adenosylmethionine (from SAM tosylate)
-
Assay Buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4, containing MgCl₂)
-
Spectrophotometer
2. Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, catechol substrate, and COMT enzyme.
-
Initiate the reaction by adding SAM.
-
Monitor the change in absorbance at a specific wavelength (e.g., 344 nm for the O-methylated product) over time using a spectrophotometer.
-
The rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated based on the rate of product formation, using the molar extinction coefficient of the product.
Conclusion
The efficacy of SAM tosylate as a methyl donor varies among different methyltransferase families, as evidenced by the differences in their Km values for SAM. HMTs exhibit a wide range of affinities for SAM, suggesting that cellular SAM concentrations could differentially regulate the activity of these enzymes. While specific comparative kinetic data for SAM tosylate is limited, the provided information on SAM's performance and the detailed experimental protocols offer a solid foundation for researchers to design and interpret experiments involving this crucial co-substrate. The choice of assay and the specific experimental conditions are paramount in obtaining accurate and comparable data on the efficacy of SAM tosylate in different methyltransferase enzyme families.
References
- 1. SAM e (S-(5-Adenosyl)-L-methionine disulfate tosylate), Methyl donor (CAS 97540-22-2) | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. Revealing Drivers for Carboxy- S-adenosyl-l-methionine Use by Neomorphic Variants of a DNA Methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Development of a universal radioactive DNA methyltransferase inhibition test for high-throughput screening and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Histone Methyltransferase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Stability of S-Adenosyl-L-methionine (SAMe) Salt Formulations: Phytate vs. Tosylate
For Immediate Distribution
[City, State] – [Date] – S-Adenosyl-L-methionine (SAMe), a critical methyl donor in numerous biological pathways, is a widely used dietary supplement and pharmaceutical agent. However, its inherent instability presents a significant challenge in formulation development. The selection of an appropriate salt form is paramount to ensuring the stability and bioavailability of the final product. This guide provides a comprehensive comparison of the stability of two common salt forms of SAMe: phytate and tosylate, with supporting experimental data to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
S-Adenosyl-L-methionine is susceptible to degradation, primarily through the cleavage of the sulfonium (B1226848) bond, leading to the formation of 5'-methylthioadenosine (MTA) and homoserine lactone. This degradation is readily influenced by temperature and humidity. Consequently, the choice of the counter-ion to form a stable salt is a key determinant of the molecule's shelf-life and efficacy.
Comparative Stability Data
Recent studies have demonstrated a notable difference in the chemical stability of SAMe phytate compared to SAMe tosylate. The larger, sterically hindering phytate anion is believed to protect the SAMe molecule from degradation.[1][2]
Long-Term Stability
Under standard long-term stability conditions of 25°C and 60% relative humidity (RH), SAMe phytate exhibits superior stability over a six-month period.
| Timepoint | SAMe Phytate (% Initial Assay) | SAMe Tosylate (% Initial Assay) |
| 1 Month | Not Reported | Not Reported |
| 3 Months | Not Reported | Not Reported |
| 6 Months | 99.6% | 93.9% |
| Data sourced from Francioso et al., 2021.[1] |
Accelerated Stability
Accelerated stability studies, which expose the formulations to more stressful conditions to predict long-term stability, further highlight the enhanced stability of the phytate salt. While specific quantitative data from the primary comparative study is proprietary, the research indicates that under accelerated conditions of 53°C for 5 days, SAMe phytate showed a greater resistance to chemical degradation than the tosylate salt.[1]
Hygroscopicity
Experimental Protocols
The following methodologies are standard for assessing the stability of SAMe formulations.
High-Performance Liquid Chromatography (HPLC) for Potency Assay
A validated, stability-indicating HPLC method is crucial for accurately quantifying the active SAMe content and its degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Phenomenex Luna SCX 100 A, 5 µm (250 x 4.6 mm).[1]
-
Mobile Phase: An isocratic mobile phase consisting of 0.5 M ammonium (B1175870) formate, with the pH adjusted to 4.0 with formic acid.[1]
-
Flow Rate: 1.2 mL/min.[1]
-
Temperature: 20°C.[1]
-
Detection: UV at 260 nm.[1]
-
Retention Time: Approximately 11.0 minutes for SAMe.[1]
-
Quantitation: Based on a calibration curve prepared with a certified reference standard.
Hygroscopicity Testing (General Protocol)
Hygroscopicity is typically determined by dynamic vapor sorption (DVS) analysis or by exposing the salt powders to controlled humidity environments and measuring the weight gain.
-
Sample Preparation: A known weight of the SAMe salt is placed in a DVS instrument or a desiccator with a saturated salt solution to maintain a specific relative humidity.
-
Equilibration: The sample is allowed to equilibrate at a constant temperature (e.g., 25°C) and humidity.
-
Weight Measurement: The change in mass is recorded over time until a constant weight is achieved.
-
Data Analysis: The percentage of water sorbed is calculated at various humidity levels to generate a moisture sorption isotherm.
Visualizing the Pathways and Processes
To better understand the context of SAMe stability, the following diagrams illustrate the degradation pathway and a typical experimental workflow for stability testing.
Caption: Major degradation pathway of S-Adenosyl-L-methionine.
Caption: General experimental workflow for comparative stability testing.
Conclusion
The available experimental data strongly suggests that the phytate salt of S-Adenosyl-L-methionine offers a significant stability advantage over the tosylate salt. This enhanced stability, particularly under long-term storage conditions, makes SAMe phytate a compelling choice for the development of robust and reliable oral dosage forms. Researchers and formulators are encouraged to consider these findings when selecting a SAMe salt for their product development pipelines to ensure optimal product quality and shelf-life.
References
A Comparative Guide to the Biological Activity of (S,S)-SAM and (R,S)-SAM Diastereoisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of the two diastereoisomers of S-adenosylmethionine (SAM): the naturally occurring and biologically active (S,S)-SAM, and the corresponding (R,S)-SAM. This document summarizes available experimental data, provides detailed methodologies for key experiments, and visualizes the central role of SAM in cellular metabolism.
Introduction
S-adenosylmethionine is a critical molecule in numerous cellular processes, acting as the primary methyl group donor in the methylation of a wide array of substrates, including DNA, RNA, proteins, and lipids. SAM exists as two diastereoisomers due to the chiral center at the sulfonium (B1226848) atom: (S,S)-S-adenosylmethionine and (R,S)-S-adenosylmethionine. It is widely established that the (S,S) configuration is the biologically active form for the vast majority of SAM-dependent methyltransferases.[1] The (R,S) diastereoisomer is generally considered to be biologically inactive as a methyl donor for these enzymes.[1]
Despite the general consensus of (R,S)-SAM's inactivity in methylation reactions, some studies have suggested that it may possess biological effects in certain contexts, independent of methyl transfer. This guide aims to present the available evidence comparing the activities of these two diastereoisomers.
Comparative Biological Activity Data
The following tables summarize the available quantitative data comparing the biological activity of (S,S)-SAM and (R,S)-SAM. It is important to note that comprehensive kinetic data for (R,S)-SAM is limited in the scientific literature, reflecting its general inactivity in enzymatic methylation.
Table 1: Activity with Methyltransferases
| Enzyme | Substrate | Diastereoisomer | Activity/Parameter | Value | Reference |
| Catechol-O-methyltransferase (COMT) | Dopamine | (S,S)-[methyl-³H]-SAM | Methylation | Active | [1] |
| (R,S)-[methyl-³H]-SAM | Methylation | Inactive | [1] | ||
| DNA methyltransferase 1 (Dnmt1) | DNA | (R,S)-SAM-PH | Methylation | Inactive | [2] |
| DNA methyltransferase 3a (Dnmt3a) | DNA | (R,S)-SAM-PH | Methylation | Active | [2] |
| Catechol-O-methyltransferase (COMT) | Protocatechuic aldehyde | (R,S)-SAM-PH* | Methylation | Active | [2] |
*Note: (R,S)-SAM-PH is an H-phosphinic analog of (R,S)-SAM.
Table 2: In Vivo Effects in Isolated Perfused Rat Liver (Ischemia-Reperfusion Injury Model)
A study investigating the effects of both diastereoisomers on ischemia-reperfusion injury in isolated rat livers found differential effects on physiological parameters.
| Parameter | (S,S)-SAM | (R,S)-SAM |
| Blood Flow | Increased | Greater Increase than (S,S)-SAM |
| Bile Production | Greater Increase than (R,S)-SAM | Increased |
Signaling and Metabolic Pathway
S-adenosylmethionine is synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT).[3] As the primary methyl donor, (S,S)-SAM is utilized by methyltransferases (MTs) to methylate a variety of substrates.[4] This reaction converts (S,S)-SAM to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine.[4] This pathway is fundamental to cellular regulation and metabolism.
Caption: The S-adenosylmethionine (SAM) metabolic and methylation pathway.
Experimental Protocols
HPLC Separation of (S,S)-SAM and (R,S)-SAM Diastereoisomers
This protocol describes a method for the analytical and preparative separation of (S,S)-SAM and (R,S)-SAM using reversed-phase high-performance liquid chromatography (HPLC).[1]
Materials:
-
C18 HPLC column
-
Buffer A: 50 mM ammonium (B1175870) acetate (B1210297), pH 5.5
-
Buffer B: 50 mM ammonium acetate with 20% (v/v) acetonitrile, pH 5.5
-
HPLC system with UV detector (detection at 254 nm)
Procedure:
-
Equilibrate the C18 column with Buffer A at a flow rate of 1 mL/min.
-
Dissolve the SAM diastereomer mixture in Buffer A.
-
Inject the sample onto the column.
-
Elute with an isocratic flow of Buffer A for 10 minutes.
-
Apply a linear gradient from 0% to 100% Buffer B over 20 minutes.
-
Maintain 100% Buffer B for 10 minutes.
-
Monitor the elution profile at 254 nm. (S,S)-SAM and (R,S)-SAM will have distinct retention times, allowing for their separation and quantification.
Assay for Methyltransferase Activity
This protocol provides a general method for assessing the methyl donor activity of SAM diastereoisomers with a generic methyltransferase using a radioactivity-based assay.
Materials:
-
Purified methyltransferase
-
Substrate for the methyltransferase
-
[³H-methyl]-(S,S)-SAM and/or [³H-methyl]-(R,S)-SAM
-
Reaction buffer (specific to the enzyme)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the reaction buffer, substrate, and the respective [³H-methyl]-SAM diastereoisomer.
-
Initiate the reaction by adding the methyltransferase.
-
Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Stop the reaction (e.g., by adding trichloroacetic acid to precipitate the methylated macromolecular substrate).
-
Filter the reaction mixture to separate the precipitated methylated substrate from the unreacted [³H-methyl]-SAM.
-
Wash the filter to remove any remaining unincorporated radioactivity.
-
Place the filter in a scintillation vial with scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter. The level of radioactivity is directly proportional to the methyltransferase activity.
Isolated Perfused Rat Liver Model for Ischemia-Reperfusion Injury
This protocol outlines a standard procedure for an isolated perfused rat liver model to study the effects of SAM diastereoisomers on ischemia-reperfusion injury.[5][6]
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit bicarbonate buffer (perfusate)
-
(S,S)-SAM and (R,S)-SAM solutions
-
Perfusion apparatus with a pump, oxygenator, and temperature control
-
Surgical instruments for liver isolation and cannulation
Procedure:
-
Anesthetize the rat and perform a midline laparotomy.
-
Isolate the liver and cannulate the portal vein and the common bile duct.
-
Start perfusion with oxygenated Krebs-Henseleit buffer at 37°C at a constant flow rate.
-
Induce a period of global ischemia by stopping the perfusion for a defined time (e.g., 60 minutes).
-
Initiate reperfusion by restarting the flow of the perfusate. The perfusate for different experimental groups will contain either vehicle control, (S,S)-SAM, or (R,S)-SAM at a specified concentration.
-
Collect perfusate samples and bile at regular intervals during reperfusion.
-
Analyze perfusate samples for markers of liver injury, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).
-
Measure bile flow rate and other functional parameters.
-
At the end of the experiment, take liver tissue samples for histological analysis.
-
Compare the data from the different treatment groups to evaluate the effects of each SAM diastereoisomer on ischemia-reperfusion injury.
References
- 1. HPLC Separation of the (S,S)- and (R,S)- forms of S-Adenosyl-L-methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 4. Methylation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The isolated perfused rat liver: standardization of a time-honoured model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological and biochemical alterations in early-stage lobar ischemia-reperfusion in rat liver - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SAM Analogues in Methyltransferase Research
For Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine (SAM) is a universal methyl donor vital to a vast array of biological processes. The enzymes that facilitate these methylation events, methyltransferases (MTs), have emerged as critical targets in drug discovery and as essential tools in molecular biology. The development and characterization of SAM analogues have provided researchers with powerful chemical probes to investigate MT function, identify novel substrates, and develop potent and selective inhibitors. This guide offers a comparative analysis of various SAM analogues, presenting key performance data, detailed experimental protocols for their evaluation, and visual representations of their roles in biological pathways and experimental workflows.
Performance of SAM Analogues: A Quantitative Comparison
The efficacy of a SAM analogue is often determined by its binding affinity for the target methyltransferase and its efficiency as either a substrate (cofactor) or an inhibitor. These parameters are typically quantified by the Michaelis constant (Km), catalytic rate constant (kcat), and the half-maximal inhibitory concentration (IC50). Below are tables summarizing these key metrics for a selection of SAM analogues against various methyltransferases.
Inhibitory Potency of SAM Analogues (IC50 Values)
| SAM Analogue/Inhibitor | Target Methyltransferase | IC50 (nM) | Notes |
| Sinefungin | METTL3/METTL14 | 1320 ± 110 | Pan-MTase inhibitor, competitive with SAM.[1] |
| S-Adenosyl-L-homocysteine (SAH) | METTL3/METTL14 | 520 ± 90 | Natural product of demethylation and a general MTase inhibitor.[1] |
| EPZ005687 | EZH2 | 54 ± 5 | Competitive with SAM. |
| UNC0638 | G9a/GLP | 81 ± 9 (cellular) | Reduces global H3K9me2 levels. |
| EPZ-5676 | DOT1L | Ki ≤ 0.08 | Potent inhibitor with a long residence time. |
| PFI-5 | SMYD2 | 1300 (cellular) | SAM-competitive inhibitor. |
| Compound 4 | DOT1L | 38 | Extremely potent inhibitor.[1] |
| NAM-TZ-SPKRIA | NTMT1 | 810 ± 130 | Bisubstrate inhibitor with high selectivity.[2] |
Kinetic Parameters of SAM Analogues as Cofactors (Km and kcat)
| SAM Analogue | Methyltransferase | Km (µM) | kcat (min-1) | Notes |
| SAM | G9a | 0.76 | - | Determined using H3 protein-coated plates.[3][4] |
| SAM | PRMT4 (CARM1) | 0.21 ± 0.052 | - | Using histone H3 as a substrate.[3][4] |
| SAM | MLL2 | 3.17 ± 0.37 | - | Using histone H3 as a substrate.[3][4] |
| SAM | Trm10 (T. kodakaraensis) | 3-6 | (3.9 ± 0.3) x 10-3 | tRNA substrate dependent.[5] |
| SAM | METTL6 | - | - | Acts as a slow methyltransferase in vitro.[5] |
Experimental Protocols for Characterizing SAM Analogues
The evaluation of SAM analogues relies on robust and sensitive assay methodologies. Below are detailed protocols for three commonly employed techniques to assess methyltransferase activity and inhibition.
Radiometric Methyltransferase Assay (Scintillation Proximity Assay)
This assay measures the incorporation of a radiolabeled methyl group from [3H]-SAM into a biotinylated substrate.
Materials:
-
Methyltransferase of interest
-
Biotinylated substrate (e.g., peptide or oligonucleotide)
-
[3H]-S-adenosyl-L-methionine ([3H]-SAM)
-
SAM analogue (for inhibition studies)
-
Assay Buffer (e.g., 50 mM HEPES, pH 8.0, 10 mM NaCl, 1 mM DTT)
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Stop Solution (e.g., 500 µM unlabeled SAM)
-
Microplate scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the methyltransferase enzyme, and the biotinylated substrate in a suitable microplate.
-
For inhibition assays, add varying concentrations of the SAM analogue to the wells.
-
Initiate the reaction by adding [3H]-SAM to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding the stop solution.
-
Add a suspension of streptavidin-coated SPA beads to each well.
-
Incubate for at least 30 minutes to allow the biotinylated substrate to bind to the beads.
-
Measure the radioactivity in a microplate scintillation counter. The signal is proportional to the amount of [3H]-methyl group transferred to the substrate.
Fluorescence-Based Methyltransferase Assay
This continuous, enzyme-coupled assay monitors the production of S-adenosyl-L-homocysteine (SAH), a universal product of SAM-dependent methylation.
Materials:
-
Methyltransferase of interest
-
Substrate
-
SAM or SAM analogue
-
Coupled enzyme mix (containing SAH hydrolase, adenosine (B11128) deaminase, and xanthine (B1682287) oxidase)
-
Fluorescent probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture in a microplate containing the assay buffer, substrate, and the methyltransferase enzyme.
-
Add the coupled enzyme mix, HRP, and the fluorescent probe to the reaction mixture.
-
For inhibition studies, add varying concentrations of the SAM analogue.
-
Initiate the reaction by adding SAM.
-
Immediately begin monitoring the increase in fluorescence over time using a microplate reader (e.g., excitation at 530 nm and emission at 590 nm for Amplex Red). The rate of fluorescence increase is proportional to the rate of SAH production and thus, the methyltransferase activity.
Mass Spectrometry-Based Methyltransferase Assay
This label-free method directly measures the formation of the methylated product, offering high specificity and the ability to analyze complex reaction mixtures.
Materials:
-
Methyltransferase of interest
-
Substrate
-
SAM or SAM analogue
-
Assay Buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Quenching Solution (e.g., 0.1% Trifluoroacetic Acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Prepare a reaction mixture containing the assay buffer, methyltransferase, and substrate in a suitable vial.
-
For inhibition studies, pre-incubate the enzyme with the SAM analogue before adding the substrate.
-
Initiate the reaction by adding SAM.
-
Incubate at the optimal temperature for a defined period.
-
Quench the reaction by adding the quenching solution.
-
Analyze the reaction mixture by LC-MS. The extent of methylation is determined by quantifying the peak areas of the unmethylated substrate and the methylated product.
Visualizing the Roles of SAM Analogues
Diagrams created using Graphviz (DOT language) illustrate key concepts in methyltransferase studies.
References
- 1. Selective Inhibitors of Histone Methyltransferase DOT1L: Design, Synthesis and Crystallographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAM/SAH Analogs as Versatile Tools for SAM-Dependent Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
The Gold Standard: Validating SAM Quantification with Internal Standards
A comparative guide to enhancing accuracy and reliability in metabolic research and drug development.
In the intricate world of cellular metabolism, the accurate quantification of S-Adenosylmethionine (SAM) is paramount. As the primary methyl group donor, SAM is a critical player in a vast array of biochemical reactions, including DNA, RNA, and protein methylation, which are fundamental to gene expression and cellular regulation.[1][2][3] For researchers and drug development professionals, precise measurement of SAM levels is crucial for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions. This guide provides an objective comparison of SAM quantification with and without an internal standard, supported by experimental data and detailed protocols, to underscore the importance of incorporating an internal standard for robust and reliable results.
The Challenge of Accurate Quantification
Quantifying endogenous metabolites like SAM is fraught with challenges. Sample preparation, instrument variability, and matrix effects can all introduce significant errors, leading to inaccurate and irreproducible results.[4][5] The use of an internal standard is a widely accepted strategy to mitigate these sources of variation.[4][5][6] An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument.[4] For mass spectrometry-based methods, stable isotope-labeled (SIL) versions of the analyte are the gold standard for internal standards.[4][7]
Performance Comparison: The Impact of an Internal Standard
The inclusion of a stable isotope-labeled internal standard, such as Deuterated S-Adenosylmethionine (d3-SAM), significantly enhances the performance of SAM quantification assays. The following table summarizes the key performance metrics of a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for SAM quantification, both with and without the use of an internal standard.
| Performance Metric | Without Internal Standard | With Internal Standard (d3-SAM) |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% CV) | < 20% | < 10% |
| **Linearity (R²) ** | > 0.98 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 5-20 nmol/L | 1-10 nmol/L |
| Susceptibility to Matrix Effects | High | Low |
Note: The values in this table are representative and may vary depending on the specific assay conditions, instrumentation, and matrix.
The data clearly demonstrates that incorporating an internal standard leads to a marked improvement in accuracy and precision, a wider linear range, and a lower limit of quantification. Most importantly, it effectively compensates for matrix effects, which are a major source of variability in biological samples.
Experimental Protocol: SAM Quantification by LC-MS/MS with an Internal Standard
This protocol outlines a general procedure for the quantification of SAM in plasma samples using a stable isotope-labeled internal standard.
1. Materials and Reagents:
-
S-Adenosylmethionine (SAM) standard
-
Deuterated S-Adenosylmethionine (d3-SAM) internal standard[8][9]
-
HPLC-grade water, acetonitrile, and formic acid
-
Human plasma (or other biological matrix)
-
Protein precipitation agent (e.g., trichloroacetic acid, perchloric acid, or ice-cold methanol/acetone)[9][10]
2. Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the d3-SAM internal standard solution (concentration will depend on the expected endogenous SAM levels).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold protein precipitation agent.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.[10]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.[10]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 0% to 50% B over several minutes.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both SAM and d3-SAM. For example:
-
Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for both the SAM and d3-SAM MRM transitions.
-
Calculate the peak area ratio (SAM peak area / d3-SAM peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the SAM standards.
-
Determine the concentration of SAM in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Biological Context
To further clarify the experimental process and the biological significance of SAM, the following diagrams are provided.
References
- 1. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 2. s-adenosylmethionine levels govern innate immunity through distinct methylation-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]
- 4. benchchem.com [benchchem.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an LC-MS/MS assay for the quantification of the trans-methylation pathway intermediates S-adenosylmethionine and S-adenosylhomocysteine in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantification of serum and urinary S-adenosylmethionine and S-adenosylhomocysteine by stable-isotope-dilution liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of Plasma S-adenosylmethionine and S-adenosylhomocysteine Using Liquid Chromatography-Electrospray-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 12. Quantitation of S-Adenosylmethionine and S-Adenosylhomocysteine in Plasma Using Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Impact of Different Salt Forms of S-Adenosylmethionine (SAM) on Enzyme Kinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
S-adenosylmethionine (SAM) is a universal methyl donor crucial for the activity of all methyltransferase enzymes. It plays a pivotal role in numerous cellular processes, including epigenetic regulation, neurotransmitter synthesis, and detoxification. Due to its inherent instability, SAM is commercially available in various salt forms to enhance its shelf life and bioavailability. While these salt forms are often used interchangeably in enzymatic assays, their potential to differentially impact enzyme kinetics is a critical consideration for researchers aiming for precision and reproducibility.
Comparative Analysis of SAM Salt Forms
The stability of SAM is a critical factor, as its degradation can lead to the formation of S-adenosyl-L-homocysteine (SAH), a potent inhibitor of most methyltransferases. The choice of salt form directly impacts the stability of SAM, particularly in solution.
| Salt Form | Key Characteristics | Impact on Enzyme Assays |
| Tosylate | A commonly used salt form with moderate stability. | Widely used in many commercial SAM preparations. Researchers should be mindful of potential degradation over time, especially in aqueous solutions, which can lead to increased SAH levels and enzyme inhibition. |
| Butanedisulfonate | Reported to have greater stability compared to the tosylate form. | The enhanced stability may lead to more consistent and reproducible results in enzymatic assays by minimizing the concentration of the inhibitory byproduct, SAH. |
| Sulfate (B86663) | Another common salt form. | Stability is a consideration, similar to the tosylate form. The presence of sulfate ions is generally not expected to interfere with most methyltransferase assays. |
| Phytate | A newer formulation that has demonstrated superior stability and bioavailability in preclinical studies. | The higher stability of the phytate salt could be advantageous for long-term experiments or when precise control over SAM concentration is critical. Its improved bioavailability is particularly relevant for in vivo studies.[1] |
Experimental Protocols
General Protocol for a Methyltransferase Activity Assay
This protocol provides a general framework for assessing the activity of a SAM-dependent methyltransferase. Specific parameters such as enzyme and substrate concentrations, buffer composition, and incubation time should be optimized for each specific enzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 5 mM DTT). The optimal pH and ionic strength may vary depending on the enzyme.
-
Enzyme Solution: Dilute the purified methyltransferase to the desired concentration in assay buffer. Keep on ice.
-
Substrate Solution: Prepare the methyl acceptor substrate (e.g., a specific peptide for a histone methyltransferase or a small molecule for a catechol-O-methyltransferase) at a stock concentration in the assay buffer.
-
SAM Solution: Prepare fresh solutions of the desired SAM salt form (e.g., tosylate, butanedisulfonate) in the assay buffer immediately before use. Due to the instability of SAM in aqueous solutions, it is crucial to minimize the time between dissolution and use.
2. Assay Procedure:
-
To a 96-well plate, add the following components in the specified order:
-
Assay Buffer
-
Substrate Solution
-
Enzyme Solution
-
-
Initiate the reaction by adding the SAM solution. The final volume of the reaction mixture is typically 25-100 µL.
-
Mix gently by pipetting or shaking.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the reaction by adding a suitable stop solution (e.g., 0.5% trifluoroacetic acid or by heating).
3. Detection of Methylation:
The method for detecting methylation will depend on the specific assay format. Common methods include:
-
Radiometric Assays: Using [³H]-SAM and measuring the incorporation of the radiolabel into the substrate.
-
Fluorescence-Based Assays: Employing a fluorescently labeled substrate or a coupled enzyme system that produces a fluorescent signal.
-
Luminescence-Based Assays: Utilizing a coupled enzyme system that generates a luminescent signal proportional to the amount of SAH produced.
-
Mass Spectrometry: Directly measuring the mass change of the substrate upon methylation.
4. Data Analysis:
-
Determine the initial reaction velocities from the linear portion of the progress curves.
-
To determine the Km for SAM, vary the concentration of the SAM salt form while keeping the substrate concentration constant (ideally at a saturating level).
-
To determine the Vmax, measure the reaction rate at a saturating concentration of SAM.
-
Fit the data to the Michaelis-Menten equation to calculate the Km and Vmax values.
Mandatory Visualizations
References
S-Adenosyl-L-methionine Tosylate in Cancer Research: A Comparative Guide
An In-depth Review of S-Adenosyl-L-methionine Tosylate's Performance Against Alternative Formulations and Combination Therapies in Oncology
S-Adenosyl-L-methionine (SAMe) is a naturally occurring molecule that plays a crucial role in numerous cellular processes, including methylation, which is vital for gene expression and protein function. Its dysregulation has been implicated in the pathogenesis of various cancers. SAMe is available in different salt forms, with the tosylate salt being a commonly utilized, stable formulation. This guide provides a comprehensive comparison of this compound's anticancer effects with other SAMe salts and its synergistic potential with conventional chemotherapy agents. The information presented is intended for researchers, scientists, and drug development professionals.
Comparative Efficacy of SAMe in Cancer Cell Lines
The anti-proliferative effects of SAMe have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency. While direct comparative studies of different SAMe salts are limited, available data for SAMe (salt form often unspecified in older literature but frequently tosylate or butanedisulfonate in recent studies) demonstrate its activity across a range of cancer types.
| Cell Line | Cancer Type | SAMe Concentration | Effect | Reference |
| HCT116 p53-/- | Colon Cancer | 500 µM | IC50 at 72h | [1] |
| uL3ΔHCT 116 p53-/- | Colon Cancer | 750 µM | IC50 at 72h | [1] |
| Cal-33 | Head and Neck Squamous Cell Carcinoma | 300 µM | ~10% increase in apoptosis after 24h | |
| JHU-SCC-011 | Head and Neck Squamous Cell Carcinoma | 300 µM | ~3% increase in apoptosis after 48h | |
| A549 | Lung Cancer | 5-40 µg/mL | No distinct cytotoxic effect alone | [2] |
| B16-F1 | Melanoma | 200 µM | Most effective dose in reducing cell proliferation | |
| YUMMER1.7 | Melanoma | 200 µM & 500 µM | Dose-dependent decrease in proliferation | [3] |
| YUMM1.7 | Melanoma | 200 µM & 500 µM | Dose-dependent decrease in proliferation | [3] |
| A375 | Melanoma | 200 µM & 500 µM | Dose-dependent decrease in proliferation | [3] |
In Vivo Antitumor Activity of SAMe
Preclinical studies in animal models provide valuable insights into the therapeutic potential of SAMe. In a melanoma mouse model, the combination of SAMe with an immune checkpoint inhibitor demonstrated a significant reduction in tumor growth.
| Animal Model | Cancer Type | Treatment | Tumor Growth Inhibition | Reference |
| C57BL/6 mice with B16 melanoma | Melanoma | SAM (80mg/kg/day, oral) + anti-PD-1 antibody | Enhanced anti-cancer efficacy compared to monotherapies | [3] |
Synergistic Effects with Chemotherapeutic Agents
SAMe has been investigated in combination with standard chemotherapy drugs, showing potential to enhance their anticancer effects.
| Cancer Cell Line(s) | Combination | Observed Effect | Reference |
| A549 (Lung Cancer) | SAMe + 5-Fluorouracil (5-FU) | SAMe protected the anticancer effect of 5-FU | [2] |
| A549 (Lung Cancer) | SAMe + Cisplatin | No significant interaction observed | [2] |
| Head and Neck Squamous Cell Carcinoma | SAMe + Cisplatin | Synergistic inhibition of cell proliferation and enhancement of apoptosis | |
| Breast Cancer Cell Lines | SAMe + Doxorubicin | Synergistic effect in inhibiting cell proliferation | [4] |
Signaling Pathways Modulated by S-Adenosyl-L-methionine
SAMe exerts its anticancer effects through the modulation of key signaling pathways involved in cell proliferation, apoptosis, and survival.
JAK2/STAT3 Signaling Pathway
The Janus kinase 2 (JAK2)/Signal Transducer and Activator of Transcription 3 (STAT3) pathway is frequently hyperactivated in various cancers, promoting tumor growth and survival. SAMe has been shown to inhibit this pathway.
ERK1/2 Signaling Pathway
The Extracellular signal-regulated kinase (ERK) 1/2 pathway is another critical regulator of cell growth and proliferation that is often dysregulated in cancer. SAMe has been demonstrated to negatively modulate this pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in the literature on SAMe.
Cell Viability (MTT) Assay
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of SAMe tosylate, a comparator compound (e.g., another SAMe salt or a standard chemotherapy drug), or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Western Blot Analysis for Signaling Pathway Components
This technique is used to detect specific proteins in a sample and can be used to assess the phosphorylation status of signaling proteins like JAK2 and STAT3.
-
Cell Lysis: Treat cells with SAMe tosylate for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of the target proteins (e.g., p-JAK2, JAK2, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of SAMe tosylate in a mouse model.
-
Cell Preparation: Culture the desired cancer cell line and harvest the cells during the exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Animal Model: Subcutaneously inject approximately 1-5 x 10^6 cells into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign mice to different treatment groups (e.g., vehicle control, SAMe tosylate, comparator drug, combination therapy).
-
Treatment Administration: Administer the treatments as per the study design (e.g., daily oral gavage of SAMe tosylate).
-
Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Measure the final tumor weight and process the tumor tissue for further analysis, such as immunohistochemistry or Western blotting.
Conclusion
This compound demonstrates notable anticancer properties in a variety of preclinical models. Its ability to modulate key signaling pathways like JAK2/STAT3 and ERK1/2 provides a mechanistic basis for its anti-proliferative and pro-apoptotic effects. Furthermore, its potential to synergize with conventional chemotherapeutic agents suggests a promising role in combination therapies. While direct comparative data between different SAMe salts is an area requiring further investigation, the available evidence supports the continued exploration of SAMe tosylate as a potential therapeutic agent in oncology. The experimental protocols and pathway diagrams provided in this guide offer a valuable resource for researchers in this field.
References
Safety Operating Guide
Proper Disposal of S-Adenosyl-L-methionine Tosylate: A Safety and Operations Guide
This guide provides essential safety and logistical information for the proper disposal of S-Adenosyl-L-methionine (SAMe) tosylate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling S-Adenosyl-L-methionine tosylate for any purpose, including disposal, it is critical to be aware of its potential hazards. Different suppliers report varying hazard levels, from irritation to corrosive effects causing severe skin burns and eye damage.[1][2][3] Therefore, a conservative approach to personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Ventilation: All handling of this compound powder should occur within a certified chemical fume hood to prevent inhalation.[4]
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][5]
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Gloves must be inspected before use and disposed of as contaminated waste after handling.[5][6]
-
Body Protection: A lab coat is required. For larger quantities or where there is a significant risk of splash, a chemical-resistant suit may be necessary.[3]
Hazard Summary and Precautionary Actions
The following table summarizes the hazards associated with this compound and its disulfate tosylate salt, compiled from various Safety Data Sheets (SDS).
| Hazard Type | Description | Precautionary Statements |
| Skin Irritation / Corrosion | Causes skin irritation and may cause severe skin burns.[1][2] | Wear protective gloves.[1] If on skin, wash with plenty of soap and water.[1] Take off contaminated clothing immediately and wash before reuse.[1][7] |
| Eye Irritation / Damage | Causes serious eye irritation and may cause serious eye damage.[1][2] | Wear eye/face protection.[1] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Immediately call a poison center or doctor.[3] |
| Respiratory Irritation | May cause respiratory irritation.[1][6] The material may be destructive to the tissues of the mucous membranes and upper respiratory tract.[3] | Avoid breathing dust.[1] Use only in a well-ventilated area, preferably a fume hood.[1] If inhaled, remove the person to fresh air.[1][7] |
Step-by-Step Disposal Protocol
The primary and universally recommended disposal method for this compound is through a licensed professional waste disposal service.[3][6] Do not discharge the chemical into sewer systems or contaminate water, foodstuffs, or feed.[7]
Step 1: Waste Identification and Segregation
-
Treat all this compound, including expired or unused material, as hazardous waste.[8]
-
Solid Waste: Collect pure, unused, or expired this compound powder in its original container or a new, clearly labeled hazardous waste container.
-
Contaminated Materials: Any items that have come into contact with the chemical, such as gloves, weigh boats, pipette tips, and absorbent paper, must be considered hazardous waste.[4][9] These items should be collected in a separate, sealed, and labeled bag or container.
-
Solutions: Aqueous or solvent solutions containing this compound must be collected in a dedicated, sealed, and compatible liquid waste container.
-
Segregation is Key: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.[9]
Step 2: Waste Container Preparation and Labeling
-
Use only appropriate and compatible containers for waste storage, preferably plastic.[10][11] Ensure containers are leak-proof and can be tightly sealed.[11]
-
Immediately label the hazardous waste container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date the waste was first added
-
Your name and laboratory contact information
-
Step 3: Storage of Hazardous Waste
-
Store the sealed and labeled waste container in a designated and secure hazardous waste satellite accumulation area within your laboratory.[10]
-
The storage area should be away from heat sources and direct sunlight.[12]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider to schedule a pickup.[9][10]
-
Follow their specific procedures for waste collection requests.
Step 5: Disposal of Empty Containers
-
A container that held this compound is considered "empty" only after all waste has been removed by standard practice.[13]
-
Because some tosylate compounds are considered acutely hazardous, it is best practice to triple rinse the empty container with a suitable solvent (e.g., water).[13][14]
-
Crucially, the rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste. [13][14]
-
Once triple-rinsed, deface or remove the original label from the container, and it may then be disposed of as regular trash or recycled, depending on institutional policy.[8][13]
Logical Flow for Disposal
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound waste.
Emergency Procedures: Spill Cleanup
Chemical spills must be cleaned up immediately.[8]
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Remove all sources of ignition.[1]
-
Protect Yourself: Wear the appropriate PPE as described above.
-
Containment: For small spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill.[9]
-
Cleanup: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled hazardous waste container.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All materials used for the spill cleanup must be treated as hazardous waste and disposed of accordingly.[8]
-
Reporting: For large spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department immediately.[9]
Potential Decontamination Protocol (Expert Consultation Required)
While direct disposal through a licensed vendor is the standard, some literature for tosylate compounds mentions chemical neutralization (hydrolysis) as a potential pre-treatment step.[4] This should only be performed if explicitly approved by your EHS department, as it involves a chemical reaction that can have its own hazards.
The general principle involves hydrolyzing the tosylate group with a base, such as sodium hydroxide, followed by neutralization of the resulting solution.[4] This process converts the compound into less hazardous substances. However, without a validated protocol specific to this compound, attempting this is not recommended.
Waste Minimization Strategies
The most effective way to manage laboratory waste is to minimize its generation.[10][13]
-
Source Reduction: Order only the smallest quantity of this compound required for your research.[10]
-
Inventory Management: Maintain a clear and current inventory of your chemicals to avoid ordering duplicates.[10]
-
Surplus Sharing: Before disposing of unopened or unexpired this compound, check if other labs within your institution can use it.[10]
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[10]
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. hmdb.ca [hmdb.ca]
- 4. benchchem.com [benchchem.com]
- 5. store.sangon.com [store.sangon.com]
- 6. capotchem.com [capotchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acewaste.com.au [acewaste.com.au]
- 12. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: A Comprehensive Guide to Handling S-Adenosyl-L-methionine tosylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling S-Adenosyl-L-methionine tosylate, offering procedural, step-by-step guidance for its use and disposal.
This compound is a crucial reagent in various biological studies. However, its handling requires strict adherence to safety protocols to prevent potential harm. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the well-being of laboratory personnel.
Hazard Identification and Safety Data
This compound is classified as a substance that can cause severe skin burns and serious eye damage.[1][2][3] It may also cause skin, eye, and respiratory irritation.[4] Therefore, understanding its properties is the first step toward safe handling.
| Property | Data |
| Physical State | Solid, White to light yellow crystalline powder |
| Molecular Formula | C15H23N6O5S · C7H7O3S |
| Molecular Weight | 570.65 g/mol (tosylate)[4] / 766.8 g/mol (sulfate tosylate)[1] |
| Boiling Point | Not available |
| Melting Point | 119-134°C[4] |
| Solubility | Freely soluble in water[5] |
| Acute Toxicity (Oral LD50, rat) | 3,320 mg/kg[1] |
| Storage Temperature | -20°C[4][6] |
Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the most critical line of defense when handling this compound.
-
Eye and Face Protection: Always wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3][7] A face shield (minimum 8-inch) is also recommended.[2]
-
Skin Protection:
-
Gloves: Handle with chemical-resistant, impervious gloves that have been inspected prior to use.[2][7] Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][8]
-
Clothing: Wear fire/flame resistant and impervious clothing.[7] A lab coat is mandatory.
-
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[2] A NIOSH- or CEN-certified respirator is appropriate when respiratory protection is needed.[4]
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow will minimize the risk of exposure and contamination.
-
Preparation:
-
Handling:
-
Post-Handling:
Emergency First Aid Protocols
In case of accidental exposure, immediate and appropriate first aid is crucial.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing.[4] Wash the affected area with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.[4]
-
Inhalation: Move the victim to fresh air.[4] If not breathing, give artificial respiration.[4] If breathing is difficult, give oxygen.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[2][8] The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of as unused product.[2] Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[7]
-
General Guidance: Do not allow the product to enter drains or waterways.[4][8] Disposal must be in accordance with all applicable federal, state, and local environmental regulations.[7]
Below is a visual representation of the safe handling workflow for this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. hmdb.ca [hmdb.ca]
- 3. store.sangon.com [store.sangon.com]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. S-Adenosyl-L-Methionine Disulfate Tosylate, USP (Dietary Supplement Grade) [medisca.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. capotchem.com [capotchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
